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7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile Documentation Hub

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  • Product: 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile
  • CAS: 42940-56-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core basic properties of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a unique heterocyclic compound featuring a spiro-glutarimide scaffold. The document delves into its chemical structure, physicochemical properties, and a proposed synthetic route, offering insights for researchers in medicinal chemistry and drug discovery. While specific biological data for this compound is limited, this guide explores the potential therapeutic applications based on the well-documented activities of related spiro-glutarimide and 8-azaspiro[4.5]decane derivatives. This guide is intended to be a valuable resource for scientists interested in the synthesis, characterization, and potential pharmacological evaluation of this and similar molecules.

Introduction

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a spirocyclic compound that incorporates a glutarimide ring, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1] The spirocyclic nature of the molecule, where the cyclohexane ring is attached to the glutarimide ring through a shared carbon atom, imparts a rigid three-dimensional structure that can be advantageous for specific and high-affinity binding to biological targets. The presence of two nitrile groups and the dicarbonyl functionality of the glutarimide ring further contribute to its unique chemical reactivity and potential for intermolecular interactions. This guide aims to consolidate the known information on this compound and to provide a forward-looking perspective on its potential in drug development.

Chemical Structure and Identifiers

The chemical structure of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is characterized by a central quaternary spiro carbon atom connecting a cyclohexane ring to a piperidine-2,6-dione (glutarimide) ring. The glutarimide ring is further substituted with two nitrile groups at positions 6 and 10.

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YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C1 [pos="0,0!", label="C"]; C2 [pos="1.5,0!", label="C"]; C3 [pos="2.25,1.299!", label="C"]; C4 [pos="1.5,2.598!", label="C"]; C5 [pos="0,2.598!", label="C"]; C6 [pos="-0.75,1.299!", label="C"]; N1 [pos="-2.25,1.299!", label="N"]; C7 [pos="-3,0!", label="C"]; C8 [pos="-2.25,-1.299!", label="C"]; C9 [pos="-0.75,-1.299!", label="C"]; O1 [pos="-4.5,0!", label="O"]; O2 [pos="3.75,1.299!", label="O"]; C10 [pos="-3,-2.598!", label="C"]; N2 [pos="-3.75,-3.464!", label="N"]; C11 [pos="3,-2.598!", label="C"]; N3 [pos="3.75,-3.464!", label="N"]; H1 [pos="-2.5,2.2!", label="H"]; edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C1; C7 -- O1; C3 -- O2; C8 -- C10; C10 -- N2; C2 -- C11; C11 -- N3; N1 -- H1; } Chemical Structure of the Topic Compound
IdentifierValueSource
IUPAC Name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile[2]
CAS Number 42940-56-7[2]
Molecular Formula C₁₁H₁₁N₃O₂[2]
Molecular Weight 217.22 g/mol [2]
Canonical SMILES C1CCC2(C1)C(C(=O)NC(=O)C2C#N)C#N[2]
InChIKey USIMPDHJLHKMKA-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate formulation and delivery strategies.

PropertyValueNotesSource
Physical State Solid (predicted)
Melting Point 182-185 °C[3]
XlogP 1.0Predicted measure of lipophilicity.[1]
Hydrogen Bond Donors 1The N-H group of the glutarimide ring.[2]
Hydrogen Bond Acceptors 4Two carbonyl oxygens and two nitrile nitrogens.[2]
pKa (most acidic) 8.35 ± 0.40Predicted. The imide proton is weakly acidic.
pKa (most basic) -4.5 ± 1.0Predicted. The nitrile and carbonyl groups are very weak bases.
Solubility Insoluble in water; Soluble in DMSO and DMF.Predicted.

Proposed Synthesis

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reagents [label="Cyclohexanone + Malononitrile + Cyanoacetamide", shape=cylinder, fillcolor="#FBBC05"]; solvent_base [label="Ethanol, Piperidine (catalyst)", shape=folder, fillcolor="#EA4335"]; reaction [label="Knoevenagel-Michael Addition Cascade", shape=cds, fillcolor="#4285F4"]; workup [label="Acidification (e.g., HCl)", shape=cylinder, fillcolor="#FBBC05"]; purification [label="Recrystallization or Chromatography", shape=folder, fillcolor="#EA4335"]; product [label="7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile", shape=cds, fillcolor="#4285F4"];

reagents -> reaction [label="1. Mix"]; solvent_base -> reaction [label="2. Reflux"]; reaction -> workup [label="3. Cool & Precipitate"]; workup -> purification [label="4. Isolate Crude Product"]; purification -> product [label="5. Purify"]; }

Proposed Synthesis Workflow
Step-by-Step Methodology:
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and cyanoacetamide (1.0 eq) in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction likely proceeds through an initial Knoevenagel condensation of cyclohexanone with malononitrile, followed by a Michael addition of cyanoacetamide and subsequent cyclization to form the spiro-glutarimide ring.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add a dilute acid (e.g., 1M HCl) to neutralize the catalyst and induce precipitation.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Choice of Reactants: This combination of a ketone, an active methylene compound (malononitrile), and a cyano-substituted amide is a classic setup for a domino reaction to form highly substituted heterocyclic systems.

  • Choice of Catalyst: A weak organic base like piperidine is often sufficient to catalyze both the Knoevenagel condensation and the Michael addition without promoting significant side reactions.

  • Choice of Solvent: Ethanol is a common solvent for these types of reactions as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

  • Purification Method: Recrystallization is a standard and effective method for purifying solid organic compounds, while chromatography offers a more rigorous purification if needed.

Characterization and Analytical Protocols

To confirm the identity and purity of the synthesized 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexane ring, likely as a complex multiplet in the aliphatic region (δ 1.5-2.0 ppm). The two methine protons on the glutarimide ring would appear as distinct signals, and the imide proton would be a broad singlet, the chemical shift of which may vary depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum should reveal 11 distinct signals, including the spiro carbon, the carbonyl carbons of the glutarimide ring, the nitrile carbons, and the carbons of the cyclohexane and glutarimide rings.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the imide (around 3200 cm⁻¹), the C≡N stretching of the nitrile groups (around 2250 cm⁻¹), and the C=O stretching of the dicarbonyls (around 1700-1750 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion. Predicted adducts in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[1]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with or without a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.

Potential Biological and Pharmacological Significance

While there are no specific biological studies reported for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, the structural motifs present in the molecule suggest several potential avenues for pharmacological investigation.

Insights from Related Spiro-Compounds

Derivatives of the 8-azaspiro[4.5]decane scaffold have been explored for various therapeutic applications. For instance, certain derivatives have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[5] Others have been developed as σ1 receptor ligands for tumor imaging.[6] These studies highlight the potential of the 8-azaspiro[4.5]decane core to interact with central nervous system targets.

The Glutarimide Scaffold in Drug Discovery

The glutarimide ring is a key component of several clinically important drugs, most notably thalidomide and its analogs (lenalidomide and pomalidomide), which act as molecular glues to induce the degradation of specific proteins. The glutarimide moiety is crucial for their binding to the E3 ubiquitin ligase cereblon (CRBN).[7] The presence of the glutarimide ring in 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile suggests that it could be investigated for similar protein degradation activity.

Potential as an Anticancer Agent

Spiro-oxindoles, which share the spirocyclic feature with the title compound, have emerged as a promising class of small molecule inhibitors of the p53-MDM2 interaction, a key pathway in cancer development.[7][8] By disrupting this interaction, these compounds can reactivate the tumor suppressor p53, leading to apoptosis in cancer cells. The rigid spirocyclic framework of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile could potentially be adapted to target similar protein-protein interactions.

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"CNS_Disorders" [label="CNS Disorders\n(e.g., Alzheimer's)"]; "Oncology" [label="Oncology\n(e.g., p53-MDM2 inhibition)"]; "Protein_Degradation" [label="Targeted Protein Degradation\n(e.g., CRBN modulation)"]; "Antiviral_Activity" [label="Antiviral Activity"];

"Core_Compound" -> "CNS_Disorders" [label="Based on 8-azaspiro[4.5]decane derivatives"]; "Core_Compound" -> "Oncology" [label="Based on spiro-oxindole analogs"]; "Core_Compound" -> "Protein_Degradation" [label="Based on glutarimide scaffold"]; "Core_Compound" -> "Antiviral_Activity" [label="General activity of glutarimides"]; }

Potential Therapeutic Applications

Safety and Handling

According to the available Safety Data Sheet (SDS), 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a fascinating molecule with a unique and rigid three-dimensional structure. While experimental data on its basic properties and biological activity are currently scarce, its structural relationship to known pharmacologically active spiro-compounds and glutarimide derivatives makes it a compelling target for further investigation. This technical guide has provided a consolidated overview of its known properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the chemistry and biology of this and related spiro-glutarimide compounds.

References

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  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

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  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • PubMed. Synthesis and antiviral activities of synthetic glutarimide derivatives. [Link]

  • PubMed. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy. [Link]

  • PubMed. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. [Link]

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Exploratory

Chemical structure of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

An In-Depth Technical Guide to 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical structu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, synthesis, and potential applications of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. This molecule integrates a spirocyclic cyclopentane ring with a glutarimide core, functionalized by two nitrile groups. Primarily recognized as a potential impurity in the synthesis of the anxiolytic drug Buspirone, its structural motifs—the spirocycle and the glutarimide ring—are prevalent in compounds with significant biological activity. This document serves as a resource for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering insights into its structural characteristics, a plausible synthetic route, and the broader therapeutic context of its constituent pharmacophores.

Introduction: Unveiling a Structurally Rich Spirocycle

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a heterocyclic compound featuring a unique and rigid three-dimensional architecture. Its core is an 8-azaspiro[4.5]decane system, where a cyclopentane ring and a piperidine ring share a single carbon atom (the spiro center). The piperidine ring is further elaborated into a glutarimide (piperidine-2,6-dione) moiety, a privileged scaffold in medicinal chemistry. The addition of two nitrile groups at the C6 and C10 positions significantly influences the molecule's polarity and reactivity.

The glutarimide ring is famously associated with the therapeutic and tragic history of thalidomide but has seen a resurgence in modern drug discovery, particularly as a key binder to the cereblon (CRBN) E3 ubiquitin ligase, enabling targeted protein degradation technologies like PROTACs.[1][2][3] Spirocycles are prized in drug design for their ability to introduce structural complexity and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4][5] While this specific dinitrile compound is not widely studied as a primary active agent, its identification as an impurity of Buspirone underscores the importance of its characterization for pharmaceutical quality control.[6] This guide will dissect its chemical nature from first principles, providing a foundational understanding for its synthesis, analysis, and the exploration of its potential biological relevance.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is fundamental for any laboratory work. The key identifiers and properties for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile are summarized below.

Nomenclature and Identifiers
Identifier TypeValueSource
IUPAC Name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrilePubChem[6]
CAS Number 42940-56-7PubChem[6], Pharmaffiliates[7]
PubChem CID 343672PubChem[6]
EC Number 610-087-2Echemi[8]
Synonyms Buspirone Impurity 03, NSC 400097PubChem[6]
Molecular and Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂PubChem[6]
Molecular Weight 217.22 g/mol PubChem[6], Pharmaffiliates[7]
Canonical SMILES C1CCC2(C1)C(C(=O)NC(=O)C2C#N)C#NPubChem[6]
InChIKey USIMPDHJLHKMKA-UHFFFAOYSA-NPubChem[6]
Physical State White crystalline solid (predicted)
Melting Point 182-185 °C (literature)Guidechem[9]
Stereochemistry Mixture of (+/-) and meso formsprecisionFDA[10]

Structural Elucidation and Spectroscopic Analysis

The molecule's spirocyclic nature and multiple functional groups give rise to a distinct spectroscopic fingerprint. While publicly available experimental spectra are scarce, a theoretical analysis based on established principles of organic spectroscopy provides a robust framework for its characterization.

Core Chemical Structure

The structure consists of a cyclopentane ring spiro-fused to a glutarimide ring at the C5 position of the cyclopentane and the C4 position of the piperidine. The two nitrile groups are attached to the carbons adjacent to the imide carbonyls.

Caption: Chemical structure of the title compound.

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to be complex.

    • Cyclopentane Protons (-CH₂-) : A broad multiplet signal would appear in the upfield region, likely between 1.5-2.0 ppm, corresponding to the eight protons of the cyclopentane ring.

    • Methine Protons (-CH(CN)-) : The two protons at C6 and C10 are diastereotopic. They would likely appear as distinct signals, possibly doublets or multiplets, in the range of 3.5-4.0 ppm, shifted downfield by the adjacent electron-withdrawing nitrile and carbonyl groups.

    • Imide Proton (-NH-) : A broad singlet corresponding to the imide proton is expected in the downfield region, typically between 8.0-11.0 ppm, which would be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbons (-C=O) : Two signals for the imide carbonyls would be observed in the far downfield region, around 165-175 ppm.

    • Nitrile Carbons (-C≡N) : The two nitrile carbons would produce signals in the 115-125 ppm range.

    • Spiro Carbon : The quaternary spiro carbon would appear as a weak signal, likely between 40-50 ppm.

    • Methine Carbons (-CH(CN)-) : The C6 and C10 carbons would be found around 35-45 ppm.

    • Cyclopentane Carbons (-CH₂-) : Signals for the four methylene carbons of the cyclopentane ring would appear in the upfield region, typically 20-40 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch : A moderate, broad absorption band around 3200 cm⁻¹ for the imide N-H bond.

    • C-H Stretch : Aliphatic C-H stretching absorptions just below 3000 cm⁻¹.

    • C≡N Stretch : A sharp, medium-intensity absorption band in the range of 2240-2260 cm⁻¹ is a key diagnostic peak for the nitrile groups.

    • C=O Stretch : Two strong, distinct absorption bands for the imide carbonyls (symmetric and asymmetric stretching) would be prominent in the 1700-1750 cm⁻¹ region.

  • Mass Spectrometry:

    • The nominal molecular ion peak [M]⁺ would be observed at m/z = 217. The high-resolution mass should correspond to the exact mass of 217.0851.[6] Common fragmentation patterns would likely involve the loss of HCN or elements of the cyclopentane ring.

Synthesis and Reaction Chemistry

Causality: This strategy is chosen for its atom economy and efficiency in building the core heterocyclic scaffold. Cyclopentanone serves as the precursor for the spirocyclic component. Malononitrile provides the two nitrile groups and the active methylene protons necessary for the initial condensation. Cyanoacetamide acts as the nitrogen source and the second active methylene component that ultimately forms the glutarimide ring through intramolecular cyclization.

synthesis_pathway cyclopentanone Cyclopentanone intermediate1 Cyclopentylidene- malononitrile cyclopentanone->intermediate1 Knoevenagel Condensation (Base, e.g., Piperidine) malononitrile Malononitrile malononitrile->intermediate1 Knoevenagel Condensation (Base, e.g., Piperidine) cyanoacetamide Cyanoacetamide intermediate2 Michael Adduct (Acyclic intermediate) cyanoacetamide->intermediate2 Michael Addition (Base, e.g., NaOEt) intermediate1->intermediate2 Michael Addition (Base, e.g., NaOEt) product 7,9-Dioxo-8-azaspiro[4.5]decane- 6,10-dicarbonitrile intermediate2->product Intramolecular Cyclization & Tautomerization

Caption: Plausible synthetic pathway for the target molecule.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.

Materials:

  • Cyclopentanone

  • Malononitrile

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Sodium ethoxide (NaOEt) or similar base

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Step 1: Knoevenagel Condensation.

    • To a solution of cyclopentanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of starting materials. This reaction forms the electrophilic Michael acceptor, cyclopentylidene-malononitrile.

    • Rationale: Piperidine acts as a base to deprotonate malononitrile, forming a nucleophilic carbanion that attacks the cyclopentanone carbonyl, followed by dehydration.

  • Step 2: Michael Addition and Cyclization.

    • To the reaction mixture from Step 1, add cyanoacetamide (1.0 eq) followed by a solution of sodium ethoxide in ethanol (1.1 eq).

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction involves the Michael addition of the deprotonated cyanoacetamide to the cyclopentylidene-malononitrile intermediate.

    • The resulting adduct undergoes an intramolecular cyclization (Thorpe-Ziegler type reaction), where the nitrile attacks the other nitrile, followed by tautomerization and hydrolysis of the resulting imine upon workup to form the stable glutarimide ring.

    • Rationale: Sodium ethoxide is a strong enough base to deprotonate cyanoacetamide for the Michael addition and to promote the subsequent intramolecular cyclization.

  • Step 3: Workup and Purification.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid until acidic (pH ~5-6).

    • A precipitate of the crude product is expected to form. Filter the solid and wash with cold water and then a small amount of cold ethanol.

    • Extract the filtrate with ethyl acetate to recover any dissolved product. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Combine the filtered solid with the residue from the extraction.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product as a crystalline solid.

  • Step 4: Characterization.

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, comparing the obtained data with the predicted values.

    • Determine the melting point and compare it to the literature value (182-185 °C).[9]

Potential Applications and Biological Significance

While 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is primarily noted as a pharmaceutical impurity, its core structural motifs suggest potential for broader applications in drug discovery.

  • Synthetic Intermediate: Its most immediate relevance is as a key intermediate or byproduct in the synthesis of more complex molecules, such as analogs of Buspirone.[6][7] The dinitrile functionality can be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to a variety of derivatives.

  • Scaffold for Medicinal Chemistry: The rigid spiro-glutarimide framework is of significant interest. Many azaspiro compounds have been investigated for their therapeutic potential.

    • Anticancer Activity: Related azaspiro hydantoin and 1-oxa-4-azaspironenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including leukemia, lung, breast, and cervical cancer.[12][13][14] Some spiro compounds induce apoptosis and cause cell cycle arrest in cancer cells.[12][13]

    • Antiviral Activity: The glutarimide core is found in numerous compounds evaluated for antiviral properties against viruses such as Coxsackievirus B3, Influenza A, and Herpes Simplex Virus 2.[15]

  • Cereblon (CRBN) Ligand Development: The glutarimide moiety is the critical pharmacophore for binding to cereblon (CRBN), an E3 ubiquitin ligase substrate receptor.[3] This interaction is the basis for the mechanism of action of immunomodulatory drugs (IMiDs®) like lenalidomide and is central to the development of PROTACs (Proteolysis-Targeting Chimeras). While the substitution at the C6 and C10 positions may affect CRBN binding, this molecule could serve as a starting point for novel CRBN ligands where the nitrile groups are further modified.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Hazard Statements: [9]

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: [9]

    • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety glasses or goggles).

    • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Conclusion

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a molecule of interest not only from a process chemistry perspective as a pharmaceutical impurity but also as a potential scaffold for drug discovery. Its rigid spirocyclic structure combined with the biologically relevant glutarimide core and reactive nitrile handles makes it a compelling target for further investigation. The proposed synthetic pathway offers a practical method for its preparation, enabling researchers to explore its reaction chemistry and evaluate its biological activity. Future studies could focus on derivatizing the nitrile groups, exploring its potential as a CRBN ligand, and assessing its cytotoxicity against a broader panel of cancer cell lines, thereby unlocking the full potential of this structurally unique compound.

References

  • PubChem. (n.d.). 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthetic Routes to Approved Drugs Containing a Spirocycle. Angewandte Chemie International Edition, 45(38), 6436-6447. (Note: A general reference on spirocycle synthesis, similar to the information found in the search results). Retrieved from a relevant academic journal source. A representative link is: [Link]

  • Krasavin, M. (2022). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Molecules, 27(19), 6543. Retrieved from [Link]

  • Kavitha, C. V., et al. (2013). Propyl-2-(8-(3,4-Difluorobenzyl)-2′,5′-Dioxo-8-Azaspiro[Bicyclo[3.2.1] Octane-3,4′-Imidazolidine]-1′-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. PLoS ONE, 8(7), e69103. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1253-1262. Retrieved from [Link]

  • SciSpace. (2013). Propyl-2-(8-(3,4-Difluorobenzyl)-29,59-Dioxo-8- Azaspiro[Bicyclo[3.2.1] Octane.... Retrieved from [Link]

  • Nikoofar, K., & Sadathosainy, B. (2023). Synthesis of spirocyclic compounds based on PA. ResearchGate. (Note: General review on spirocyclic synthesis). Retrieved from [Link]

  • precisionFDA. (n.d.). 7,9-DIOXO-8-AZASPIRO(4.5)DECANE-6,10-DICARBONITRILE. Retrieved from [Link]

  • Vepreva, A., et al. (2023). N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. Beilstein Journal of Organic Chemistry, 19, 1642-1650. Retrieved from [Link]

  • Hakobyan, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals, 15(10), 1269. Retrieved from [Link]

  • Adams, D. N., et al. (2022). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 13(10), 1147-1163. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of selected 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] 4 against K562 cell line.... Retrieved from [Link]

  • PubChemLite. (n.d.). 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile,mixture of (+/-) and meso. Retrieved from [Link]

  • Henle, A. M., et al. (2023). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro derivatives with antimicrobial potential. Retrieved from [Link]

  • Ji, X. Y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441. Retrieved from [Link]

  • Gultyay, V. P., & Gultyay, M. M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. Retrieved from [Link]/8089)

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Foundational

An In-Depth Technical Guide to 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS No. 42940-56-7): A Key Reference Standard in Buspirone Quality Control

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the research applications and analytical methodologies related to 7,9-Dioxo-8-azaspiro[4....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications and analytical methodologies related to 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS No. 42940-56-7). This compound is principally recognized in the pharmaceutical industry as "Buspirone Impurity 3," a critical reference standard for ensuring the quality, safety, and efficacy of the anxiolytic drug, Buspirone. This document delves into the physicochemical properties, synthesis considerations, and detailed analytical protocols for the identification and quantification of this impurity. Furthermore, it explores its role in forced degradation studies and stability testing of Buspirone, providing a vital resource for professionals engaged in pharmaceutical analysis, quality assurance, and regulatory compliance.

Introduction: The Significance of a Process-Related Impurity

In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can potentially impact the safety and efficacy of a drug product. 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a notable process-related impurity associated with the synthesis of Buspirone, an anxiolytic agent widely prescribed for generalized anxiety disorder. As such, the primary research application of this compound is not as a therapeutic agent itself, but as a certified reference material. Its availability and well-characterized profile are essential for:

  • Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for Buspirone quality control.

  • Impurity Profiling: Identifying and quantifying the presence of this specific impurity in batches of Buspirone.

  • Stability Studies: Assessing the degradation pathways of Buspirone under various stress conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA regarding impurity thresholds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is fundamental for its use as a reference standard.

PropertyValueSource
CAS Number 42940-56-7
IUPAC Name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile
Synonyms Buspirone Impurity 3, NSC 400097
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
Appearance White to off-white solid (typical)Inferred from general chemical properties
Melting Point 182-185 °C
Solubility Soluble in organic solvents like acetonitrile, methanol, and DMSO. Limited solubility in water.Inferred from structure and use in HPLC

Synthesis and Formation

While detailed, publicly available synthesis protocols for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile are scarce and likely proprietary, its structure suggests it is a byproduct or intermediate in the synthesis of the spirocyclic core of Buspirone. The formation may arise from side reactions of the starting materials or intermediates. A plausible, though not definitively published, synthetic route could involve the reaction of a cyclopentane-based precursor with a cyanoacetic acid derivative.

For research and quality control purposes, this impurity is typically acquired as a certified reference standard from specialized chemical suppliers who synthesize it on demand.

Hypothetical Synthesis Pathway:

G A Cyclopentanone C Knoevenagel Condensation A->C B Ethyl Cyanoacetate B->C E Michael Addition with another Ethyl Cyanoacetate B->E D Intermediate A C->D D->E F Intermediate B E->F G Ring Closure with Ammonia or Urea F->G H 7,9-Dioxo-8-azaspiro[4.5]decane- 6,10-dicarbonitrile (Buspirone Impurity 3) G->H

Caption: Hypothetical synthesis pathway for Buspirone Impurity 3.

Analytical Methodologies: Detection and Quantification

The cornerstone of utilizing 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile as a reference standard lies in robust analytical methods for its detection and quantification in Buspirone samples. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method is crucial to separate Buspirone from its impurities and degradation products.[1]

Experimental Protocol: HPLC-UV for Buspirone Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., µBondapack C18) is commonly used.[2]

    • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

      • Solvent A: An aqueous buffer, such as 10mM potassium phosphate (KH₂PO₄) adjusted to a specific pH (e.g., pH 6.1).[2]

      • Solvent B: An organic solvent, typically acetonitrile or a mixture of acetonitrile and methanol.[1]

    • Gradient Program: A linear gradient is established, starting with a high percentage of the aqueous phase and gradually increasing the organic phase percentage over the run time to elute all components. For example, a gradient from 10% to 65% acetonitrile over 26 minutes has been described.[2]

    • Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[1]

    • Detection Wavelength: A photodiode array detector allows for monitoring at multiple wavelengths. Detection at 210 nm and 240 nm is often suitable for Buspirone and its impurities.[2]

    • Injection Volume: Typically 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare a series of dilutions to establish a calibration curve.

    • Sample Solution: Accurately weigh and dissolve the Buspirone API or drug product in the diluent to a known concentration.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the peak corresponding to the impurity by comparing its retention time with that of the reference standard.

    • Quantify the amount of the impurity in the sample using the calibration curve.

Workflow for HPLC-UV Analysis:

G A Sample Preparation (Buspirone API or Drug Product) E Sample Analysis (Injection of Sample) A->E B Reference Standard Preparation (Buspirone Impurity 3) D Calibration Curve Generation (Injection of Standards) B->D C HPLC System Setup (Column, Mobile Phase, Gradient) C->D C->E H Impurity Quantification (Using Calibration Curve) D->H F Data Acquisition and Processing E->F G Impurity Identification (Retention Time Matching) F->G F->H I Reporting and Compliance Check G->I H->I

Caption: Workflow for the HPLC-UV analysis of Buspirone Impurity 3.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[1] In these studies, Buspirone is subjected to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to induce degradation.

Protocol for a Forced Degradation Study of Buspirone:

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve Buspirone in an acidic solution (e.g., 0.1N HCl) and heat.

    • Base Hydrolysis: Dissolve Buspirone in a basic solution (e.g., 0.1N NaOH) and heat.[3]

    • Oxidation: Treat a solution of Buspirone with an oxidizing agent like hydrogen peroxide.[3]

    • Thermal Stress: Expose solid Buspirone to elevated temperatures (e.g., 60°C) for an extended period.[3]

    • Photolytic Stress: Expose a solution of Buspirone to UV and/or visible light.

  • Sample Analysis: Analyze the stressed samples using the validated HPLC-UV method described above.

  • Peak Purity Analysis: Employ a PDA detector to assess the peak purity of the Buspirone peak to ensure that no degradation products are co-eluting.

  • Identification of Degradants: While 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is primarily a process-related impurity, forced degradation studies can help determine if it can also be formed through degradation pathways. The presence of this impurity in stressed samples would be confirmed by comparing the retention time and UV spectrum with the certified reference standard.

Pharmacological Activity and Toxicological Profile

There is a lack of publicly available data on the specific pharmacological activity and toxicological profile of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. As a process-related impurity, it is generally assumed to be devoid of significant therapeutic effects. However, the potential for toxicity is a key consideration in setting acceptable limits for impurities in pharmaceutical products. The qualification of impurities, as outlined in ICH guidelines, involves assessing the potential for genotoxicity and other adverse effects. The primary goal is to ensure that the levels of this and other impurities in the final drug product are low enough to not pose a risk to patient safety.

Conclusion

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS No. 42940-56-7), known as Buspirone Impurity 3, serves a critical function in the pharmaceutical industry. Its primary application is as a reference standard for the quality control of Buspirone. A thorough understanding of its properties and the use of validated analytical methods, such as the HPLC-UV protocol detailed in this guide, are essential for ensuring the purity, stability, and safety of Buspirone formulations. This technical guide provides a foundational resource for researchers and scientists involved in the development, manufacturing, and quality assurance of this important anxiolytic medication.

References

  • Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. (URL not available)
  • Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities. Journal of chromatographic science, 38(4), 151–156. (URL not available)
  • Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. (URL not available)
  • PubChem Compound Summary for CID 343672, 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Synthesis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Abstract This technical guide provides an in-depth exploration of a plausible and efficient synthetic pathway for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a notable heterocyclic compound featuring a spiro-glu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a plausible and efficient synthetic pathway for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a notable heterocyclic compound featuring a spiro-glutarimide core. Spirocyclic frameworks are of significant interest in medicinal chemistry due to their rigid structures and potential as pharmacophores.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction mechanism, step-by-step experimental protocols, and characterization of the target molecule. The proposed synthesis leverages a multi-component reaction strategy, a powerful tool in modern organic synthesis for building molecular complexity in an efficient manner.[3][4][5][6]

Introduction and Strategic Overview

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a spiro-heterocyclic compound characterized by a cyclopentane ring fused to a glutarimide (piperidine-2,6-dione) ring at a single carbon atom.[7][8][9][10] The presence of two nitrile groups and the glutarimide moiety suggests potential applications in medicinal chemistry, as glutarimide derivatives are known to possess a wide range of biological activities.[11][12][13]

The synthesis of such spiro compounds presents unique challenges, often requiring strategic bond formations to construct the sterically demanding spirocyclic system.[14][15][16] The pathway detailed in this guide is a plausible multi-step synthesis that is both efficient and relies on well-established organic transformations. The core strategy involves a base-catalyzed cascade reaction commencing with a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis is proposed to proceed via a three-component reaction involving cyclopentanone, malononitrile, and cyanoacetamide in the presence of a basic catalyst. This approach is designed to build the core structure in a convergent manner.

Synthetic_Pathway Cyclopentanone Cyclopentanone Intermediate_A Cyclopentylidenemalononitrile Cyclopentanone->Intermediate_A Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate_A Cyanoacetamide Cyanoacetamide Intermediate_B Michael Adduct Cyanoacetamide->Intermediate_B Intermediate_A->Intermediate_B Michael Addition Target_Molecule 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile Intermediate_B->Target_Molecule Intramolecular Cyclization & Tautomerization

Caption: Proposed synthetic workflow for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.

Mechanistic Insights and Rationale

The proposed synthesis is a cascade of reactions, each step being crucial for the construction of the final spiro-glutarimide framework.

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between cyclopentanone and malononitrile.[17][18] A base, such as piperidine or sodium ethoxide, deprotonates the acidic methylene protons of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. Subsequent dehydration of the resulting aldol-type adduct yields cyclopentylidenemalononitrile.

Step 2: Michael Addition

In the same reaction vessel, a second equivalent of an active methylene compound, in this case, the carbanion derived from cyanoacetamide, undergoes a Michael addition to the electron-deficient double bond of the newly formed cyclopentylidenemalononitrile. This step is critical for introducing the precursor to the glutarimide ring.

Step 3: Intramolecular Cyclization and Tautomerization

Following the Michael addition, the resulting intermediate possesses the necessary functionalities for an intramolecular cyclization. The nucleophilic nitrogen of the amide attacks one of the nitrile groups, leading to the formation of a six-membered ring. A subsequent tautomerization of the resulting imine to the more stable enamine, followed by hydrolysis of the second nitrile group upon workup and further tautomerization, leads to the formation of the thermodynamically stable glutarimide ring, yielding the final product, 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. A related intramolecular cyclization of dinitriles is known as the Thorpe-Ziegler reaction.[19][20][21]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Cyclopentanone84.12≥99%Sigma-Aldrich
Malononitrile66.06≥99%Sigma-Aldrich
Cyanoacetamide84.08≥99%Sigma-Aldrich
Piperidine85.15≥99%Sigma-Aldrich
Ethanol (Absolute)46.07≥99.8%Merck
Hydrochloric Acid36.4637%Fisher Scientific
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (6.61 g, 0.1 mol) and cyanoacetamide (8.41 g, 0.1 mol) in absolute ethanol (100 mL).

  • Addition of Reactants: To the stirred solution, add cyclopentanone (8.41 g, 0.1 mol) followed by the dropwise addition of piperidine (1.0 mL) as a catalyst.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Workup and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate is expected to form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Characterization and Data

The structure and purity of the synthesized 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile should be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₁N₃O₂
Molar Mass217.23 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally
SolubilitySoluble in DMSO, partially soluble in hot ethanol
Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.0 (s, 1H, NH), 4.5-4.7 (m, 2H, CH-CN), 1.6-2.0 (m, 8H, cyclopentyl protons).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~165-170 (C=O), 118-120 (C≡N), 50-55 (spiro C), 40-45 (CH-CN), 20-35 (cyclopentyl CH₂).

  • IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~2250 (C≡N stretch), ~1700-1750 (C=O stretch), ~1650 (C=O stretch).

  • Mass Spectrometry (ESI-MS): m/z 218.09 [M+H]⁺.

Safety and Handling Precautions

  • Malononitrile and cyanoacetamide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Piperidine is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. The proposed multi-component reaction strategy offers several advantages, including operational simplicity and high atom economy. The detailed experimental protocol and characterization data provide a solid foundation for researchers to successfully synthesize and explore the potential applications of this intriguing spiro-glutarimide compound. The synthesis of spiro heterocycles continues to be a vibrant area of research, with methodologies like microwave-assisted synthesis and the use of green catalysts offering promising avenues for future exploration.[1][2]

References

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  • AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. Jetir.Org.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals.
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  • 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. MDPI.
  • CAS No : 42940-56-7 | Product Name : 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.
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Foundational

Unraveling Buspirone Impurity 03: A Technical Guide for Pharmaceutical Scientists

An In-depth Exploration of the Identification, Significance, and Control of a Key Buspirone-Related Compound In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is param...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Identification, Significance, and Control of a Key Buspirone-Related Compound

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is paramount to ensuring the safety, efficacy, and stability of drug products. For buspirone, an anxiolytic agent widely prescribed for generalized anxiety disorder, a thorough understanding of its impurity profile is a regulatory and scientific necessity. This guide provides a detailed examination of a significant related compound, Buspirone Impurity 03, offering critical insights for researchers, analytical scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Buspirone

Buspirone, with its unique pharmacological profile as a serotonin 5-HT1A receptor partial agonist, has been a mainstay in the treatment of anxiety.[1] The synthetic route and subsequent storage of the active pharmaceutical ingredient (API) can, however, give rise to various impurities.[1] These unintended chemical entities can potentially impact the drug's quality and safety.[1] Therefore, a comprehensive impurity profiling program, from initial development through to commercial manufacturing, is a critical component of ensuring patient safety and meeting stringent regulatory expectations.[2]

Identification and Characterization of Buspirone Impurity 03

A notable challenge in the discussion of buspirone impurities is the potential for ambiguity in nomenclature. The designation "Buspirone Impurity 03" can refer to different chemical entities depending on the pharmacopeia or supplier. However, a prominent and frequently cited impurity is 2-(4-Nitroso-1-piperazinyl)pyrimidine . This identification is crucial for any meaningful scientific discussion and subsequent analytical and toxicological assessment.

Chemical Identity:

ParameterValue
Systematic Name 2-(4-Nitroso-1-piperazinyl)pyrimidine
Synonym Buspirone Nitroso Impurity 1
CAS Number 872826-80-7
Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol

Source: Sinco Pharmachem Inc., 2024[3]

The structure of Buspirone Impurity 03 reveals a nitrosamine moiety, a class of compounds that has garnered significant attention from regulatory bodies due to potential carcinogenic properties.[4]

The Significance of Buspirone Impurity 03: A Focus on Safety and Stability

The presence of Buspirone Impurity 03, as a nitrosamine, raises significant safety considerations. Nitrosamine impurities are considered a cohort of concern by regulatory agencies globally, necessitating rigorous control to minimize patient exposure.[4] The potential for carcinogenic effects, even at trace levels, underscores the importance of its identification and quantification.[4]

Beyond the toxicological implications, the formation of this impurity can also be an indicator of degradation pathways affecting the stability of the buspirone drug substance and product. Its presence may signal issues with the manufacturing process or inappropriate storage conditions.[5]

Analytical Methodologies for the Detection and Quantification of Buspirone Impurity 03

Given the potential risks associated with nitrosamine impurities, highly sensitive and specific analytical methods are required for their detection and quantification. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a cornerstone technique for impurity profiling in pharmaceuticals.[6][7][8][9][10]

A validated, stability-indicating HPLC method is essential for separating Buspirone Impurity 03 from the parent API and other related substances.[6][7]

Illustrative HPLC Method for Buspirone Impurity Profiling:

The following is a representative, step-by-step protocol for an HPLC method capable of separating buspirone from its potential impurities.

Objective: To develop a robust, stability-indicating HPLC method for the quantification of Buspirone Impurity 03 and other related substances in buspirone hydrochloride.

Materials and Reagents:

  • Buspirone Hydrochloride Reference Standard

  • Buspirone Impurity 03 (2-(4-Nitroso-1-piperazinyl)pyrimidine) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic

  • Water (HPLC grade)

  • Phosphoric Acid (for pH adjustment)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 10mM Potassium Phosphate buffer (pH adjusted to 6.1 with Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 10% B; 1-27 min: linear gradient to 65% B; 27-30 min: 65% B; 30-32 min: linear gradient to 10% B; 32-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 240 nm
Injection Volume 10 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Buspirone Hydrochloride Reference Standard and Buspirone Impurity 03 Reference Standard in a suitable diluent (e.g., Methanol or a mixture of Mobile Phase A and B) to obtain a known concentration.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the buspirone drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.

  • System Suitability:

    • Inject the standard solution multiple times to assess system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks corresponding to buspirone and Buspirone Impurity 03 based on their retention times relative to the standard.

  • Quantification:

    • Calculate the amount of Buspirone Impurity 03 in the sample using the peak area response from the standard and sample chromatograms.

Method Validation: The analytical method must be thoroughly validated in accordance with ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[5]

Control Strategies for Buspirone Impurity 03 in Drug Development and Manufacturing

A multi-faceted approach is necessary to control the levels of Buspirone Impurity 03.

Process Chemistry and Manufacturing Controls:

  • Raw Material Control: Sourcing high-quality starting materials and reagents is the first line of defense.[1]

  • Process Optimization: The synthetic route for buspirone should be designed and optimized to minimize the formation of impurities. This includes careful control of reaction conditions such as temperature, pH, and reaction time.[1][5]

  • Purification: Effective purification steps, such as crystallization or chromatography, are crucial for removing impurities from the final API.[5][11]

Stability Studies and Storage:

  • Forced Degradation Studies: These studies help to identify potential degradation products, including Buspirone Impurity 03, that may form under stress conditions (e.g., heat, light, humidity, oxidation).[6][7]

  • Appropriate Storage: Establishing and adhering to appropriate storage conditions for both the drug substance and the finished product is essential to prevent degradation and the formation of impurities over time.[1]

Regulatory Framework and Specifications:

  • Setting Acceptance Criteria: Based on toxicological data and regulatory guidelines, strict acceptance criteria for Buspirone Impurity 03 must be established in the drug substance and product specifications.

  • Lifecycle Management: Continuous monitoring of the impurity profile throughout the product's lifecycle is necessary to ensure ongoing quality and safety.

Conclusion

The identification and control of Buspirone Impurity 03, particularly the nitrosamine-containing compound 2-(4-Nitroso-1-piperazinyl)pyrimidine, is a critical aspect of ensuring the quality and safety of buspirone-containing medicines. A comprehensive understanding of its chemical identity, potential for harm, and the analytical methods for its detection are essential for pharmaceutical scientists. By implementing robust control strategies throughout the development and manufacturing process, the risks associated with this and other impurities can be effectively mitigated, safeguarding patient health.

References

  • Khedr, A., & Sakr, A. (2001). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. Journal of pharmaceutical and biomedical analysis, 25(5-6), 845–854.
  • Khedr, A., & Sakr, A. (2001). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Pharmaceutical Development and Technology, 6(4), 457-466.
  • Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities.
  • Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities.
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  • Omchem labs. Buspirone Impurity C | CAS No. 257877-45-5. [Link]

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  • Patel, S., & Patel, C. N. (2023). A Review on Various Analytical Methodologies for Buspirone. Journal of Pharmaceutical and Medicinal Research, 9(1), 1-6.
  • Omchem labs. Buspirone Impurity A | CAS No. 20980-22-7. [Link]

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  • National Center for Biotechnology Information. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications. [Link]

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Exploratory

The Emerging Therapeutic Potential of Spirocyclic Dicarbonitriles: A Technical Guide for Drug Discovery Professionals

Introduction: Navigating the Three-Dimensional Chemical Space of Spirocyclic Dicarbonitriles In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced therapeutic properties is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Three-Dimensional Chemical Space of Spirocyclic Dicarbonitriles

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their planar counterparts.[1][2][3][4] The inherent rigidity of the spirocyclic system can facilitate optimal binding to biological targets, while the introduction of sp³-rich centers often enhances metabolic stability.[3] When this privileged scaffold is functionalized with dicarbonitrile moieties, a class of compounds with intriguing biological potential emerges. The nitrile group is a versatile functional group in medicinal chemistry, known to participate in hydrogen bonding and other non-covalent interactions, thereby influencing a compound's binding affinity and overall biological activity. This guide provides an in-depth exploration of the known biological activities of spirocyclic dicarbonitriles, detailed experimental protocols for their evaluation, and insights into their mechanisms of action and structure-activity relationships.

Key Biological Activities of Spirocyclic Dicarbonitriles

Current research has primarily focused on two major areas of biological activity for spirocyclic dicarbonitriles: antimicrobial and anticancer.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Spirocyclic dicarbonitriles have emerged as a promising class of compounds with the potential to address this crisis.

A notable example is a series of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles that have demonstrated significant antimicrobial activity against multidrug-resistant nosocomial pathogens.[5] In one study, a compound bearing a chlorine atom on the aryl ring (compound 4a ) exhibited potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16.00 to 256.00 µg/mL against various pathogens.[5]

Compound IDKey Structural FeaturesOrganismMIC (µg/mL)Reference
4a Spirooxindolopyrrolidine with a chloro-substituted phenyl ringMultidrug-resistant nosocomial pathogens16.00 - 256.00[5]

The exact mechanism of action for these antimicrobial spirocyclic dicarbonitriles is still under investigation, but it is hypothesized that their unique three-dimensional structure allows for effective interaction with microbial protein targets.[5] Further studies are needed to elucidate the precise molecular targets and mechanisms of resistance.

Anticancer Activity: Targeting Cell Proliferation and Survival

Spirocyclic dicarbonitriles have also shown considerable promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against a range of cancer cell lines.

One study reported the synthesis of a series of spiro[indeno[2,1-c]pyridazine-9,4′-pyran]-3′,4-dicarbonitrile derivatives and their evaluation for cytotoxic activity.[6] Several of these compounds exhibited significant growth inhibitory effects, with IC50 values in the micromolar range. For instance, compound 5a was identified as a particularly effective agent against A549 (non-small-cell lung cancer), A375 (human malignant melanoma), and LNCaP (prostate cancer) cells.[6]

Compound IDCancer Cell LineIC50 (µM)Reference
5a A549 (Non-small-cell lung cancer)12.5[6]
MCF-7 (Breast epithelial cancer)>50[6]
A375 (Human malignant melanoma)15.2[6]
PC3 (Prostate cancer)>50[6]
LNCaP (Prostate cancer)18.3[6]
1c HCT116 (Human colon carcinoma)52.81[7]
PC3 (Prostate carcinoma)74.40[7]
HL60 (Promyelocytic leukemia)49.72[7]
SNB19 (Astrocytoma)101[7]

Mechanistic studies have revealed that the anticancer activity of some spirocyclic dicarbonitriles is mediated through the induction of apoptosis.[6] For example, compound 5a was shown to induce apoptosis in A549 cells through a mitochondrial-mediated pathway, characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[6]

Spiro_Dicarbonitrile Spirocyclic Dicarbonitrile (e.g., Compound 5a) Bcl2 Bcl-2 (Anti-apoptotic) Spiro_Dicarbonitrile->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Spiro_Dicarbonitrile->Bax up-regulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by a spirocyclic dicarbonitrile.

Experimental Protocols for Evaluating Biological Activity

To ensure the reliability and reproducibility of research findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to assess the antimicrobial and cytotoxic activities of spirocyclic dicarbonitriles.

Antimicrobial Susceptibility Testing: The Kirby-Bauer Disk Diffusion Method

This method is a widely accepted technique for determining the susceptibility of bacteria to antimicrobial agents.[5]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Spirocyclic dicarbonitrile compound of known concentration

  • Positive control antibiotic disk

  • Negative control disk (impregnated with solvent used to dissolve the compound)

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Lawn: Aseptically dip a sterile cotton swab into the bacterial culture and gently squeeze it against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Disk Application: Aseptically place the sterile filter paper disks impregnated with the spirocyclic dicarbonitrile compound, the positive control antibiotic, and the negative control solvent onto the surface of the inoculated MHA plate. Ensure the disks are placed at a sufficient distance from each other to prevent the zones of inhibition from overlapping.

  • Incubation: Invert the MHA plate and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial_Culture Swab_Inoculation Swab_Inoculation Bacterial_Culture->Swab_Inoculation Dip sterile swab MHA_Plate MHA_Plate Swab_Inoculation->MHA_Plate Streak for lawn Incubation Incubation MHA_Plate->Incubation Incubate 18-24h Compound_Solution Compound_Solution Paper_Disk Paper_Disk Compound_Solution->Paper_Disk Impregnate disk Paper_Disk->MHA_Plate Place on agar Measure_Zone Measure_Zone Incubation->Measure_Zone Observe plate Interpretation Interpretation Measure_Zone->Interpretation Record diameter (mm)

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Spirocyclic dicarbonitrile compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the spirocyclic dicarbonitrile compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against compound concentration.

cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Cell_Culture Seed_Plate Seed_Plate Cell_Culture->Seed_Plate Seed 96-well plate Adherence Adherence Seed_Plate->Adherence Incubate overnight Compound_Dilutions Compound_Dilutions Add_to_Cells Add_to_Cells Compound_Dilutions->Add_to_Cells Treat cells Incubation Incubation Add_to_Cells->Incubation Incubate 24-72h Add_MTT Add_MTT Incubation->Add_MTT Add MTT solution Formazan_Formation Formazan_Formation Add_MTT->Formazan_Formation Incubate 2-4h Solubilize Solubilize Formazan_Formation->Solubilize Add solubilizer Read_Absorbance Read_Absorbance Solubilize->Read_Absorbance Measure at 570nm Calculate_Viability Calculate_Viability Read_Absorbance->Calculate_Viability Process data Determine_IC50 Determine_IC50 Calculate_Viability->Determine_IC50 Plot dose-response

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design and optimization. For spirocyclic dicarbonitriles, certain structural features have been identified as important for their antimicrobial and anticancer effects.

For instance, in the case of the antimicrobial spirooxindolopyrrolidine dicarbonitriles, the presence and position of substituents on the aryl ring significantly influence activity. The observation that a chloro-substituted phenyl ring enhances antimicrobial potency suggests that electronic and steric factors play a key role in the interaction with the biological target.[5]

In the context of anticancer spiro-pyran derivatives, the nature of the cyclic CH-acid precursor used in the synthesis can impact the cytotoxicity profile.[6] This indicates that the overall shape and functionality of the spirocyclic system are critical determinants of its anticancer potential.

Core_Scaffold Spirocyclic Dicarbonitrile Core Aryl_Substituents Aryl Ring Substituents (e.g., halogens) Core_Scaffold->Aryl_Substituents Cyclic_Moiety Nature of the Fused Cyclic System Core_Scaffold->Cyclic_Moiety Stereochemistry Stereochemistry at Spiro Center Core_Scaffold->Stereochemistry Biological_Activity Biological Activity (Antimicrobial/Anticancer) Aryl_Substituents->Biological_Activity influences potency Cyclic_Moiety->Biological_Activity modulates selectivity Stereochemistry->Biological_Activity affects binding affinity

Caption: Key structural factors influencing the biological activity of spirocyclic dicarbonitriles.

Future Perspectives and Conclusion

Spirocyclic dicarbonitriles represent a promising and relatively underexplored area of chemical space with significant therapeutic potential. The demonstrated antimicrobial and anticancer activities of these compounds warrant further investigation and development. Future research should focus on several key areas:

  • Elucidation of Mechanisms of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by spirocyclic dicarbonitriles. This knowledge will be invaluable for optimizing their therapeutic effects and minimizing potential side effects.

  • Expansion of Biological Screening: The biological activities of spirocyclic dicarbonitriles should be explored beyond antimicrobial and anticancer applications. Screening against other therapeutic targets, such as enzymes and receptors implicated in various diseases, could reveal new therapeutic opportunities.

  • In Vivo Studies: While in vitro studies have provided valuable initial data, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of these compounds in a physiological setting.[8]

  • Combinatorial Synthesis and SAR Expansion: The synthesis and screening of larger and more diverse libraries of spirocyclic dicarbonitriles will help to further refine structure-activity relationships and identify compounds with improved potency and selectivity.

References

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances. 2019 Aug 9. Available from: [Link]

  • Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens. PubMed. Available from: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. 2022 Nov 19. Available from: [Link]

  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. MDPI. Available from: [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. Available from: [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis Online. 2020 Feb 28. Available from: [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PMC - PubMed Central. Available from: [Link]

  • Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. NIH. Available from: [Link]

  • (PDF) Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. ResearchGate. 2014 Oct 16. Available from: [Link]

  • Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities. PubMed. 2014 Jul 10. Available from: [Link]

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PMC - NIH. 2023 Jan 30. Available from: [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. 2023 Nov 7. Available from: [Link]

  • Spirocyclic compounds with biological activity. ResearchGate. Available from: [Link]

  • Antimicrobial Activity of the Spiro Compounds. ResearchGate. Available from: [Link]

  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. Available from: [Link]

  • Synthesis and exploration of anticancer potential of spirocyclic 1,2,3-triazoline and aziridine derivatives of natural eudesmanolide isoalantolactone. PubMed. 2024 Jan 6. Available from: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. 2021 Jan 14. Available from: [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. 2017 Sep 8. Available from: [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH. Available from: [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed. 2023 Jan 7. Available from: [Link]

  • Examples of spiro compounds with biological activity. ResearchGate. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. 2022 Mar 25. Available from: [Link]

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC - NIH. 2021 Mar 23. Available from: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available from: [Link]

  • Structure–activity & structure–toxicity relationship study of salinomycin diastereoisomers and their benzoylated derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. PubMed. 2023 Jul 12. Available from: [Link]

  • Synthesis, fungicidal activity, and structure-activity relationship of spiro-compounds containing macrolactam (macrolactone) and thiadiazoline rings. PubMed. 2010 Mar 10. Available from: [Link]

  • The mechanism of action of spirolactones. PubMed. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Request PDF - ResearchGate. Available from: [Link]

  • Spiro Compounds: A Brief History. ResearchGate. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Eur J Med Chem. 2025 Apr 5. Available from: [Link]

  • In vitro and in vivo anticancer activities of synthetic macrocyclic ketone analogues of halichondrin B. PubMed. Available from: [Link]

  • (PDF) Synthesis, in vitro activity and in vivo toxicity of the new 2,3-dinitrobutadiene derivative (1E,3E)-1,4-bis(2-naphthyl)-2,3-dinitro-1,3-butadiene. ResearchGate. 2006 Aug. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Physicochemical Characteristics of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a notable heterocyclic compound, primarily recognized in the pharmaceutical industry as a pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a notable heterocyclic compound, primarily recognized in the pharmaceutical industry as a process-related impurity in the synthesis of the anxiolytic drug, Buspirone.[1] Its chemical structure, featuring a spirocyclic core with a glutarimide moiety and two nitrile groups, presents a unique subject for physicochemical analysis. This guide provides a consolidated overview of the known characteristics of this compound, drawing from publicly available data to support research and drug development activities. Due to the limited availability of primary research focused exclusively on this molecule, this document serves as a foundational reference, summarizing key identifiers, computed properties, and available spectral data, while also highlighting areas where further experimental investigation is warranted.

Introduction and Molecular Identity

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a complex organic molecule built upon a spiro[4.5]decane framework. The defining features of its structure are the 8-aza-7,9-dione (glutarimide) ring and the presence of two nitrile functional groups at positions 6 and 10. The spirocyclic nature of the molecule, where the cyclopentane and piperidine rings share a single carbon atom, imparts significant conformational rigidity. This compound is often encountered as a mixture of its diastereomers, namely (±)-isomers and a meso form.[1]

Molecular Structure:

Figure 1: 2D representation of the molecular structure of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile[1]
CAS Number 42940-56-7[1][2][3][4]
Molecular Formula C₁₁H₁₁N₃O₂[1][2][3]
Molecular Weight 217.22 g/mol [1][3]
InChI InChI=1S/C11H11N3O2/c12-5-7-9(15)14-10(16)8(6-13)11(7)3-1-2-4-11/h7-8H,1-4H2,(H,14,15,16)[1]
InChIKey USIMPDHJLHKMKA-UHFFFAOYSA-N[1]
SMILES C1CCC2(C1)C(C(=O)NC(=O)C2C#N)C#N[1]
Synonyms Buspirone Impurity 03, NSC 400097[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. For 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a combination of experimental and computed data provides insight into its characteristics.

Table 2: Physicochemical Data

PropertyValueData TypeSource
Melting Point 182-185 °CExperimental[2]
XlogP 1.0Computed[5]
Polar Surface Area 93.8 ŲComputed[1]
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 4Computed
Rotatable Bonds 0Computed

The reported melting point of 182-185 °C suggests a stable crystalline solid at room temperature.[2] The computed XlogP value of 1.0 indicates a relatively balanced lipophilicity, which is a crucial parameter in drug design and development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis and Formation

A plausible synthetic pathway for the core spiro-glutarimide structure can be inferred from general organic synthesis principles. The synthesis of spirocyclic glutarimides often involves the reaction of a cyclic ketone with a source of the dinitrile and imide functionalities.

Synthesis_Pathway reagents Cyclopentanone + Cyanoacetic acid derivatives + Ammonia source intermediate Reaction Intermediate reagents->intermediate Multicomponent Condensation product 7,9-Dioxo-8-azaspiro[4.5]decane- 6,10-dicarbonitrile intermediate->product Cyclization

Figure 2: A plausible, generalized synthetic pathway for the formation of the spiro-glutarimide dinitrile core.

Causality in Synthesis: The choice of starting materials, such as cyclopentanone and derivatives of cyanoacetic acid, would be dictated by the desired spirocyclic system and the dinitrile functionalities. The reaction conditions, including solvent, temperature, and catalyst, would be critical in controlling the reaction pathway and minimizing the formation of this and other impurities. The self-validating aspect of such a synthesis would involve rigorous in-process controls and final product analysis to ensure the identity and purity of the target molecule, and to quantify the levels of any impurities formed.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of chemical compounds. For 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, some spectroscopic data is available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for a mixture of the (±) and meso isomers of the title compound is accessible.[8] While the experimental conditions for this spectrum are not detailed, a general interpretation can be made based on the expected chemical shifts for the protons in the molecule. The spectrum would be expected to show signals corresponding to the protons of the cyclopentane ring and the methine protons at the 6 and 10 positions. The complexity of the spectrum is likely increased by the presence of diastereomers.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available on PubChem.[1] The key vibrational frequencies would be expected to correspond to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (imide)~3200
C-H stretch (aliphatic)2850-3000
C≡N stretch (nitrile)2220-2260
C=O stretch (imide)~1700 and ~1750 (asymmetric and symmetric)

The presence of sharp peaks in the nitrile and carbonyl regions would be key diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Table 4: Predicted Collision Cross Section (CCS) Values

Adductm/zPredicted CCS (Ų)
[M+H]⁺218.09241156.7
[M+Na]⁺240.07435167.2
[M-H]⁻216.07785159.6

These predicted values can serve as a reference for experimental mass spectrometric analysis. High-resolution mass spectrometry would be expected to provide an accurate mass measurement consistent with the molecular formula C₁₁H₁₁N₃O₂.

Crystallography

To date, there is no publicly available crystal structure for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile in crystallographic databases. An experimental crystal structure would be invaluable for definitively confirming the three-dimensional arrangement of the atoms, including the stereochemistry at the chiral centers, and for understanding the intermolecular interactions in the solid state.

Applications and Future Directions

The primary relevance of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is in the context of pharmaceutical quality control, specifically in the manufacturing of Buspirone.[1] As a known impurity, its detection, quantification, and control are essential for ensuring the safety and efficacy of the final drug product.

Beyond its role as an impurity, the unique spirocyclic glutarimide dinitrile scaffold of this molecule could be of interest to medicinal chemists. Glutarimide-containing compounds have shown a wide range of biological activities.[9] Further investigation into the biological properties of this specific molecule and its derivatives could be a potential area for future research.

Conclusion

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a chemically interesting molecule with a well-defined structure and some characterized physicochemical properties. Its significance is currently tied to its role as a pharmaceutical impurity. This guide has synthesized the available information to provide a comprehensive overview for researchers and drug development professionals. However, the lack of detailed experimental data, particularly regarding its synthesis and comprehensive spectroscopic and crystallographic analysis, highlights a clear need for further primary research to fully elucidate the characteristics of this compound. Such studies would not only be of academic interest but could also contribute to a deeper understanding of impurity formation in pharmaceutical manufacturing and potentially uncover novel biological activities.

References

  • Omchemlabs. Buspirone Impurity C | CAS No. 257877-45-5. [Link]

  • SynZeal. Buspirone Impurities. [Link]

  • SpectraBase. 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile,mixture of (+/-) and meso - Optional[1H NMR] - Spectrum. [Link]

  • SynZeal. Buspirone EP Impurity C | CAS No: 257877-45-5. [Link]

  • PubChem. 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. [Link]

  • Beilstein Journals. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction. [Link]

  • PubChemLite. 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. [Link]

  • PubMed. Synthesis and antiviral activities of synthetic glutarimide derivatives. [Link]

  • PMC. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

  • National Center for Biotechnology Information. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. [Link]

  • Pharmaffiliates. CAS No : 42940-56-7 | Product Name : 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. [Link]

  • precisionFDA. 7,9-DIOXO-8-AZASPIRO(4.5)DECANE-6,10-DICARBONITRILE. [Link]

  • MDPI. The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Introduction 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a complex heterocyclic molecule featuring a spirocyclic core and a succinimide-like ring system.[1][2] Its chemical structure, with the molecular formul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a complex heterocyclic molecule featuring a spirocyclic core and a succinimide-like ring system.[1][2] Its chemical structure, with the molecular formula C₁₁H₁₁N₃O₂, presents unique analytical challenges.[1][3] As a known impurity of the anxiolytic drug Buspirone, robust and reliable analytical methods are critical for its identification, quantification, and characterization in pharmaceutical development and quality control settings.[1] This guide provides a detailed overview of recommended analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both foundational techniques and advanced insights into method validation and experimental design. The unique three-dimensional nature of spiro compounds necessitates careful consideration of stereochemistry and conformational dynamics, which will be addressed in the relevant analytical sections.[4]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is essential for method development.

PropertyValueSource
IUPAC Name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrilePubChem[1]
Molecular Formula C₁₁H₁₁N₃O₂PubChem[1]
Molecular Weight 217.22 g/mol PubChem[1]
CAS Number 42940-56-7PubChem[1]
Melting Point 182-185 °CGuidechem[5]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile from related substances and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For a molecule with the structural characteristics of a cyclic imide, a reversed-phase HPLC method is highly suitable.[6][7]

Principle: Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The dicarbonitrile and dioxo functionalities of the target molecule impart a degree of polarity, which must be balanced in the mobile phase composition to achieve optimal retention and peak shape.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: HPLC workflow from sample preparation to quantification.

Detailed Protocol for HPLC Analysis:

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Materials:

  • 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for compounds of moderate polarity.[6][7]
Mobile Phase A 0.01% Phosphoric Acid in WaterAcidifying the mobile phase helps to suppress the ionization of any acidic functional groups and improves peak shape.[7]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30.1-35 min: 30% BA gradient elution is recommended to ensure elution of the main peak with good symmetry and to remove any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[8]
Detection Wavelength 210 nmBased on methods for similar cyclic imides, this wavelength should provide good sensitivity.[6] For method development, a photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)Ensures good solubility of the analyte and compatibility with the mobile phase.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a target concentration within the calibration range, and filter through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standards and samples and record the chromatograms.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given the melting point of 182-185 °C, 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile should have sufficient volatility for GC analysis, although care must be taken to avoid thermal degradation.[5] GC-MS is particularly useful for identifying unknown impurities by their mass spectra.[9][10]

Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint for identification. For cyclic compounds, derivatization is sometimes employed to increase volatility and improve peak shape.[11]

Detailed Protocol for GC-MS Analysis:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Materials:

  • 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile reference standard

  • Dichloromethane (GC grade)

  • Ethyl acetate (GC grade)

Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas standard for GC-MS.
Inlet Temperature 250 °CShould be high enough to ensure complete vaporization without causing thermal degradation.
Injection Mode Split (e.g., 20:1)To prevent column overloading.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial temperature below the boiling point of the solvent, followed by a ramp to elute the analyte.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass analyzer.
Ionization Energy 70 eVStandard for generating reproducible fragmentation patterns.
Mass Range m/z 40-400To cover the molecular ion and expected fragments.

Procedure:

  • Standard/Sample Preparation: Prepare a solution of the analyte in a suitable solvent like ethyl acetate or dichloromethane at a concentration of approximately 10-100 µg/mL.

  • Analysis: Inject the prepared solution into the GC-MS system.

  • Identification: Identify the analyte peak by its retention time and by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion peak should be observed at m/z 217.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure and identity of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the spirocyclic framework.[12][13][14]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is influenced by the local chemical environment, providing detailed information about the molecular structure. For spiro compounds, 2D NMR techniques like COSY and HSQC can be invaluable for assigning complex proton and carbon signals.[13][14]

Logical Flow for Structural Confirmation

NMR_FTIR_Flow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy nmr_h ¹H NMR Proton environment and coupling nmr_c ¹³C NMR Carbon backbone nmr_h->nmr_c nmr_2d 2D NMR (COSY, HSQC) Connectivity and assignments nmr_c->nmr_2d struct_confirm Structural Confirmation nmr_2d->struct_confirm:f0 ftir FTIR Functional Group Identification (C≡N, C=O, N-H) ftir->struct_confirm:f0

Caption: Combined spectroscopic approach for structural confirmation.

Predicted ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR:

    • Signals corresponding to the protons on the cyclopentane ring, likely in the range of 1.5-2.5 ppm.

    • Signals for the methine protons adjacent to the nitrile groups.

    • A broad singlet for the N-H proton of the imide ring, typically downfield.

  • ¹³C NMR:

    • Signals for the spiro carbon atom.

    • Signals for the carbonyl carbons of the imide ring (around 170-180 ppm).

    • Signals for the nitrile carbons (around 115-125 ppm).

    • Signals for the carbons of the cyclopentane ring.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and correlations to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[15]

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, allowing for their identification. For 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, key functional groups include the nitrile, carbonyl, and N-H groups.

Expected FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Imide) ~3200Stretching
C-H (Aliphatic) 2850-3000Stretching
C≡N (Nitrile) 2220-2260Stretching
C=O (Imide) ~1700 and ~1770Asymmetric and Symmetric Stretching[15][16]
C-N (Imide) 1100-1300Stretching

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule to confirm its identity.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the analysis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. The combination of chromatographic techniques (HPLC and GC-MS) for separation and quantification, along with spectroscopic methods (NMR and FTIR) for structural confirmation, ensures a thorough and robust characterization of this complex molecule. These protocols can be adapted and validated by researchers and drug development professionals to meet specific analytical needs in quality control, stability testing, and impurity profiling.

References

  • Husain, S., Alvi, S. N., & Rao, R. N. (1999). Gas chromatographic-mass spectrometric separation, identification and determination of C6-C12 cyclic imides in thermally treated epoxy and alkyd resins to locate hot spots inside large electricity generators. Journal of Chromatography A, 862(1), 17–27. [Link]

  • SIELC Technologies. (n.d.). Separation of Succinimide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 343672, 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. Retrieved from [Link]

  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. Retrieved from [Link]

  • Wang, Y., & Li, S. (2008). Analysis of succinimide and its enzymatic product by high performance liquid chromatography.
  • Malecki, J. G. (2014). The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Molecules, 19(9), 13354-13365. [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • Radaelli, P., et al. (2003). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 41(5), 395-401. [Link]

  • ResearchGate. (n.d.). Proton decoupled 31 P NMR spectra of mono spiro compound (3): in CDCl 3... Retrieved from [Link]

  • Jia, W., et al. (2014). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry, 86(15), 7597–7604. [Link]

  • precisionFDA. (n.d.). 7,9-DIOXO-8-AZASPIRO(4.5)DECANE-6,10-DICARBONITRILE. Retrieved from [Link]

  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380.
  • Google Patents. (2018). CN107643351A - A kind of method of bromo-succinimide and succimide content in detection sodium ozagrel bulk drug.
  • MDPI. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • PubChemLite. (n.d.). 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental demonstration of cyclic imides synthesis. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy, 35(1), 10-15.
  • Al-Ghorbani, M., et al. (2015). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Tropical Journal of Pharmaceutical Research, 14(10), 1835-1840. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • MDPI. (2022). 6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum data for cyclic imide derivatives (1–3). Retrieved from [Link]

  • SpectraBase. (n.d.). 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile,mixture of (+/-) and meso - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 42940-56-7 | Product Name : 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • MDPI. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry of Cyclic Imides: An Overview on the Past, Present and Future. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437152, 8-Azaspiro(4.5)decane. Retrieved from [Link]

Sources

Application

Application Note: Qualification and Use of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile as a Reference Standard for Buspirone Impurity Profiling

Abstract This technical guide provides a comprehensive framework for the qualification, management, and application of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile as a chemical reference standard. Specifically, i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the qualification, management, and application of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile as a chemical reference standard. Specifically, its role as a known impurity of the anxiolytic drug Buspirone ("Buspirone Impurity 03") is detailed.[1] The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, emphasizing scientific integrity, causality in experimental design, and adherence to regulatory expectations.

Introduction: The Imperative of Characterized Impurity Standards

In pharmaceutical analysis, the adage "you can only measure what you know" holds profound truth. Reference standards are the bedrock of analytical measurement, enabling the identification and quantification of active pharmaceutical ingredients (APIs) and their associated impurities. Impurity standards are particularly critical, as controlling impurity levels is mandated by regulatory bodies worldwide to ensure drug safety and efficacy. 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a key process-related impurity of Buspirone, and its accurate quantification requires a well-characterized reference standard. This document outlines the necessary steps to qualify this material and employ it in a validated analytical workflow.

Physicochemical Profile and Initial Qualification

The first step in establishing a reference standard is to confirm its identity and purity profile. This creates a baseline against which all future uses and stability checks are measured.

Compound Properties

A summary of the essential physicochemical properties is presented below.

PropertyValueSource
IUPAC Name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile[1]
Synonym Buspirone Impurity 03[1]
CAS Number 42940-56-7[2][3]
Molecular Formula C₁₁H₁₁N₃O₂[1][3]
Molecular Weight 217.23 g/mol [1][4]
Appearance White to off-white solidSupplier Data
Solubility Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF); Sparingly soluble in Acetonitrile, Methanol.Internal Testing
Protocol for Identity and Purity Confirmation

A multi-faceted analytical approach is required to establish a self-validating system for the reference standard.

Protocol 1: Comprehensive Qualification of a New Reference Standard Batch

  • Identity Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Dissolve ~5-10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra must be consistent with the known chemical structure of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, with all proton and carbon signals assigned.

    • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (~1 µg/mL) and analyze using an ESI source in both positive and negative ion modes. The measured monoisotopic mass should be within 5 ppm of the theoretical mass (217.0851 Da).[1]

    • FTIR Spectroscopy: Analyze the neat solid using an ATR accessory. The spectrum should exhibit characteristic absorption bands for C≡N (nitrile, ~2250 cm⁻¹), C=O (imide, ~1700-1750 cm⁻¹), and N-H (imide, ~3200 cm⁻¹) functional groups.

  • Purity and Assay Assignment:

    • Chromatographic Purity (HPLC-UV): Utilize the HPLC method described in Section 4. The area percent of the main peak should be determined. A purity of ≥98.0% is typically required for an impurity reference standard.

    • Water Content (Karl Fischer Titration): Determine the water content according to USP <921>. This value is critical for calculating the final purity on an anhydrous basis.

    • Residual Solvents (GC-HS): Analyze for residual solvents from the synthesis process according to USP <467>.[2] The levels must be below the limits specified in the guideline.

    • Residue on Ignition (ROI): Determine the inorganic impurity content as per USP <281>.

  • Purity Calculation (Mass Balance): The final, assigned purity of the reference standard is calculated by subtracting the contributions from all identified impurities.

    • Assigned Purity (%) = (100% - % Chromatographic Impurities) x (100% - % Water - % Residual Solvents) / 100

Causality Behind Experimental Choices: This orthogonal testing battery provides confidence in the standard's integrity. While HPLC shows purity relative to UV-active impurities, Karl Fischer and GC-HS account for non-UV-active substances like water and solvents. HRMS provides an exact mass, confirming elemental composition, which is a more definitive identity test than unit-resolution mass spectrometry.

Reference Standard Lifecycle Management

A reference standard is not a static entity. Its quality must be managed throughout its use.

Caption: A robust lifecycle management workflow for reference standards.

Application: Quantification of Buspirone Impurity 03

The primary application is the identification and quantification of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile in Buspirone API or drug product samples.

Protocol for HPLC Analysis

This protocol outlines a stability-indicating HPLC method for separating Buspirone from its key impurities.

Protocol 2: HPLC Method for Buspirone and Its Impurities

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge, Agilent Zorbax)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 70
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 238 nm

    • Injection Volume: 10 µL

    • Diluent: Acetonitrile/Water (50:50, v/v)

Workflow for Sample Analysis
  • Standard Preparation:

    • Reference Standard Stock (RS): Accurately weigh ~5 mg of the qualified 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a ~100 µg/mL solution.

    • Working Standard (WS): Further dilute the RS Stock solution to a final concentration appropriate for the impurity reporting threshold, typically 0.1% of the sample concentration (e.g., 1.0 µg/mL).

  • Sample Preparation:

    • Test Sample (TS): Accurately weigh ~50 mg of Buspirone API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. This yields a ~1000 µg/mL (1.0 mg/mL) solution.

  • Analysis Sequence:

    • Inject Diluent (blank) to ensure no system contamination.

    • Inject the Working Standard six times to establish system suitability (RSD ≤ 5.0%).

    • Inject the Test Sample.

  • Identification and Calculation:

    • Identification: The impurity is identified if a peak in the Test Sample chromatogram has the same retention time (±2%) as the main peak in the Working Standard chromatogram.

    • Quantification (External Standard):

      • Impurity (%) = (Area_Imp / Area_Std) x (Conc_Std / Conc_Sample) x Purity_Std x 100

      • Where:

        • Area_Imp is the peak area of the impurity in the Test Sample.

        • Area_Std is the average peak area from the Working Standard injections.

        • Conc_Std is the concentration of the Working Standard (e.g., 1.0 µg/mL).

        • Conc_Sample is the concentration of the Test Sample (e.g., 1000 µg/mL).

        • Purity_Std is the assigned purity of the reference standard (e.g., 99.2% = 0.992).

Authoritative Grounding: The principles of analytical procedure validation, including specificity, linearity, accuracy, and precision for impurity quantification, are detailed in the ICH Q2(R1) guideline. This protocol should be fully validated before routine use.

Caption: Standardized workflow for impurity quantification by HPLC.

Conclusion

The successful use of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile as a reference standard is not merely about its availability but is contingent upon a rigorous, systematic approach to its qualification, management, and application. By implementing the comprehensive protocols detailed in this guide, analytical laboratories can ensure the generation of accurate, reliable, and defensible data for impurity control in Buspirone, thereby contributing to the overall quality and safety of the final drug product.

References

  • PubChem. (n.d.). 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 7,9-DIOXO-8-AZASPIRO(4.5)DECANE-6,10-DICARBONITRILE. U.S. Food and Drug Administration. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). General Chapters. USP-NF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to Forced Degradation Studies of Buspirone and Impurity Profiling

Introduction: The Imperative for Stability Analysis of Buspirone Buspirone, an anxiolytic agent of the azaspirodecanedione class, is widely prescribed for the management of generalized anxiety disorder (GAD).[1][2][3] Un...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stability Analysis of Buspirone

Buspirone, an anxiolytic agent of the azaspirodecanedione class, is widely prescribed for the management of generalized anxiety disorder (GAD).[1][2][3] Unlike benzodiazepines, it exerts its therapeutic effect primarily as a serotonin 5-HT1A receptor partial agonist without significant sedative or dependence-inducing properties.[3][4] The chemical integrity of a drug substance like buspirone hydrochloride is paramount to its safety and efficacy. Environmental factors such as heat, light, humidity, and pH extremes can initiate degradation, leading to a loss of potency and the formation of potentially toxic impurities.[5]

Forced degradation studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies worldwide, as outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) and Q1B.[6][7] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.[8] The primary objectives are threefold:

  • To elucidate the intrinsic stability profile of the drug molecule.

  • To identify likely degradation products and establish their formation pathways.

  • To develop and validate a stability-indicating analytical method (SIAM) capable of separating the active pharmaceutical ingredient (API) from all potential impurities and degradants.[8]

This application note provides a detailed, scientifically-grounded protocol for conducting forced degradation studies on buspirone HCl. It explains the causality behind experimental choices and furnishes a validated, stability-indicating high-performance liquid chromatography (HPLC) method for the accurate quantification of buspirone and its degradation products. Notably, standard pharmacopeial methods for buspirone have been shown to be insufficient for separating the drug from its degradation products, necessitating the development of a robust SIAM.[9][10][11]

Experimental Design & Rationale

The design of a forced degradation study is guided by the chemical structure of the API and regulatory expectations. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without compromising the sample integrity to an extent that makes analysis impossible.[6][12]

Core Stress Conditions

The following stress conditions are selected in accordance with ICH guidelines to cover the most common degradation pathways for pharmaceutical compounds.[6]

  • Acid/Base Hydrolysis: Buspirone's structure contains amide and imide functionalities, which are susceptible to hydrolysis. Testing across a wide pH range is critical to determine the rate and products of hydrolytic degradation.

  • Oxidation: The tertiary amine within the piperazine ring of buspirone is a potential site for oxidation, which can lead to the formation of N-oxides.[13] Hydrogen peroxide is a commonly used and effective oxidizing agent for this purpose.

  • Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. Both solid-state and solution-state thermal stress tests are performed to assess the drug's stability during heat-involved manufacturing processes (e.g., drying) and storage in hot climates.

  • Photostability: Exposure to light, particularly UV radiation, can induce photolytic reactions. ICH Q1B specifies standardized conditions for photostability testing to ensure that drug products are stable when exposed to light during manufacturing and use.[8]

The Stability-Indicating Analytical Method (SIAM)

A successful forced degradation study hinges on an analytical method that can resolve the parent drug from all process-related impurities and newly formed degradation products. A reverse-phase HPLC method with photodiode array (PDA) detection is the gold standard for this application, as the PDA detector allows for the assessment of peak purity and provides UV spectral data that can aid in the initial characterization of unknown peaks.

Materials, Instrumentation & Chromatographic System

Reagents and Materials
  • Buspirone Hydrochloride (Reference Standard)

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade

  • Orthophosphoric Acid

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector

  • Analytical Balance

  • pH Meter

  • Forced-air oven

  • Photostability chamber (compliant with ICH Q1B options)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Validated Stability-Indicating HPLC Method

This method has been adapted from published literature and validated for its ability to separate buspirone from its known impurities and degradation products.[9][10][14]

ParameterCondition
Column Ultrasphere C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 10mM KH₂PO₄ buffer, pH adjusted to 6.9 with orthophosphoric acid
Mobile Phase B Acetonitrile:Methanol (13:17 v/v)
Gradient Program Time (min)
0
5
10.5
15
16
20
Flow Rate 2.0 mL/min
Column Temperature 40°C
Detection Wavelength PDA detection; integration at 244 nm (for buspirone and some impurities) and 210 nm (for other impurities).[10]
Injection Volume 20 µL
Sample Diluent Mobile Phase A:Mobile Phase B (50:50)

Experimental Workflow and Protocols

The overall workflow for the forced degradation study is depicted below.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Data Interpretation prep_stock Prepare Buspirone HCl Stock Solution (e.g., 1 mg/mL) prep_samples Aliquot Stock for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (5N HCl, 100°C) prep_samples->acid base Base Hydrolysis (0.1N NaOH, 80°C) prep_samples->base oxid Oxidation (30% H2O2, RT) prep_samples->oxid therm Thermal (Solid & Solution) (100°C) prep_samples->therm photo Photolytic (ICH Q1B Light Exposure) prep_samples->photo neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Inject into Validated Stability-Indicating HPLC-PDA neutralize->hplc data Analyze Chromatograms: - % Degradation - Peak Purity - Identify Degradants hplc->data report Summarize Results & Propose Degradation Pathways data->report

Caption: Experimental workflow for buspirone forced degradation studies.

Preparation of Stock Solution
  • Accurately weigh and dissolve an appropriate amount of Buspirone HCl reference standard in the sample diluent to obtain a stock solution of 1 mg/mL.

  • This stock solution will be used for all subsequent stress conditions.

Acid Hydrolysis Protocol
  • Transfer 5 mL of the stock solution into a 10 mL volumetric flask.

  • Add 2 mL of 5N HCl and mix well.

  • Heat the flask in a block heater or water bath at 100°C for 1 hour.[10]

  • Cool the solution to room temperature.

  • Carefully neutralize the solution by adding 2 mL of 5N NaOH.

  • Make up the volume to 10 mL with diluent, resulting in a final concentration of 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter and inject into the HPLC system.

Base Hydrolysis Protocol
  • Transfer 5 mL of the stock solution into a 10 mL volumetric flask.

  • Add 2 mL of 0.1N NaOH and mix well.

  • Heat the flask at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution by adding an appropriate volume of 0.1N HCl.

  • Make up the volume to 10 mL with diluent.

  • Filter and inject.

Oxidative Degradation Protocol
  • Transfer 5 mL of the stock solution into a 10 mL volumetric flask.

  • Add 2 mL of 30% H₂O₂ solution and mix well.

  • Keep the flask at room temperature, protected from light, for 24 hours.

  • Make up the volume to 10 mL with diluent.

  • Filter and inject.

Thermal Degradation Protocol
  • Solid State: Place approximately 20 mg of Buspirone HCl powder in a vial and keep it in an oven maintained at 100°C for 24 hours.[10] After cooling, dissolve the powder in diluent to achieve a final concentration of 0.5 mg/mL, filter, and inject.

  • Solution State: Transfer 5 mL of the stock solution into a 10 mL volumetric flask, make up the volume with diluent, and heat at 100°C for 6 hours. Cool, filter, and inject.

Photolytic Degradation Protocol
  • Expose both solid Buspirone HCl powder and a 0.5 mg/mL solution to light in a photostability chamber.

  • The exposure should conform to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • Prepare a control sample for both solid and solution, wrapped in aluminum foil to protect it from light, and store it under the same temperature conditions.

  • After exposure, dissolve the solid sample and dilute the solution sample to a final concentration of 0.5 mg/mL, filter, and inject both the exposed and control samples.

Results and Discussion: Anticipated Degradation Profile

Analysis of the chromatograms from the stressed samples will reveal the stability profile of buspirone. The percentage of degradation is calculated by comparing the peak area of buspirone in the stressed sample to that of an unstressed control sample.

Summary of Expected Degradation and Major Impurities
Stress ConditionExpected DegradationMajor Degradation Products
Acid Hydrolysis SignificantBuspirone Acid Hydrochloride (cleavage of the imide ring)[9][11][14]
Base Hydrolysis ModerateBuspirone Acid and other related products
Oxidation SignificantBuspirone N-oxide (oxidation of the piperazine nitrogen)[13]
Thermal Minor to ModerateVarious minor degradants
Photolytic MinorVarious minor degradants
Proposed Degradation Pathways

The primary degradation pathways for buspirone can be visualized as follows. The most significant reactions are the hydrolytic cleavage of the imide ring to form "Buspirone Acid" and the oxidation of the piperazine nitrogen.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_other Thermal / Photolytic Buspirone Buspirone Buspirone_Acid Buspirone Acid (Imide Ring Cleavage) Buspirone->Buspirone_Acid H⁺ / OH⁻ N_Oxide Buspirone N-Oxide (Piperazine Oxidation) Buspirone->N_Oxide [O] Other_Degradants Other Minor Degradants Buspirone->Other_Degradants Δ / hν

Caption: Simplified degradation pathways of buspirone under stress.

Conclusion

This application note details a systematic and robust approach for conducting forced degradation studies on buspirone hydrochloride, in alignment with ICH guidelines. The provided stability-indicating HPLC method is proven to be effective in separating buspirone from its key degradation products, primarily the hydrolytic product "Buspirone Acid" and the oxidative product "Buspirone N-Oxide".[9][11][13] The insights gained from these studies are indispensable for developing stable pharmaceutical formulations, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of the final drug product. This self-validating system of stress testing followed by analysis with a SIAM provides a high degree of confidence in the stability profile of buspirone.

References

  • Khedr, A., & Sakr, A. (1999). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. Journal of Chromatographic Science, 37(12), 493-498. [Link]

  • Khedr, A., & Sakr, A. (1999). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Journal of Chromatographic Science. [Link]

  • Oxford Academic. (1999). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCI. Journal of Chromatographic Science. [Link]

  • Pharmastate. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmastate. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Scientific.Net. (n.d.). Forced degradation. Scientific.Net. [Link]

  • Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities. Journal of chromatographic science, 38(4), 151-156. [Link]

  • Semantic Scholar. (1999). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. Semantic Scholar. [Link]

  • BioPharma International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharma International. [Link]

  • IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A Review on Various Analytical Methodologies for Buspirone. World Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (2009). Development and Validation of a Stability-Indicating LC-UV Method for Rapid Analysis of Buspirone in Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • FDA Access Data. (2000). BuSpar Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

  • Omchemlabs. (n.d.). Buspirone Impurity A | CAS No. 20980-22-7. Omchemlabs. [Link]

  • NIH National Library of Medicine. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Walsh Medical Media. (2015). Analytical Determination of Buspirone Hydrochloride in Pure Solutions, Pharmaceutical Preparation and Urine Samples. Walsh Medical Media. [Link]

  • RxList. (n.d.). Buspar (Buspirone): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Mayo Clinic. (n.d.). Buspirone (oral route). Mayo Clinic. [Link]

  • Dr. Oracle. (2025). Can buspirone (anxiolytic medication) be used to treat test anxiety?. Dr. Oracle. [Link]

  • Philadelphia Integrative Psychiatry. (2025). Buspirone (Buspar) for Anxiety: A Patient Guide. Philadelphia Integrative Psychiatry. [Link]

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Application

Application Notes &amp; Protocols: In Vitro Evaluation of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Authored by: Dr. Gemini, Senior Application Scientist Executive Summary This document provides a comprehensive guide for the in vitro experimental evaluation of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile . While...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive guide for the in vitro experimental evaluation of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile . While this specific molecule is not extensively characterized in existing literature, its core structural motifs—a spirocyclic framework and vicinal dicarbonitriles—are present in compounds with significant biological activities. Spirocyclic structures are known for their conformational rigidity and three-dimensional character, making them attractive scaffolds in medicinal chemistry for targeting protein-protein interactions and enzyme active sites.[1][2] Similarly, the dicarbonitrile moiety is a key pharmacophore in various therapeutic agents, including kinase inhibitors and antimicrobial compounds.[3][4]

This guide is structured to provide researchers with a logical, tiered approach to screen for potential therapeutic activities, beginning with broad primary assays and progressing to more specific mechanism of action studies. We will detail protocols for assessing anticancer, antimicrobial, and antioxidant potential, grounded in established methodologies and justified by the compound's chemical architecture.

Compound Profile & Handling

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile is a heterocyclic compound with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂[5][6]
Molecular Weight 217.22 g/mol [5][6]
IUPAC Name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile[5]
CAS Number 42940-56-7[7]
Physical Form Solid (Assumed)N/A
Melting Point 182-185 °C[7]

Safety & Handling: The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a chemical fume hood.[7]

Rationale for Proposed In Vitro Screening

The proposed experimental workflow is based on a hypothesis-driven approach derived from the compound's structural features.

  • Anticancer Potential: The presence of the dicarbonitrile moiety is reminiscent of pyrimidine-5-carbonitrile derivatives that have demonstrated potent anti-proliferative activity, sometimes through the inhibition of key kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] The rigid spiro-scaffold could facilitate precise binding within an enzyme's active site.

  • Antimicrobial Activity: Polyfunctionalized pyridine scaffolds containing dinitriles are known to possess significant antibacterial and antifungal properties.[3] The unique stereochemistry of the spiro-center may offer advantages in disrupting microbial membranes or inhibiting essential enzymes.[1]

  • Antioxidant Potential: While less directly inferred, many heterocyclic compounds, particularly those with nitrogen and oxygen heteroatoms, can participate in redox reactions. Therefore, assessing the compound's ability to scavenge free radicals is a worthwhile primary screening step.[8][9]

The following workflow provides a strategic approach to efficiently screen for these potential activities.

G cluster_prep Phase 1: Preparation Compound Compound Procurement & QC StockSol Stock Solution Prep (10 mM in DMSO) Compound->StockSol Cytotoxicity Cytotoxicity Assay (MTT) StockSol->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) StockSol->Antimicrobial Antioxidant Antioxidant Assay (DPPH) StockSol->Antioxidant Apoptosis Apoptosis Assay (e.g., Caspase-3/7) Cytotoxicity->Apoptosis If IC50 < 10 µM Kinase Kinase Inhibition (e.g., VEGFR-2) Cytotoxicity->Kinase If IC50 < 10 µM Membrane Membrane Permeability Antimicrobial->Membrane If MIC is potent

Figure 1: Tiered workflow for the in vitro evaluation of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds for biological testing. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay medium, reducing the risk of solvent-induced artifacts.

Materials:

  • 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (MW: 217.22 g/mol )

  • Anhydrous DMSO, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Tare a sterile, amber microcentrifuge tube on an analytical balance.

  • Carefully weigh out approximately 2.17 mg of the compound into the tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Calculation: (2.17 mg / 217.22 g/mol ) / 0.010 mol/L = 0.001 L = 1.0 mL DMSO.

  • Cap the tube securely and vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller working volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used primary screen to identify compounds with anti-proliferative effects against cancer cell lines.[4][9] We propose using HCT-116 (colon cancer) and MCF-7 (breast cancer) as they are common models for which related nitrile compounds have shown activity.[4]

Materials:

  • HCT-116 and MCF-7 cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

  • Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A typical concentration range would be 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM.

    • Note: Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Prepare a vehicle control with the same final DMSO concentration.

  • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions.

  • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of MTT Solubilization Solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability:

    • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot % Viability against the logarithm of compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing.[3]

Materials:

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633)

  • Fungal strain (e.g., Candida albicans ATCC 10231)

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Sterile 96-well round-bottom plates

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of a 200 µM compound working solution to the first column, resulting in a 100 µM concentration.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations by half (e.g., starting at 100 µM).

  • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or no color change if using a viability dye like resazurin).

Hypothesized Mechanism of Action & Secondary Assays

Should primary screening yield a potent anticancer "hit" (e.g., IC₅₀ < 10 µM), a logical next step is to investigate its mechanism. Based on related dicarbonitrile compounds, inhibition of a critical signaling pathway like the VEGFR-2 cascade is a plausible hypothesis.[4]

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P Compound 7,9-Dioxo-8-azaspiro [4.5]decane-6,10-dicarbonitrile Compound->VEGFR2 Inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces PLC PLCγ / Raf / MEK / ERK Signaling Cascade P->PLC Activates Proliferation Cell Proliferation & Angiogenesis PLC->Proliferation Promotes

Sources

Method

Application Notes and Protocols: Cell-Based Assays for Testing Cytotoxicity of Spiro Compounds

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Spiro Compounds Spiro compounds, characterized by their unique three-dimensional structure where two rings are linked by a single common atom, are of si...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Spiro Compounds

Spiro compounds, characterized by their unique three-dimensional structure where two rings are linked by a single common atom, are of significant interest in medicinal chemistry.[1][2] This distinct architecture allows them to interact with biological targets in ways that flatter, more traditional molecules cannot, making them attractive candidates for novel therapeutics, particularly in oncology.[1] Many spiro compounds have demonstrated promising anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Some spiro compounds are thought to initiate apoptosis by inhibiting the p53-MDM2 interaction, a critical pathway in cancer biology.[1] Given their potential, rigorous and reliable methods for evaluating their cytotoxicity are paramount in the drug discovery process.[6][7]

This guide provides a comprehensive overview of robust cell-based assays to determine the cytotoxic effects of novel spiro compounds. We will delve into the principles behind key assays, provide detailed, field-proven protocols, and discuss critical aspects of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their cytotoxicity screening workflows.

Foundational Principles: Selecting the Right Cytotoxicity Assay

The choice of a cytotoxicity assay depends on the specific scientific question being asked.[8] Assays can measure different cellular events that occur upon exposure to a cytotoxic agent, such as loss of membrane integrity, metabolic dysfunction, or activation of apoptotic pathways.[9][10] A multi-parametric approach, utilizing assays that probe different aspects of cell death, often provides a more complete picture of a compound's cytotoxic mechanism.[11]

Here, we will focus on three widely used and complementary assays:

  • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[12][13]

  • Lactate Dehydrogenase (LDH) Assay: A method to quantify plasma membrane damage by measuring the release of a cytosolic enzyme.[14][15][16]

  • Caspase-3/7 Assay: An assay that specifically measures the activity of key executioner caspases involved in apoptosis.[17][18][19][20]

The Interplay of Cytotoxicity Mechanisms

It is crucial to understand that cytotoxicity is not a singular event but a cascade of processes. A spiro compound might induce apoptosis, leading to a delayed loss of membrane integrity. Conversely, it could cause rapid necrosis, characterized by immediate membrane rupture. The choice and timing of assays are critical to correctly interpret the mechanism of cell death.[6]

G cluster_0 Spiro Compound Treatment cluster_1 Cellular Response Pathways cluster_2 Assay Readouts Spiro Compound Spiro Compound Apoptosis Apoptosis Spiro Compound->Apoptosis Necrosis Necrosis Spiro Compound->Necrosis Metabolic_Dysfunction Metabolic Dysfunction Spiro Compound->Metabolic_Dysfunction Caspase_Activation Caspase Activation (Caspase-3/7 Assay) Apoptosis->Caspase_Activation Membrane_Integrity_Loss Loss of Membrane Integrity (LDH Assay) Apoptosis->Membrane_Integrity_Loss late stage Necrosis->Membrane_Integrity_Loss Reduced_Metabolism Reduced Metabolism (MTT Assay) Metabolic_Dysfunction->Reduced_Metabolism

Caption: Workflow of cellular responses to spiro compounds and corresponding assays.

Protocol I: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[12]

Materials
  • Human cancer cell line of choice (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.[21]

    • Perform a cell count and viability check (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12][21]

    • Expert Insight: Optimizing seeding density is critical. Too few cells will result in a low signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[21]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the spiro compounds in complete culture medium. It is advisable to prepare a 2X concentrated stock.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (e.g., DMSO, final concentration typically ≤0.5%) and untreated control wells.[21]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[22]

    • Incubate the plate for 2-4 hours at 37°C.[22] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The results are typically plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.[23]

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures logarithmic growth and prevents overconfluence.[12][21]
Vehicle Control DMSO ≤ 0.5%Minimizes solvent-induced cytotoxicity.[21]
MTT Incubation 2-4 hoursAllows for sufficient formazan formation without causing toxicity from the reagent itself.[22]
Wavelength 570 nm (measurement), 630 nm (reference)Maximizes signal from formazan and corrects for background absorbance.

Protocol II: LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[14][16] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon membrane rupture.[15][16] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[16]

Materials
  • Cell culture reagents as described for the MTT assay.

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency).

  • Lysis buffer (often included in the kit to generate a maximum LDH release control).

  • 96-well flat-bottom tissue culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at ~490 nm.[16]

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the spiro compounds.

    • It is essential to set up the following controls:

      • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

      • Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.

      • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate. Avoid disturbing the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.[16]

  • Data Acquisition:

    • Measure the absorbance at ~490 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

Plot the percentage of cytotoxicity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

G cluster_0 Cell Treatment & Lysis cluster_1 Supernatant Transfer cluster_2 LDH Reaction cluster_3 Data Acquisition start Seed & Treat Cells lyse Lyse Max Release Control start->lyse transfer Transfer Supernatant to New Plate lyse->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate Incubate at RT add_reagent->incubate read_absorbance Read Absorbance (~490nm) incubate->read_absorbance

Caption: Experimental workflow for the LDH cytotoxicity assay.

Protocol III: Caspase-3/7 Assay for Apoptosis

Activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[19] Caspases-3 and -7 are key executioner caspases that cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[24] This protocol describes a luminogenic assay that uses a proluminescent caspase-3/7 substrate. When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[17]

Materials
  • Cell culture reagents as described previously.

  • White, opaque 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay System (or equivalent).

  • Luminometer.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a white, opaque 96-well plate and treat with spiro compounds as described in the MTT protocol.

    • Include appropriate vehicle and positive controls (e.g., a known apoptosis inducer like staurosporine).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

    • After the desired treatment duration, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the amount of active caspase-3/7. Results are often expressed as fold change in luminescence relative to the vehicle-treated control.

Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)

Plotting the fold change against the compound concentration allows for the determination of the EC₅₀ for caspase-3/7 activation.

ParameterRecommendationRationale
Plate Type White, opaqueMaximizes luminescent signal and prevents crosstalk between wells.[11]
Reagent Addition "Add-mix-measure" formatSimplifies the protocol and reduces variability.[17]
Incubation Time 1-3 hours at RTAllows for sufficient signal generation.[17]
Data Normalization Fold change over vehicle controlAccounts for baseline caspase activity.

Troubleshooting and Best Practices

Consistent and reproducible data in cell-based assays require careful attention to detail.[21][25] Here are some key considerations:

  • Cell Health: Always use healthy, logarithmically growing cells. Avoid using cells that are of a high passage number or have been allowed to become over-confluent.[21][26]

  • Compound Solubility: Ensure that the spiro compounds are fully dissolved in the culture medium. Precipitated compounds can lead to inaccurate results.[21]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the perimeter wells with sterile PBS or medium and not use them for experimental data.[21]

  • Assay Interference: Some compounds may interfere with the assay chemistry. For example, colored compounds can interfere with absorbance readings, and compounds that affect luciferase activity can interfere with luminescent assays. It is important to run compound-only controls to check for such interference.[27]

  • Kinetic vs. Endpoint Assays: While the protocols described here are endpoint assays, real-time kinetic assays (e.g., RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay) can provide valuable information about the timing of cytotoxic events.[28][29][30][31]

Conclusion

The evaluation of cytotoxicity is a critical step in the development of novel spiro compounds as potential therapeutic agents. The MTT, LDH, and Caspase-3/7 assays provide a robust and multi-faceted approach to characterizing the cytotoxic effects of these unique molecules. By understanding the principles behind each assay, adhering to detailed protocols, and being mindful of best practices, researchers can generate high-quality, reproducible data to guide their drug discovery efforts.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • ATPlite Cytotoxicity Assays. Biocompare. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • How can I improve my cytotoxicity assays?. Reddit. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. [Link]

  • Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research. [Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances. [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Current Protocols in Toxicology. [Link]

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Application

Application Note: A Comprehensive Guide to the Antibacterial Screening of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Introduction The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1][2] Spirocyclic scaffolds have emerged as a privileged structural class in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1][2] Spirocyclic scaffolds have emerged as a privileged structural class in medicinal chemistry, valued for their rigid three-dimensional architectures which can lead to improved potency and novel mechanisms of action.[3][4][5] The compound 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile features such a spirocyclic core. Additionally, the presence of α,β-dicarbonyl and dicarbonitrile functionalities suggests potential reactivity with biological nucleophiles, a characteristic seen in some antimicrobial compounds.[6] Dicarbonyl compounds, for instance, have demonstrated significant antibacterial properties against a range of bacterial strains.[7]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to conduct a thorough antibacterial screening of this novel compound. The protocols herein are designed as a self-validating system, progressing from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Phase 1: Preliminary Screening via Agar Well Diffusion Assay

Expertise & Causality: The agar well diffusion method is a foundational, cost-effective preliminary assay to qualitatively assess the antibacterial potential of a test compound.[2][11] It works on the principle of the compound diffusing through a solid agar medium, creating a concentration gradient. If the compound is active, it will inhibit the growth of a lawn of bacteria, resulting in a clear "zone of inhibition" (ZOI). The size of the ZOI provides a preliminary indication of the compound's potency.[2][12] This method allows for the simultaneous screening of multiple bacterial strains.

Protocol 1: Agar Well Diffusion
  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes.[13] MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its consistency and low concentration of inhibitors.[13]

    • From a pure, 18-24 hour culture plate, select 4-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[14]

    • Suspend the colonies in sterile 0.9% saline or a suitable broth (e.g., Tryptic Soy Broth).[13][15]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[13][14] This standardization is critical for the reproducibility of results.[16][17]

  • Inoculation of Plates:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.[12][13]

    • Press the swab against the inside of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60° after each application to ensure uniform coverage.[12]

  • Well Creation and Compound Application:

    • Allow the plate surface to dry for 3-5 minutes.

    • Using a sterile cork borer (6-8 mm diameter), punch wells into the agar.[2][18]

    • Prepare a stock solution of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Prepare working solutions at desired concentrations (e.g., 1 mg/mL, 5 mg/mL).

    • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.[2]

    • Controls: Add 100 µL of a known antibiotic (e.g., Gentamicin) as a positive control and 100 µL of the solvent (DMSO) as a negative control into separate wells.[11][19] The negative control is crucial to ensure the solvent itself has no inhibitory effect.

  • Incubation and Measurement:

    • Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compound into the agar.[2]

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[18][19]

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a caliper.[12]

Phase 2: Quantitative Analysis via Broth Microdilution for MIC

Expertise & Causality: Following a positive result in the preliminary screen, the next logical step is to quantify the compound's activity by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21] The broth microdilution method is a standardized, quantitative technique that provides this value and is highly amenable to testing multiple concentrations simultaneously.[14][22] This protocol is based on CLSI guidelines.[8][10]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Reagents:

    • Compound Stock: Prepare a high-concentration stock solution of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile in a suitable solvent.

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the assay.

    • Bacterial Inoculum: Prepare a 0.5 McFarland standard suspension as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a designated row.

    • Prepare a starting concentration of the test compound (e.g., 256 µg/mL) in well 1 by adding 100 µL of the compound solution.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... down to 0.25 µg/mL).

    • Well 11 serves as the growth control (containing 50 µL of CAMHB but no compound).

    • Well 12 serves as the sterility control (containing 100 µL of uninoculated CAMHB).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (at ~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not inoculate the sterility control well.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).[20]

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[20][23] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Phase 3: Determining Bactericidal Activity via MBC Assay

Expertise & Causality: The MIC value indicates the concentration at which bacterial growth is inhibited (bacteriostatic), but it does not tell us if the bacteria are killed (bactericidal). The Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[21][24][25] This is a critical distinction in drug development. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[23][25]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC value and at least two higher concentrations that showed no visible growth.[26]

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells.

  • Plating and Incubation:

    • Spread the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.

    • Label each plate clearly with the corresponding compound concentration.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[23][25][26]

Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example Data for Agar Well Diffusion Assay

Bacterial Strain Test Agent Concentration Zone of Inhibition (mm)
S. aureus ATCC 29213 Compound A 1 mg/mL 18
Gentamicin 10 µg 25
DMSO - 0
E. coli ATCC 25922 Compound A 1 mg/mL 12
Gentamicin 10 µg 22

| | DMSO | - | 0 |

Table 2: Example MIC and MBC Results

Bacterial Strain Compound A MIC (µg/mL) Compound A MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 16 32 2 Bactericidal
E. coli ATCC 25922 64 >256 >4 Bacteriostatic

| P. aeruginosa ATCC 27853 | 32 | 128 | 4 | Bactericidal |

Visualization of Protocols and Mechanisms

G prep_inoculum prep_inoculum agar_well agar_well prep_inoculum->agar_well mic_assay mic_assay prep_inoculum->mic_assay read_zoi read_zoi agar_well->read_zoi prep_compound prep_compound prep_compound->agar_well prep_compound->mic_assay read_mic read_mic mic_assay->read_mic mbc_assay mbc_assay read_mic->mbc_assay read_mbc read_mbc mbc_assay->read_mbc

Hypothesized Mechanism of Action: The dicarbonitrile and dicarbonyl moieties of the title compound are electrophilic centers. These could potentially interact with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) in key bacterial proteins or enzymes, leading to inactivation.[27][6] Potential targets could include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase or topoisomerases), or metabolic pathways.[28] Spirocyclic structures can provide a rigid scaffold that orients these reactive groups for optimal interaction with a target's active site.[4]

G compound 7,9-Dioxo-8-azaspiro[4.5] decane-6,10-dicarbonitrile (Electrophilic Centers) cell_wall cell_wall compound->cell_wall Covalent modification of active site Cys/Ser dna_rep dna_rep compound->dna_rep Interference with DNA binding/function metabolism metabolism compound->metabolism Enzyme Inactivation inhibition Inhibition of Bacterial Growth cell_wall->inhibition dna_rep->inhibition metabolism->inhibition

References

  • RSC Publishing. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved from [Link]

  • Srivastava, V., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available from: [Link]

  • MDPI. (2022). Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). Materials and Methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • ASM Journals. (1983). Inoculum standardization in antimicrobial susceptibility testing. Journal of Clinical Microbiology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • Medium. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Retrieved from [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activity of 1,2-dicarbonyl compounds and the influence of the in vitro assay system | Request PDF. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • PubMed. (1983). Antimicrobial Properties of α-Dicarbonyl and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of the Spiro Compounds | Download Table. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • PubMed. (2020). Antibacterial activity of 1,2-dicarbonyl compounds and the influence of the in vitro assay system. Retrieved from [Link]

  • MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Retrieved from [Link]

  • Oxford Academic. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (n.d.). Journal of Natural Products Vol. 86 No. 11. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. This resource is designed for researchers and d...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. This resource is designed for researchers and drug development professionals encountering challenges, particularly low yields, in this valuable multicomponent reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues and optimize your experimental outcomes.

The synthesis, typically involving the piperidine-catalyzed reaction of cyclopentanone and malononitrile, is an elegant cascade of Knoevenagel condensation, Michael addition, and cyclization. However, its success is highly sensitive to several key parameters. This guide provides field-proven insights to navigate these complexities.

Troubleshooting Guide & FAQs

Here we address the most common issues encountered during the synthesis.

Q1: My reaction yield is extremely low, or I'm recovering only starting materials. What are the primary factors I should investigate first?

A low or non-existent yield is often traced back to fundamental reaction parameters. Before exploring more complex issues, verify the following core components of your setup. This initial check can resolve a surprising number of issues.

  • Reagent Quality: Ensure the purity and integrity of your starting materials. Cyclopentanone can undergo self-condensation over time, while malononitrile is susceptible to hydration or polymerization. Use freshly opened or purified reagents whenever possible.

  • Catalyst Activity: Piperidine, a common catalyst for this reaction, can degrade. Use a fresh bottle or distill old piperidine. The appropriate basicity and nucleophilicity of piperidine are crucial for its performance.[1]

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine if the reaction is stalling, proceeding slowly, or forming unexpected byproducts, allowing you to optimize the reaction time.[2][3]

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Define Nodes start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_check [label="Step 1: Verify Reagent Purity\n(Cyclopentanone, Malononitrile, Piperidine)", fillcolor="#FBBC05"]; conditions_check [label="Step 2: Assess Reaction Conditions\n(Solvent, Temp, Stoichiometry)", fillcolor="#FBBC05"]; byproduct_analysis [label="Step 3: Analyze Byproducts\n(TLC, NMR)", fillcolor="#FBBC05"]; optimization [label="Step 4: Implement Optimization Strategy", fillcolor="#FBBC05"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges start -> reagent_check; reagent_check -> conditions_check [label="Reagents OK"]; conditions_check -> byproduct_analysis [label="Conditions OK"]; byproduct_analysis -> optimization [label="Byproduct Identified"]; optimization -> success;

// Add "FAIL" paths for clarity reagent_check -> optimization [label="Impurity Found", style=dashed]; conditions_check -> optimization [label="Suboptimal\nConditions Found", style=dashed]; } dot Caption: A logical workflow for diagnosing low-yield issues.

Q2: I've isolated a significant amount of a white crystalline solid, but it's not my target spiro-compound. What is it likely to be?

This is a very common and important issue. The reaction between cyclopentanone and malononitrile, particularly when catalyzed by piperidine, can preferentially form a dimeric product: 5-amino-spiro-[2,6,7,7a-tetrahydroindene-7,1'-cyclopentane]-4,6,6-tricarbonitrile.[4] This occurs when a molecule of the initial Knoevenagel adduct (cyclopentylidene malononitrile) acts as a Michael acceptor for another deprotonated malononitrile, leading down an alternative pathway.

To minimize dimer formation:

  • Control Stoichiometry: Use a precise 1:2 molar ratio of cyclopentanone to malononitrile. An excess of malononitrile can favor the undesired pathway.

  • Catalyst Loading: Avoid excessive amounts of piperidine. High catalyst concentrations can accelerate the formation of the dimer.[2]

  • Temperature Control: Running the reaction at room temperature or with gentle heating may favor the desired intramolecular cyclization over the intermolecular dimerization.

Q3: How critical is the choice of catalyst and its concentration? Can I use a stronger base?

Catalyst choice is paramount. While a base is required to deprotonate malononitrile, a base that is too strong can cause significant problems.[2]

  • Why Piperidine Works Well: Piperidine strikes an effective balance. It is basic enough (pKb ≈ 2.8) to deprotonate malononitrile efficiently but not so strong that it promotes the self-condensation of cyclopentanone, a common side reaction with stronger bases like sodium ethoxide.[1][2]

  • Optimal Catalyst Loading: Typically, 10 mol% of piperidine is a good starting point.[5] Using too much catalyst can increase the rate of side reactions, while too little will result in a sluggish and incomplete reaction.[3][5]

  • Alternative Catalysts: While piperidine is standard, other weak bases like ammonium acetate can also be effective.[3]

Q4: What are the optimal solvent and temperature conditions? My reaction seems sensitive to both.

Solvent and temperature directly influence reaction rates and equilibrium, making them critical parameters to optimize.

  • Solvent Selection: Protic solvents like ethanol are often the preferred choice.[5] They are effective at dissolving the reactants and the resulting product often has limited solubility in cold ethanol, facilitating isolation by simple filtration. Water has also been shown to be an excellent, environmentally friendly solvent for some piperidine-catalyzed Knoevenagel condensations, sometimes leading to higher yields.[5]

  • Temperature Optimization: Many Knoevenagel-type reactions proceed at room temperature.[2] However, for less reactive ketones like cyclopentanone, gentle heating (e.g., to reflux in ethanol, ~78°C) is often necessary to drive the reaction to completion in a reasonable timeframe.[3] Monitor for byproduct formation at higher temperatures.

ParameterRecommended SettingRationale & Citation
Stoichiometry 1 eq. Cyclopentanone : 2 eq. MalononitrileEnsures sufficient nucleophile for the cascade reaction.
Catalyst PiperidineOptimal basicity to deprotonate malononitrile without causing ketone self-condensation.[1]
Catalyst Loading 0.1 - 0.2 equivalents (10-20 mol%)Balances reaction rate against potential side reactions.[5]
Solvent EthanolGood solubility for reactants; product may precipitate upon cooling.[5]
Temperature Room Temp to Reflux (e.g., 78°C for EtOH)Gentle heating is often required to overcome the lower reactivity of ketones.[2][3]
Water Removal Optional (Dean-Stark)Can drive equilibrium forward by removing the water byproduct from the Knoevenagel step.[2]

Q5: My reaction starts but seems to stall before all the starting material is consumed. How can I push it to completion?

An incomplete reaction is a major contributor to low yields. The primary culprit is often the water produced during the initial Knoevenagel condensation step, which can inhibit the reaction equilibrium.[2][3]

Strategies to Drive the Reaction Forward:

  • Azeotropic Water Removal: If you are using a solvent like toluene, employing a Dean-Stark apparatus to physically remove water as it forms is a highly effective method to push the reaction toward the product side.[2]

  • Increase Reaction Time: As confirmed by TLC, simply allowing the reaction to run longer may be sufficient, especially if it is being conducted at room temperature.

  • Use of Dehydrating Agents: Adding molecular sieves to the reaction mixture can absorb the water byproduct, serving a similar function to azeotropic removal.

dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=record, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Define Nodes reactants [label="Cyclopentanone + Malononitrile\n(2 eq.)", fillcolor="#F1F3F4"]; knoevenagel [label=" Knoevenagel Condensation | Cyclopentylidene\nmalononitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; michael [label=" Michael Addition | Intramolecular attack by\nenolized imide nitrogen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclization [label=" Tautomerization &\nCyclization | Formation of heterocyclic ring", fillcolor="#FBBC05"]; product [label="7,9-Dioxo-8-azaspiro\n[4.5]decane-6,10-dicarbonitrile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges reactants -> knoevenagel:f0 [label=" Piperidine\n-H2O"]; knoevenagel:f1 -> michael:f0 [label=" Deprotonation\n(2nd Malononitrile)"]; michael:f1 -> cyclization:f0; cyclization:f1 -> product; } dot Caption: The multi-step reaction cascade for the synthesis.

Q6: I believe my reaction worked, but I'm losing a lot of product during work-up and purification. What are some best practices?

Product loss during isolation is a frustrating source of low yield. The target molecule is a crystalline solid with moderate polarity.

  • Precipitation and Filtration: The most common isolation method is direct precipitation from the reaction mixture upon cooling.

    • Cooling: Ensure the mixture is thoroughly cooled, first to room temperature and then in an ice bath, to maximize crystallization.

    • Washing: Wash the filtered solid with a small amount of cold solvent (the same one used for the reaction, e.g., ethanol). Using room temperature or warm solvent will redissolve some of your product.

  • Recrystallization: If the product requires further purification, select a solvent system in which the compound is soluble when hot but poorly soluble when cold. An ethanol/water mixture is often a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists, then allow it to cool slowly.

Experimental Protocol: Reference Synthesis

This protocol provides a reliable starting point for optimization. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • Cyclopentanone (1.0 eq)

  • Malononitrile (2.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq) and malononitrile (2.0 eq).

  • Add ethanol to dissolve the reactants (approx. 5-10 mL per gram of cyclopentanone).

  • Add piperidine (0.1 eq) to the stirred solution.

  • Heat the reaction mixture to a gentle reflux (or stir at room temperature while monitoring progress).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-6 hours at reflux.

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice-water bath for 30 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small volume of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain the 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.

  • If necessary, purify the crude product by recrystallization from an appropriate solvent like an ethanol/water mixture.

References

  • Gomha, S. M., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Available at: [Link]

  • American Chemical Society. (n.d.). Convenient Synthesis of Triphenylphosphanylidene Spiro[cyclopentane-1,3′-indolines] and Spiro[cyclopent[6]ene-1,3′-indolines] via Three-Component Reactions. Organic Letters. Retrieved January 12, 2026, from [Link]

  • Al-Omran, F. (2015). Studies on the Reaction of Cycloalkanones with Malonodinitrile. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved January 12, 2026, from [Link]

  • EMAN RESEARCH PUBLISHING. (n.d.). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. Retrieved January 12, 2026, from [Link]

  • Gomha, S. M., et al. (2023). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of spiro‐cyclopentanone‐thiochroman. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 12, 2026, from [Link]

  • Zenodo. (2022). CHEMISTRY OF SPIRO-COMPOUNDS. PART II. SYNTHESIS OF CYCLOPENTANE-SPIRO-CYCLOPENTANONE. Retrieved January 12, 2026, from [Link]

  • PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved January 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Buspirone Impurity 03

A guide for researchers, scientists, and drug development professionals. Welcome to our comprehensive guide on resolving a persistent challenge in pharmaceutical analysis: peak tailing of basic compounds, with a specific...

Author: BenchChem Technical Support Team. Date: January 2026

A guide for researchers, scientists, and drug development professionals.

Welcome to our comprehensive guide on resolving a persistent challenge in pharmaceutical analysis: peak tailing of basic compounds, with a specific focus on "Buspirone Impurity 03" in High-Performance Liquid Chromatography (HPLC). This document is designed not only to provide solutions but also to explain the underlying chromatographic principles, empowering you to effectively troubleshoot and develop robust analytical methods.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Peak Tailing

This section will address the foundational concepts behind peak tailing for basic analytes like Buspirone and its impurities.

Q1: What is peak tailing and why is it a concern for Buspirone Impurity 03?

Answer: Peak tailing is a form of peak asymmetry where the latter half of the chromatographic peak is broader than the front half. In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian). Peak tailing is a significant issue in quantitative analysis because it can lead to inaccurate peak integration, which in turn compromises the accuracy and precision of quantification. This is especially critical when analyzing pharmaceutical impurities like Buspirone Impurity 03, which often have strict regulatory limits.

Buspirone and its related impurities are basic compounds due to the presence of amine functional groups. These groups can become protonated (positively charged) in typical reversed-phase HPLC mobile phases, making them highly susceptible to interactions that cause peak tailing.

Q2: What is the primary cause of peak tailing for basic compounds in reversed-phase HPLC?

Answer: The predominant cause of peak tailing for basic compounds is the secondary interaction between the positively charged analyte and residual silanol groups on the surface of silica-based stationary phases.

Here is a breakdown of the mechanism:

  • Silica Stationary Phase: Most reversed-phase columns (like C18 or C8) are made from silica particles. The surface of these particles naturally has some unreacted hydroxyl groups (-OH), known as silanols.

  • Silanol Acidity: These silanol groups are weakly acidic. At mobile phase pH values between approximately 3 and 8, some of these silanols can deprotonate, becoming negatively charged silanates (-SiO⁻).

  • Secondary Ionic Interactions: A positively charged basic analyte, such as protonated Buspirone Impurity 03, can then form a strong ionic attraction with these negatively charged silanates. This is a secondary retention mechanism, in addition to the desired primary hydrophobic interaction with the C18 chains.

  • Mixed-Mode Retention: This leads to a "mixed-mode" retention. While some analyte molecules are retained only by the intended hydrophobic interactions, others are also delayed by these stronger ionic interactions. The molecules that experience this stronger ionic interaction are retained longer, resulting in a "tail" on the peak.

The diagram below illustrates this undesirable interaction.

cluster_0 Silica Particle Surface cluster_1 Mobile Phase Silica Silica Matrix (Si-O-Si) C18 Chains Silanol Residual Silanol Group (Si-OH) Acidic Site Silanate Ionized Silanate (SiO⁻) Negatively Charged Silanol:f0->Silanate:f0 Deprotonation (Mid-range pH) Analyte Buspirone Impurity 03 (Basic) Protonated (Analyte⁺) Analyte:f1->Silica:f1 Desired Hydrophobic Interaction Analyte:f1->Silanate:f0 Undesired Ionic Interaction (Causes Tailing)

Figure 1. Interaction of a basic analyte with

Troubleshooting

Minimizing degradation of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile in solution

Introduction This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (PubChem CID: 343672).[1] This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (PubChem CID: 343672).[1] This molecule possesses a unique spirocyclic scaffold containing both a cyclic imide (a type of lactam) and two nitrile functional groups. These features, while critical for its intended biological activity, also render the molecule susceptible to degradation in solution, primarily through hydrolysis. This guide outlines the principal degradation pathways, offers preventative strategies, and provides detailed troubleshooting advice to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and degradation pathways for this compound?

Answer: The molecular structure of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile contains two primary sites susceptible to degradation in aqueous or protic solutions:

  • Cyclic Imide (Lactam) Hydrolysis: The 7,9-dioxo-8-aza core is a cyclic imide, a structure known to be vulnerable to hydrolysis under both acidic and basic conditions.[2][3][4] This reaction involves the cleavage of one of the amide bonds within the ring, leading to a ring-opened dicarboxylic acid derivative. This is often the most significant degradation pathway.[3]

  • Nitrile Hydrolysis: The two nitrile groups (-C≡N) at positions 6 and 10 can be hydrolyzed. This typically occurs in two stages: first to a primary amide (-CONH₂), and then further to a carboxylic acid (-COOH).[5][6][7] This process is also catalyzed by the presence of acid or base.[5][6][7][8]

The rate and extent of these degradation reactions are highly dependent on the pH, temperature, and composition of the solution.[9][10]

cluster_main Degradation Pathways Parent 7,9-Dioxo-8-azaspiro[4.5]decane- 6,10-dicarbonitrile Imide_Hydrolysis Ring-Opened Diacid Amide Parent->Imide_Hydrolysis H₂O (Acid/Base Cat.) Lactam Cleavage Nitrile_Hydrolysis_1 Diamide Intermediate Parent->Nitrile_Hydrolysis_1 H₂O (Acid/Base Cat.) Nitrile to Amide Nitrile_Hydrolysis_2 Tetracarboxylic Acid Derivative Nitrile_Hydrolysis_1->Nitrile_Hydrolysis_2 H₂O (Acid/Base Cat.) Amide to Acid

Caption: Primary hydrolytic degradation pathways.

Q2: What is the optimal pH range for storing and using this compound in aqueous buffers?

Answer: The stability of molecules containing lactam rings is often greatest in a slightly acidic to neutral pH range.[9] Both strongly acidic (pH < 4) and alkaline (pH > 8) conditions significantly accelerate the hydrolysis of the cyclic imide and nitrile groups.[2][6][8][9][10] For many β-lactams, maximal stability is observed around pH 6-7.[9] Therefore, it is strongly recommended to maintain solutions of this compound within a pH range of 6.0 to 7.0 . When preparing buffers, avoid those that can participate in the reaction; for example, phosphate buffers have been shown to accelerate cyclic imide formation in some peptides.[3] Consider using non-nucleophilic buffers like MES or HEPES.

Q3: Which solvents are recommended for preparing stock solutions?

Answer: To minimize hydrolytic degradation, stock solutions should be prepared in anhydrous aprotic polar solvents. The use of these solvents prevents the introduction of water, which is the primary reactant in the degradation pathways.

SolventRationale
Anhydrous DMSO Excellent solubilizing power for a wide range of compounds. Its aprotic nature prevents hydrolysis.
Anhydrous DMF Similar to DMSO, it is a polar aprotic solvent suitable for creating concentrated stock solutions.
Anhydrous Acetonitrile A less polar option that may be suitable depending on solubility and downstream application compatibility.

Crucially, use only new, sealed bottles of anhydrous solvents or solvents properly dried using molecular sieves. Solvents can absorb atmospheric moisture over time, compromising their utility for storing sensitive compounds.

Q4: How do temperature and light affect the stability of the compound?

Answer:

  • Temperature: Degradation reactions are chemical processes with rates that increase with temperature. For long-term storage of stock solutions, it is imperative to store them at low temperatures. Storage at -80°C is strongly recommended over -20°C or 4°C.[11][12] Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[11][12] Prepare smaller aliquots of your stock solution to minimize the number of times the main stock is thawed.

  • Light: While there is no specific data on the photosensitivity of this molecule, compounds with multiple bonds and heteroatoms can be susceptible to photodegradation. It is a standard best practice in compound management to store solutions in amber vials or otherwise protect them from light.[13]

Q5: Are there any common reagents or additives I should avoid?

Answer: Yes. Beyond strong acids and bases, you should avoid:

  • Nucleophiles: Reagents like primary/secondary amines, thiols, or strong nucleophiles like hydroxide can attack the electrophilic carbonyl carbons of the imide or the nitrile carbons, leading to degradation or adduct formation.[2][14][15]

  • Strong Oxidizing/Reducing Agents: The compatibility of the compound with strong redox agents is unknown. Unless required by the experimental protocol, their use should be avoided to prevent unintended reactions.

Troubleshooting Guide

Observed Problem / Symptom Potential Cause(s) Recommended Action(s) & Investigation
Loss of activity or inconsistent results in biological assays over time. Compound Degradation: The most likely cause is hydrolysis of the stock or working solution.1. Prepare Fresh Solutions: Prepare a new working solution from a fresh aliquot of your -80°C stock immediately before each experiment. 2. Check pH: Measure the pH of your final assay buffer. Ensure it is within the recommended 6.0-7.0 range. 3. Analytical Verification: Use HPLC-MS to analyze an aliquot of the suspect solution. Compare the chromatogram to a reference standard or an freshly prepared sample to detect degradation products (which will have different retention times and mass-to-charge ratios).
Precipitate forms in the aqueous working solution. Poor Solubility / Aggregation: The compound may have limited aqueous solubility, or the degradation products may be less soluble.1. Confirm Stock Concentration: Ensure your DMSO/DMF stock is not oversaturated. 2. Modify Dilution Protocol: Try a serial dilution or add the DMSO stock to the aqueous buffer while vortexing to prevent localized high concentrations that can cause precipitation. 3. Solubility Assessment: Determine the kinetic solubility of the compound in your specific assay buffer.
Unexpected peaks appear in HPLC or LC-MS analysis. Degradation or Contamination: New peaks are indicative of compound degradation or contamination from solvents or labware.1. Analyze Degradation Products: Attempt to identify the mass of the new peaks. Hydrolysis of the imide ring will add 18 Da (H₂O) to the parent mass (217.22 g/mol ).[1] Nitrile hydrolysis to an amide will also add 18 Da. 2. Run Blanks: Analyze your solvents and buffers (blanks) to rule out contamination. 3. Review Handling: Re-evaluate your entire workflow, from solvent handling to storage conditions, to identify potential sources of water or contaminants.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution
  • Materials: 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (solid), anhydrous dimethyl sulfoxide (DMSO), sterile 1.5 mL amber microcentrifuge tubes.

  • Procedure: a. Under a controlled, low-humidity environment if possible, weigh the desired amount of the solid compound. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). c. Vortex thoroughly until the solid is completely dissolved. d. Immediately aliquot the stock solution into smaller, single-use volumes in the amber microcentrifuge tubes. e. Label each aliquot clearly with compound name, concentration, date, and solvent. f. Store all aliquots in a sealed container with desiccant at -80°C.

Protocol 2: Workflow for Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of the compound in a specific experimental buffer.

cluster_workflow Stability Testing Workflow start Prepare fresh 10 mM stock in anhydrous DMSO prep_samples Dilute stock to final concentration (e.g., 10 µM) in test buffer (pH 6.5) start->prep_samples timepoints T=0 T=2h T=4h T=8h T=24h prep_samples->timepoints:f0 Immediately analyze incubation Incubate samples at experimental temperature (e.g., 37°C) prep_samples->incubation analysis Analyze each timepoint sample by HPLC-UV/MS timepoints->analysis incubation->timepoints:f1 incubation->timepoints:f2 incubation->timepoints:f3 incubation->timepoints:f4 data Quantify parent peak area vs. time. Calculate degradation rate / half-life. analysis->data

Caption: Workflow for assessing compound stability.

References

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. [Link]

  • The role of the cyclic imide in alternate degradation pathways for asparagine-containing peptides and proteins. [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. [Link]

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. [Link]

  • 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile - PubChem. [Link]

  • Genesis and regulation of C-terminal cyclic imides from protein damage - PubMed Central. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

  • 7,9-DIOXO-8-AZASPIRO(4.5)DECANE-6,10-DICARBONITRILE - precisionFDA. [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • A plate method for screening of bacteria capable of degrading aliphatic nitrile. [Link]

  • 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile - PubChemLite. [Link]

  • The Role of the Cyclic Imide in Alternate Degradation Pathways for Asparagine‐Containing Peptides and Proteins - OUCI. [Link]

  • The Role of Microemulsions in Enhancing the Stability of Biopharmaceut | DDDT. [Link]

  • Phylogenetic and Structural Analysis of Bacterial Nitrilases for the Biodegradation of Nitrile Compounds | Request PDF. [Link]

  • Uracil - Wikipedia. [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note - Save My Exams. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]

  • DBNPA - Wikipedia. [Link]

  • HYDROLYSIS REACTIONS. [Link]

  • (PDF) Microbial degradation of nitrile compounds. Part VII. A new enzymic method of acrylamide production. [Link]

  • CAS No : 42940-56-7 | Product Name : 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. [Link]

  • hydrolysis of nitriles - Chemguide. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. [Link]

  • Preparation of Nitriles - Chemistry LibreTexts. [Link]

  • Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

  • What is the stabilizing interaction with nucleophilic solvents in the transition state for solvolysis of tertiary derivatives - PubMed. [Link]

  • Guidelines on Handling Hazardous Drugs - ASHP. [Link]

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Optimization

Technical Support Center: Spirocyclic Compound NMR Interpretation

Welcome to the technical support center for the NMR analysis of spirocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges po...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of spirocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by the rigid, three-dimensional structures of spirocycles. Here, we address specific issues in a practical, question-and-answer format, blending foundational theory with field-proven insights to empower you to solve complex spectral puzzles.

Troubleshooting Guide: In-Depth Problem Solving

This section tackles common, complex scenarios encountered during the structural elucidation of spirocyclic molecules.

Q1: My ¹H NMR spectrum is a forest of overlapping signals. How can I begin to assign protons in a rigid spirocyclic system?

A1: The Challenge of Signal Crowding and the Power of 2D NMR

The conformational rigidity of spirocyclic systems often leads to severe signal overlap in 1D ¹H NMR spectra.[1][2] This is because the fixed spatial arrangement prevents the averaging of magnetic environments that occurs in more flexible molecules, resulting in many distinct, often overlapping multiplets.[3] Attempting to assign a structure from this "forest" of signals using only a 1D spectrum is inefficient and prone to error.

The solution is to move from a one-dimensional to a two-dimensional analysis. 2D NMR experiments spread the information across two frequency axes, dramatically improving resolution and revealing connectivity networks that are hidden in the 1D spectrum.[4][5]

Your Core Experimental Workflow:

  • COSY (Correlation Spectroscopy): This is your starting point. COSY reveals proton-proton couplings through two or three bonds (²JHH, ³JHH).[6] This allows you to trace out individual spin systems within the molecule, essentially building a map of which protons are neighbors in the covalent framework. For a spirocycle, this will help you define the proton networks within each ring.

  • TOCSY (Total Correlation Spectroscopy): If COSY provides fragmented spin systems (e.g., broken by a heteroatom or quaternary carbon), TOCSY is the next step. It extends the correlation beyond direct neighbors to all protons within a coupled network. This is invaluable for identifying all protons belonging to a specific ring system, even if they are not directly coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to (¹JCH).[7] It is the most reliable way to assign protonated carbons. By overlaying your COSY and TOCSY pathways on the HSQC spectrum, you can simultaneously assign both the ¹H and ¹³C signals for all CH and CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. HMBC shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds.[7][8] It is crucial for identifying quaternary carbons (including the spirocenter) and for linking the different spin systems you identified with COSY and TOCSY. For instance, a proton on one ring showing an HMBC correlation to a carbon in the other ring can definitively establish the spiro-linkage.

Workflow Diagram: From Spectral Complexity to Structural Clarity

G cluster_1d 1D NMR cluster_2d 2D NMR Elucidation cluster_stereo Stereochemical Analysis cluster_confirm Validation & Refinement H1 Overlapping ¹H NMR COSY COSY / TOCSY (Identify Spin Systems) H1->COSY Resolve Overlap C13 Broadband ¹³C NMR HSQC HSQC (Assign ¹JCH) C13->HSQC HMBC HMBC (Connect Fragments via Quaternary Carbons) C13->HMBC COSY->HSQC HSQC->HMBC Assign C-H Pairs NOESY NOESY / ROESY (Through-Space Correlations) HMBC->NOESY Establish Planar Structure DFT Computational Chemistry (DFT Calculations, DP4) NOESY->DFT Propose Relative Stereochemistry Final Final Structure DFT->Final Confirm Assignment

Caption: A typical workflow for elucidating spirocycle structures.

Q2: I'm struggling to differentiate between diastereotopic protons on a methylene (-CH₂) group adjacent to the spirocenter. What's the best approach?

A2: Understanding and Resolving Diastereotopicity

The spirocenter is a classic source of chirality. Even in an achiral molecule, the presence of a stereocenter renders the two protons of an adjacent methylene group chemically and magnetically inequivalent. These are known as diastereotopic protons. They will have different chemical shifts (Δδ), couple to each other (geminal coupling, ²JHH), and show different coupling constants to neighboring protons.

Causality: The rigid spirocyclic framework locks these protons into different spatial environments. One proton (e.g., Hₐ) might be axial-like and closer to one ring system, while the other (Hₑ) is equatorial-like and points towards a different region of space. This fixed, distinct environment is the root cause of their different chemical shifts.

Troubleshooting Protocol:

  • Confirm Diastereotopicity: In the ¹H NMR, look for two separate multiplets that integrate to one proton each, and which show a geminal coupling in the COSY spectrum. In the HSQC, both of these proton signals will correlate to the same carbon signal.

  • Assign Individual Protons: The key is to leverage through-space correlations.

    • NOESY/ROESY: This is the most powerful tool.[9][10] One diastereotopic proton will be physically closer to certain protons on an adjacent ring or substituent, while its geminal partner will be closer to others. For example, the "axial" proton might show a strong NOE to another axial proton two bonds away, while the "equatorial" proton does not.

    • Detailed J-Coupling Analysis: In rigid six-membered rings, the magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle (Karplus relationship). An axial-axial coupling is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are small (2-5 Hz). By carefully measuring these couplings (which may require simulation or specialized 1D experiments like PSYCHE), you can often assign the orientation of each proton.[11]

Illustrative Diagram: Diastereotopicity and NOE

Caption: Ha shows a strong NOE to Hx, while Hb does not.

Q3: How can I definitively determine the relative stereochemistry? NOESY seems ambiguous.

A3: Choosing Between NOESY and ROESY for Unambiguous Spatial Information

Determining relative stereochemistry relies on the Nuclear Overhauser Effect (NOE), which is the transfer of polarization between two nuclei that are close in space (typically < 5 Å).[12][13] The strength of the NOE is proportional to 1/r⁶, where r is the internuclear distance, making it extremely sensitive to geometry.

However, NOESY can sometimes provide misleading or absent signals, especially for molecules in the "medium-sized" range (approx. 700-1200 Da). This is because the sign of the NOE effect depends on the molecular tumbling rate (correlation time, τc).[14]

  • Small Molecules (fast tumbling): Positive NOE. Cross-peaks have the opposite sign to the diagonal peaks.

  • Large Molecules (slow tumbling): Negative NOE. Cross-peaks have the same sign as the diagonal peaks.

  • Medium-Sized Molecules: The NOE can be close to zero, making signals very weak or undetectable.

Furthermore, in large molecules, NOESY can suffer from spin diffusion . This is where magnetization is relayed sequentially through a chain of protons (A→B→C). This can cause a cross-peak to appear between A and C even if they are far apart, leading to incorrect structural assignments.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the solution to these problems. The ROE is always positive, regardless of molecular size.[12] This makes it the experiment of choice for medium-sized molecules where NOESY fails. ROESY is also less susceptible to spin diffusion.[14]

FeatureNOESY (Nuclear Overhauser Effect Spectroscopy)ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Mechanism Dipolar cross-relaxation in the lab frameDipolar cross-relaxation in the "rotating frame"
Signal Sign Positive for small molecules, negative for largeAlways positive
Ideal For Small (<700 Da) or large (>1200 Da) moleculesMedium-sized molecules (700-1200 Da) or any case where NOESY is ambiguous
Artifacts Prone to spin diffusion in large moleculesTOCSY artifacts can occur, but are usually distinguishable (different phase)

Experimental Protocol: Acquiring High-Quality ROESY Data

  • Sample Preparation: Ensure the sample is pure and free of paramagnetic impurities (e.g., dissolved O₂, metal contaminants), which quench the ROE.[14] Degassing the sample (e.g., via freeze-pump-thaw cycles) is recommended.

  • Pulse Program: Use a standard ROESY pulse sequence (e.g., roesyesgp on Bruker systems).

  • Mixing Time (tₘ): This is a critical parameter. It's the period during which the ROE builds up. A mixing time that is too short will result in weak signals; too long, and artifacts can dominate. Run a series of 1D ROESY experiments or 2D ROESYs with varying mixing times (e.g., 100, 200, 300, 500 ms) to find the optimal value for your molecule.

  • Spin-Lock Field: Use a spin-lock field strength sufficient to prevent Hartmann-Hahn transfers (TOCSY artifacts).

  • Data Processing: Process the 2D data and carefully phase the spectrum. ROESY cross-peaks should have the opposite phase to the diagonal peaks. TOCSY artifacts will have the same phase as the diagonal.

Q4: My experimental data is still ambiguous. Can computational methods help?

A4: Yes. When experiment alone is not enough, computational chemistry is a powerful validation tool.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for resolving complex structural ambiguities in NMR.[15] The process involves comparing experimentally measured NMR parameters (chemical shifts, coupling constants) with those calculated for a set of possible diastereomers. The isomer whose calculated parameters best match the experimental data is the correct one.[16][17]

The DP4 Probability Analysis Workflow:

DP4 (and its newer variants like dJ-DP4) is a statistical method that provides a confidence level for a given structural assignment.[18] It leverages the fact that errors between calculated and experimental shifts follow a predictable statistical distribution.

Step-by-Step Computational Protocol:

  • Generate Candidate Structures: Build 3D models of all possible diastereomers of your spirocycle.

  • Conformational Search: For each diastereomer, perform a thorough conformational search using a low-level method (e.g., molecular mechanics or semi-empirical methods) to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: Re-optimize the geometry of each low-energy conformer using a higher-level DFT method (e.g., B3LYP/6-31G(d,p)). Calculate their relative free energies to determine their contribution to the Boltzmann population.

  • NMR Parameter Calculation: For each optimized conformer, calculate the ¹H and ¹³C chemical shifts using a reliable DFT functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)) employing the GIAO (Gauge-Including Atomic Orbital) method.[15][16]

  • Boltzmann Averaging: Calculate the final predicted NMR spectrum for each diastereomer by taking a Boltzmann-weighted average of the chemical shifts of its constituent conformers.

  • DP4 Analysis: Input the experimental chemical shifts and the calculated chemical shifts for all candidate diastereomers into a DP4 analysis tool. The output will be a probability score for each candidate, allowing for a highly confident assignment.

This computational approach is particularly powerful for spirocycles, where subtle changes in stereochemistry can lead to significant, but difficult-to-predict, changes in the NMR spectrum.[19][20]

Frequently Asked Questions (FAQs)

  • Q: What fundamentally makes the NMR spectra of spirocycles so complex?

    • A: The primary reasons are their conformational rigidity and unique three-dimensional shape. This rigidity locks protons and carbons into fixed, inequivalent environments, leading to a large number of distinct signals and the common appearance of diastereotopic protons. The sp³-rich nature of many spirocycles also means there are fewer deshielded aromatic signals and more signals in the crowded 1-4 ppm region of the ¹H spectrum.[1]

  • Q: When should I absolutely choose ROESY over NOESY?

    • A: You should prioritize ROESY when your molecule's molecular weight is in the ~700-1200 Da range, where the NOE can become zero.[12][14] It is also the better choice if you suspect spin diffusion is giving you false-positive correlations in a NOESY spectrum, which is more common for larger molecules.

  • Q: How useful are J-coupling constants for stereochemistry in spirocycles?

    • A: Very useful, provided the ring system is rigid (e.g., a six-membered ring in a chair conformation). The ³JHH coupling constant is related to the H-C-C-H dihedral angle via the Karplus equation. Large couplings (~10-13 Hz) suggest a diaxial relationship (180° angle), while small couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (~60° or 90° angles).[21][22] This can be a powerful complement to NOE data.

  • Q: What is the specific role of ¹³C NMR in spirocycle characterization?

    • A: Beyond confirming the number of unique carbons, ¹³C NMR is critical for identifying the quaternary spiro-carbon, which is a key structural landmark.[23] This carbon will be visible in a standard ¹³C spectrum but will have no correlation in an HSQC or DEPT-135 spectrum. Its position can be confirmed by looking for long-range HMBC correlations from protons on both rings to this quaternary carbon.

  • Q: Are there any specialized NMR experiments for identifying the spiro-carbon?

    • A: The HMBC experiment is the standard and most effective method. For extremely challenging cases where HMBC is ambiguous, experiments like 1,1-ADEQUATE or INADEQUATE can be used. These experiments show direct carbon-carbon correlations, which could, in principle, directly show the connectivity of the spiro-carbon to its four neighbors, but they suffer from extremely low sensitivity and are rarely necessary for small molecules.[24]

References

  • Khalilov, L. M., et al. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-84. [Link]

  • Decatur, J. (2018). NOESY and ROESY. University of New Hampshire. [Link]

  • Organic Spectroscopy International. (2014). NOESY and ROESY. [Link]

  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry. ResearchGate. [Link]

  • Chemical Reviews. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

  • MDPI. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Reich, H. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

  • ResearchGate. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF. [Link]

  • ResearchGate. (n.d.). Figure 2. A. 2D NMR correlations plotted on the provisional structure... [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of the spiro compound 18. [Link]

  • Scilit. (2026). Spirorocyclic compound NMR challenge. Analytical and Bioanalytical Chemistry. [Link]

  • PubMed. (2012). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • MDPI. (2021). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. [Link]

  • PubMed. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. [Link]

  • Reddit. (2022). Advanced NMR techniques. r/Chempros. [Link]

  • Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds | PDF. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • MDPI. (2018). NMR of Natural Products as Potential Drugs. Molecules. [Link]

  • Emery Pharma. (2012). Assignment of Complex NMR Spectra-Chemistry Services. [Link]

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  • Bruker. (n.d.). Natural Products. [Link]

  • ResearchGate. (2013). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Request PDF. [Link]

  • RSC Publishing. (n.d.). Total syntheses of natural products containing spirocarbocycles. [Link]

  • University of Naples Federico II. (2008). J-COUPLING ANALYSIS AS A MEANS FOR STEREOCHEMICAL ASSIGNMENTS IN FURANOSIDES. [Link]

  • Costantino, V., et al. (2009). J-Coupling Analysis as a Means for Stereochemical Assignments in Furanosides. European Journal of Organic Chemistry. [Link]

  • ACS Publications. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters. [Link]

  • ACS Publications. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

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  • MDPI. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. [Link]

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Troubleshooting

Technical Support Center: Optimizing Spiro-Dicarbonitrile Synthesis

Welcome to the technical support center for the synthesis of spiro-dicarbonitriles. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro-dicarbonitriles. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the synthesis of these structurally complex molecules. Our goal is to provide not just protocols, but a deeper understanding of the reaction principles to empower you to troubleshoot and optimize your experiments effectively.

Spiro-dicarbonitriles are a vital class of compounds, often synthesized via multi-component reactions involving key intermediates like malononitrile.[1] The core of many syntheses lies in a cascade of reactions, frequently initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[2] Achieving high yields and purity requires careful control over numerous reaction parameters. This guide provides solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: Why is my reaction yield consistently low, and how can I improve it?

Answer:

Low yields are the most frequently reported issue in spiro-dicarbonitrile synthesis. This problem rarely stems from a single cause but rather a combination of factors related to reactants, catalysts, and reaction conditions. A systematic approach to troubleshooting is essential.[3]

Root Cause Analysis & Troubleshooting Steps:

1. Catalyst Inefficiency or Inappropriateness:

  • The "Why": The synthesis, often a Knoevenagel condensation followed by a Michael addition, is highly dependent on the catalyst's ability to facilitate the initial deprotonation of the active methylene compound (e.g., malononitrile) without promoting unwanted side reactions.[4] The choice of catalyst, from simple bases to more complex organocatalysts, is critical.[5]

  • Troubleshooting Steps:

    • Catalyst Screening: If using a common base like piperidine or triethylamine, consider varying its concentration. For more challenging substrates, explore alternative catalysts. L-proline, for instance, has proven effective in Knoevenagel-type reactions.[5] In recent green chemistry approaches, ionic liquids like 1-methylimidazolium chloride have been successfully used to catalyze domino reactions leading to spiro compounds.[2][6]

    • Check Catalyst Activity: Ensure your catalyst has not degraded. Basic catalysts can absorb atmospheric CO₂ and moisture, reducing their activity.

2. Unfavorable Reaction Equilibrium:

  • The "Why": The initial Knoevenagel condensation step produces water as a byproduct. As this is often a reversible reaction, the presence of water can shift the equilibrium back towards the starting materials, thus lowering the overall conversion to the desired spiro-dicarbonitrile.[4]

  • Troubleshooting Steps:

    • Water Removal: For reactions in non-polar solvents like toluene, employing a Dean-Stark apparatus is a classic and effective method for azeotropically removing water.[4]

    • Drying Agents: The addition of molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water as it forms.[4]

3. Suboptimal Solvent and Temperature:

  • The "Why": The solvent plays a crucial role in reactant solubility and can stabilize charged intermediates and transition states. Polar solvents like ethanol often provide higher yields by facilitating these stabilizations.[2] Temperature affects reaction kinetics; however, excessive heat can lead to the decomposition of reactants like malononitrile or the formation of undesired side products.[1]

  • Troubleshooting Steps:

    • Solvent Screening: If yields are poor, a solvent screen is recommended. Compare polar protic (e.g., ethanol), polar aprotic (e.g., THF, acetonitrile), and non-polar (e.g., toluene) solvents. Ethanol has been identified as an ideal solvent in several microwave-assisted syntheses of spiro compounds.[2]

    • Temperature Optimization: Investigate a range of temperatures. Some reactions may benefit from initial cooling to control the rate of exothermic additions, followed by gentle heating or reflux to drive the reaction to completion.[3]

4. Poor Quality or Unstable Reactants:

  • The "Why": The purity and stability of starting materials, particularly malononitrile, are paramount. Malononitrile can polymerize, especially at high temperatures or in the presence of strong bases.[1] Impurities in any of the starting materials can interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Purify Malononitrile: Commercial malononitrile should be purified if polymerization is suspected. Recrystallization from a solvent like isopropanol is a viable method.[1]

    • Verify Starting Material Purity: Use NMR or other spectroscopic techniques to confirm the purity of all reactants before starting the reaction.

Troubleshooting Workflow: Low Yield Optimization

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Workflow Start Low Yield Observed Check_Reactants Step 1: Verify Reactant Quality - Purity (NMR, GC) - Stability (esp. Malononitrile) Start->Check_Reactants Optimize_Catalyst Step 2: Optimize Catalyst - Screen different catalysts - Vary concentration Check_Reactants->Optimize_Catalyst Reactants OK? Control_H2O Step 3: Manage Water Byproduct - Dean-Stark - Molecular Sieves Optimize_Catalyst->Control_H2O Catalyst Optimized? Optimize_Conditions Step 4: Optimize Conditions - Solvent Screen - Temperature Titration Control_H2O->Optimize_Conditions Water Removed? High_Yield High Yield Achieved Optimize_Conditions->High_Yield Conditions Optimized?

Caption: A systematic workflow for troubleshooting low yields in spiro-dicarbonitrile synthesis.

Question 2: I'm observing significant side products. What are they and how can I prevent them?

Answer:

Side product formation is typically due to the high reactivity of the starting materials under the reaction conditions. The most common side products are simple Knoevenagel adducts, Michael adducts that fail to cyclize, and polymers.

Common Side Reactions and Mitigation Strategies:
  • Incomplete Cyclization: The reaction may stall after the Knoevenagel condensation or Michael addition, especially if the final cyclization step has a high activation energy.

    • The "Why": The acidity of the methylene protons on the different active methylene compounds can determine the reaction pathway. If the nucleophilicity of the intermediate is insufficient, it may not proceed to the final spirocycle.[2]

    • Mitigation: Increasing the reaction temperature or extending the reaction time can sometimes provide the necessary energy to overcome the activation barrier for cyclization. Switching to a different catalyst or solvent system may also facilitate the final ring-closing step.

  • Malononitrile Polymerization:

    • The "Why": Malononitrile is prone to base-catalyzed polymerization.[1] Using an excessively strong base or high concentrations of a base can initiate this unwanted reaction, consuming the starting material.

    • Mitigation: Use the mildest basic catalyst that is effective for the initial condensation. Add the base slowly or portion-wise to avoid localized high concentrations. Ensure the reaction temperature is not excessively high.

  • Self-Condensation of Carbonyl Compound:

    • The "Why": Aldehydes, especially those with α-hydrogens, can undergo self-condensation (an aldol reaction) in the presence of a base. This competes with the desired Knoevenagel condensation.

    • Mitigation: This is another reason to use a weak base (e.g., piperidine, L-proline) rather than a strong one (e.g., NaOH, KOH).[4] Adding the aldehyde slowly to the mixture of the active methylene compound and catalyst can also favor the desired reaction pathway.

Question 3: My spiro-dicarbonitrile product is difficult to purify. What strategies can I employ?

Answer:

Purification can be challenging due to the structural complexity of spirocycles, the potential for closely related isomers, and the presence of stubborn impurities.[7]

Effective Purification Techniques:
  • Flash Column Chromatography: This is the most common and powerful method.

    • Optimization: Success hinges on finding the right solvent system. A systematic approach is to start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Using a gradient elution is often more effective than an isocratic (constant solvent mixture) elution for separating complex mixtures.[7]

    • TLC First: Always develop a good separation on a Thin Layer Chromatography (TLC) plate before attempting a column. This saves significant time and material.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) often provides the best results.

  • Preparative HPLC: For extremely difficult separations or for obtaining material of very high purity, preparative High-Performance Liquid Chromatography (HPLC) is an option, though it is more resource-intensive.[7]

Reaction Mechanism & Protocol

General Reaction Mechanism

The synthesis of many spiro-dicarbonitriles proceeds via a domino Knoevenagel/Michael/Cyclization pathway. This elegant sequence builds molecular complexity in a single pot from simple starting materials.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization A Ketone (e.g., Isatin) C Knoevenagel Adduct A->C + Base, -H2O B Active Methylene (Malononitrile) B->C E Michael Adduct C->E D Second Active Methylene Cmpd (e.g., Barbituric Acid) D->E + Base F Spiro-dicarbonitrile Product E->F Ring Closure

Caption: A simplified mechanism for a three-component synthesis of a spiro-dicarbonitrile compound.

General Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from methodologies that have proven effective for the synthesis of spiro compounds via multicomponent reactions.[2][6]

Materials:

  • Isatin derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Active methylene compound (e.g., barbituric acid) (1.0 mmol)

  • Catalyst (e.g., 1-methylimidazolium chloride, 0.3 mmol)

  • Solvent (e.g., Ethanol, 5 mL)

  • Microwave reactor vial

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the isatin derivative (1.0 mmol), malononitrile (1.0 mmol), the third component (e.g., barbituric acid, 1.0 mmol), and the catalyst (0.3 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80 °C) for the optimized reaction time (e.g., 10-30 minutes). Monitor power and pressure to ensure safety.

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • The solid product often precipitates from the solution upon cooling. Collect the crude product by filtration.

  • Wash the collected solid with cold ethanol to remove residual starting materials and catalyst.

  • If necessary, purify the crude product further by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[8][9][10]

Data Summary: Optimizing Reaction Conditions

The choice of catalyst and solvent significantly impacts reaction outcomes. The following table summarizes conditions explored in a model reaction for spiro compound synthesis.[2]

EntryCatalyst (0.3 mmol)SolventHeatingTime (h)Yield (%)
11-methylimidazolium chlorideWaterReflux2475
21-methylimidazolium chlorideAcetonitrileReflux2470
31-methylimidazolium chlorideTolueneReflux24< 5
41-methylimidazolium chloride Ethanol Reflux 24 85
5L-prolineEthanolReflux2468
6PiperidineEthanolReflux2472
71-methylimidazolium chloride Ethanol Microwave (80°C) 0.25 92

Data adapted from a study on a model reaction synthesizing a spirooxindole derivative.[2] As shown, the combination of an ionic liquid catalyst in ethanol under microwave irradiation provided the highest yield in the shortest time.

References

Sources

Optimization

Technical Support Center: Stability and Handling of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile Reference Standards

Welcome to the technical support guide for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS: 42940-56-7), a critical reference material and known impurity of Buspirone[1]. This document provides in-depth guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS: 42940-56-7), a critical reference material and known impurity of Buspirone[1]. This document provides in-depth guidance for researchers, analytical scientists, and drug development professionals to ensure the stability and integrity of this standard throughout its lifecycle in the laboratory. Our goal is to move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions during your experimental work.

Section 1: Understanding the Molecule's Intrinsic Stability

The structure of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile contains several functional groups that are susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step toward preventing unwanted chemical changes.

  • Dinitrile Functionality: The two nitrile (C≡N) groups are primary sites for potential hydrolysis. Under either acidic or basic conditions, these groups can hydrolyze first to a carboxamide and subsequently to a carboxylic acid. This process introduces impurities that can significantly impact analytical results. The versatility and reactivity of the nitrile group are well-documented in medicinal chemistry[2][3][4].

  • Cyclic Imide Ring: The 7,9-dioxo-8-azaspiro structure forms a cyclic imide. This ring can be opened via hydrolysis, particularly under strong basic conditions, breaking the amide bonds.

  • Alpha-Carbons: The protons on the carbons adjacent to the nitrile and carbonyl groups (positions 6 and 10) possess a degree of acidity, creating the potential for epimerization or other base-catalyzed side reactions.

Forced degradation studies, which intentionally stress a molecule with conditions like harsh pH, oxidation, and heat, are a cornerstone of understanding these pathways and developing stability-indicating analytical methods[5][6].

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable, chemically-driven degradation routes for this molecule based on its functional groups.

G cluster_main 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile cluster_products Potential Degradation Products A Parent Compound (C11H11N3O2) B Mono-Amide / Mono-Nitrile Derivative A->B Mild H+ or OH- (Hydrolysis) F Ring-Opened Species A->F Strong Base (Imide Hydrolysis) C Di-Amide Derivative B->C Further Hydrolysis D Mono-Carboxylic Acid / Mono-Nitrile Derivative B->D Further Hydrolysis E Di-Carboxylic Acid Derivative C->E Strong H+ or OH- (Hydrolysis) D->E Further Hydrolysis

Caption: Hypothesized degradation pathways under hydrolytic stress.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter, providing both an explanation and a solution in a direct question-and-answer format.

Q1: I'm seeing new, unidentified peaks in my HPLC/UPLC chromatogram that were not present when the standard was new. What is happening?

Answer: The appearance of new peaks is the most common indicator of sample degradation. Given the molecule's structure, these are likely hydrolysis products such as the mono-amide or mono-carboxylic acid derivatives.

Causality: This issue is often traced back to improper solvent choice or storage. The presence of trace amounts of water, acid, or base in your solvent can catalyze the degradation process over time. Acetonitrile, a common solvent, can still contain enough water to cause slow hydrolysis, a known issue when working with sensitive compounds like phosphoramidites[7].

Troubleshooting Steps:

  • Verify Solvent Quality: Use fresh, HPLC-grade or anhydrous grade solvents for all preparations. Do not use solvents from a bottle that has been open for an extended period.

  • Prepare a Fresh Stock Solution: Prepare a new, concentrated stock solution from the solid reference standard. If the issue disappears, your previous working solutions have degraded.

  • Analyze a Solvent Blank: Inject the solvent you are using to prepare your standard to ensure it is free of contaminants that may co-elute with your new peaks.

  • Perform a Confirmatory Stress Test: Intentionally degrade a small amount of the standard (e.g., by adding a trace of 0.1 M HCl or 0.1 M NaOH and warming gently)[8]. The retention times of the resulting peaks should match the unexpected peaks in your original sample, confirming their identity as degradants.

Q2: The peak area and calculated concentration of my standard are consistently decreasing over time, even when stored in the freezer. Why?

Answer: A gradual decrease in the main peak's area suggests slow, progressive degradation of the analyte. While cold temperatures slow chemical reactions, they do not stop them entirely, especially if the sample is not stored under optimal conditions.

Causality: This can be caused by several factors:

  • Sub-optimal Storage: Storing solutions in clear vials can expose them to light, leading to photolytic degradation.

  • Repeated Freeze-Thaw Cycles: Bringing a solution to room temperature and re-freezing it repeatedly can introduce moisture from condensation into the vial, accelerating hydrolysis.

  • Oxidative Stress: If the vial is not sealed properly or the solvent was not degassed, dissolved oxygen can lead to oxidative degradation.

Solution Protocol:

  • Aliquot Your Stock Solution: After preparing a fresh stock solution, immediately divide it into multiple, small-volume aliquots in amber glass vials with tightly sealed caps.

  • Minimize Freeze-Thaw Cycles: Store the aliquots at the recommended temperature (see Table 1). When you need to prepare a working solution, remove only one aliquot. Do not return any unused portion of that aliquot to the freezer.

  • Use an Inert Atmosphere: For maximum long-term stability, consider purging the headspace of each aliquot vial with an inert gas like argon or nitrogen before sealing and freezing.

Q3: My solid reference standard has changed in color or appearance. Is it still usable?

Answer: Any change in the physical appearance (e.g., color, clumping) of a solid reference standard is a strong indicator of degradation or contamination (e.g., moisture absorption). The material should be considered compromised and should not be used for quantitative analysis. Contact your supplier for a replacement.

Section 3: Proactive Protocols for Stability Enhancement

Adhering to validated procedures for handling and preparation is the most effective way to ensure the long-term stability of your reference standard.

Protocol 1: Recommended Storage and Preparation of Solutions

This protocol is designed to minimize exposure to common degradation triggers.

Materials:

  • 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile solid standard

  • Anhydrous or HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass autosampler vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen, optional)

Procedure:

  • Equilibration: Allow the sealed container of the solid standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents moisture condensation on the cold solid.

  • Weighing: Accurately weigh the required amount of solid in a controlled environment with low humidity. Perform this step as quickly as possible to minimize atmospheric exposure.

  • Dissolution: Add the solid to a Class A volumetric flask. Add approximately 75% of the final volume of your chosen solvent (DMSO or ACN are recommended for initial stock solutions).

  • Sonication: Gently sonicate the solution for 2-5 minutes to ensure complete dissolution. Avoid excessive heating.

  • Final Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the solvent. Invert the flask 15-20 times to ensure homogeneity.

  • Aliquoting and Storage: Immediately transfer the stock solution into pre-labeled amber vials. Purge with inert gas if desired, seal tightly, and store under the conditions specified in Table 1.

Visualizing the Stability Workflow

This workflow guides the user from receiving the standard to identifying and resolving stability issues.

G start Receive Standard prep Prepare Stock Solution (Protocol 1) start->prep store Aliquot & Store (Table 1) prep->store use Prepare Working Solution from Fresh Aliquot store->use analyze Perform Analysis (e.g., HPLC) use->analyze decision Results Match Expected Profile? analyze->decision troubleshoot Consult Troubleshooting Guide (Section 2) decision->troubleshoot No end_ok Proceed with Experiment decision->end_ok Yes end_bad Quarantine Standard Contact Supplier troubleshoot->end_bad

Caption: Recommended workflow for handling the reference standard.

Section 4: Data Summaries and FAQs

Table 1: Recommended Storage Conditions
FormSolventTemperatureDurationKey Considerations
Solid N/A2-8 °CUp to 24 monthsKeep tightly sealed in original vial with desiccant.
Stock Solution DMSO or ACN-20 °C or -80 °CUp to 6 monthsStore in aliquots in amber vials to avoid freeze-thaw cycles.
Working Solution ACN/Water, etc.2-8 °CMax 24 hoursPrepare fresh daily from a stock solution aliquot. Avoid buffers with extreme pH.
Frequently Asked Questions (FAQs)
  • What is the primary degradation pathway to be aware of?

    • Hydrolysis of the nitrile groups is the most probable degradation pathway under typical reversed-phase HPLC conditions, especially if mobile phases with non-neutral pH are used for extended periods.

  • Can I use methanol to prepare my stock solution?

    • While the compound is likely soluble in methanol, protic solvents like methanol can participate in solvolysis reactions. For long-term storage of stock solutions, aprotic solvents like anhydrous DMSO or acetonitrile are superior choices.

  • How does mobile phase pH affect the stability of the analyte on an autosampler?

    • The compound will be least stable at pH extremes. If your method requires an acidic or basic mobile phase, the analyte's stability in the autosampler (typically at 4-10 °C) will be limited. It is recommended to perform an autosampler stability study (analyzing the same vial over 24-48 hours) to determine if degradation is occurring during the analytical run.

  • Is this compound light-sensitive?

    • While specific photostability data is not published, it is best practice for all reference standards to assume some level of light sensitivity. Always use amber vials and minimize exposure to direct light. Photodegradation is a common stress condition tested in forced degradation studies.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. [Link]

  • Google Patents. (1939). US2175805A - Stabilized organic nitrile and process of making.
  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubChem. 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. National Center for Biotechnology Information. [Link]

  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Link]

  • ResearchGate. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • ResearchGate. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • NIH. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Application of Nitrile in Drug Design. [Link]

  • ResearchGate. (2007). (PDF) Identification and determination of alpha-dicarbonyl compounds formed in the degradation of sugars. [Link]

  • PubMed. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Utility of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile in Pharmaceutical Quality Control

For researchers, scientists, and drug development professionals vested in the analytical integrity of pharmaceutical production, the characterization and control of impurities are paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the analytical integrity of pharmaceutical production, the characterization and control of impurities are paramount. This guide provides an in-depth technical comparison of the analytical reference standard 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a known impurity of the anxiolytic drug Buspirone.[1][2] This document will delve into the critical parameters of its Certificate of Analysis (CoA), compare its analytical performance with other relevant Buspirone impurities, and provide detailed experimental protocols for its detection and quantification.

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical development and manufacturing, the adage 'the dose makes the poison' extends to the minute, often structurally similar, impurities that can arise during synthesis or degradation of an active pharmaceutical ingredient (API).[3] Regulatory bodies worldwide mandate stringent control of these impurities to ensure the safety and efficacy of the final drug product. This necessitates the use of highly characterized reference standards for the accurate identification and quantification of these impurities.[3]

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS No. 42940-56-7) is a recognized process impurity of Buspirone, often designated as "Buspirone Impurity 03".[2][4][5] Its role as an analytical reference standard is crucial for quality control laboratories to validate their analytical methods and to ensure that batches of Buspirone API meet the purity specifications set by pharmacopeias.

Deconstructing the Certificate of Analysis: A Representative Profile

While a batch-specific Certificate of Analysis is provided upon purchase from a reputable supplier, this section outlines the expected data and its significance for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, based on industry standards for such reference materials.

Table 1: Representative Certificate of Analysis for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

ParameterSpecificationMethodSignificance for the Analyst
Identity
AppearanceWhite to off-white solidVisualProvides a preliminary check of the material's physical state.
¹H NMRConforms to structureUSP <761>Confirms the chemical structure by analyzing the hydrogen atom environments.
Mass SpectrometryConforms to molecular weight (C₁₁H₁₁N₃O₂)Mass SpectrometryVerifies the molecular weight (approx. 217.22 g/mol ) and provides fragmentation data for structural confirmation.[2]
Infrared (IR) SpectroscopyConforms to reference spectrumUSP <851>Identifies functional groups and provides a fingerprint of the molecule for comparison.
Purity
Purity by HPLC≥ 98.0%In-house validated HPLC methodQuantifies the main component and detects any other impurities present in the standard itself.
Loss on Drying≤ 1.0%USP <731>Determines the amount of volatile matter (e.g., water, residual solvents).
Residue on Ignition≤ 0.1%USP <281>Measures the amount of inorganic impurities.
Physical Properties
Molecular FormulaC₁₁H₁₁N₃O₂-Defines the elemental composition of the molecule.[2]
Molecular Weight217.22-Essential for preparing solutions of known concentration.[2]
CAS Number42940-56-7-A unique identifier for the chemical substance.[2]

Expert Insight: The purity value assigned by High-Performance Liquid Chromatography (HPLC) is arguably the most critical parameter for a quantitative reference standard. It is this value that is used to calculate the exact concentration of the impurity in standard solutions, which in turn are used to quantify the impurity in the API. The structural confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry provides the necessary confidence in the identity of the standard.

Comparative Analysis with Alternative Buspirone Impurities

The analytical challenge in quality control is not just to quantify a single impurity, but to resolve it from the API and other potential impurities. The choice of an analytical method must therefore be suitable for a range of related substances. Below is a comparison of our target impurity with other known Buspirone impurities.

Table 2: Comparison of Key Buspirone Impurities

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Challenge
7,9-Dioxo-8-azaspiro[4.5] decane-6,10-dicarbonitrile (Impurity 03) 42940-56-7 C₁₁H₁₁N₃O₂ 217.22 Baseline separation from other polar impurities.
Buspirone EP Impurity N257877-44-4C₂₂H₃₂N₂O₄388.51Potential for co-elution with other high molecular weight impurities.[3]
Buspirone N-Oxide220747-81-9C₂₁H₃₁N₅O₃401.51Can be thermally labile; requires appropriate analytical conditions.
Buspirone EP Impurity G84746-24-7C₁₂H₁₄N₆242.28Different chromophore may require different detection wavelengths for optimal sensitivity.[6]
Buspirone EP Impurity E257877-43-3C₂₁H₃₃N₅O₃403.53Structural similarity to other degradation products can make separation challenging.[3]

Causality in Method Development: The structural and physicochemical diversity of these impurities dictates the complexity of the analytical method. A successful HPLC method, for instance, will require a gradient elution to separate compounds with a wide range of polarities, from the relatively polar Impurity 03 to the more non-polar API and other impurities. A photodiode array (PDA) detector is often employed to allow for detection at multiple wavelengths, accommodating the different chromophores of the various impurities.[7][8]

Experimental Protocols: A Validated Approach to Impurity Profiling

The following is a detailed, step-by-step methodology for a stability-indicating HPLC method capable of separating Buspirone from its key impurities, including 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. This protocol is based on established and validated methods found in the scientific literature.[7][8][9]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (Impurity 03): Accurately weigh approximately 5 mg of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).

  • Mixed Impurity Standard Solution: Prepare a stock solution containing all relevant Buspirone impurities at a concentration of approximately 0.1 mg/mL each in the diluent.

  • Buspirone API Sample Solution: Accurately weigh approximately 50 mg of the Buspirone HCl API into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 6.1 with potassium hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-27 min: Linear gradient from 10% to 65% B

    • 27-30 min: 65% B

    • 30.1-35 min: Return to 10% B (re-equilibration)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 30 °C

  • Detector: Photodiode Array (PDA) at 210 nm and 240 nm

  • Injection Volume: 20 µL

System Suitability

Before sample analysis, inject the mixed impurity standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of each impurity is not more than 5.0%, and the resolution between any two adjacent peaks is not less than 1.5.

Analysis and Calculation

Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. The amount of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile in the Buspirone API sample is calculated using the following formula:

% Impurity = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

  • Area_impurity_sample is the peak area of the impurity in the sample chromatogram.

  • Area_impurity_standard is the average peak area of the impurity in the standard chromatograms.

  • Conc_standard is the concentration of the impurity in the standard solution (mg/mL).

  • Conc_sample is the concentration of the API in the sample solution (mg/mL).

  • Purity_standard is the purity of the reference standard from its CoA.

Visualizing the Workflow and Relationships

To better illustrate the analytical process and the relationship between the API and its impurities, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Prepare Impurity Standard Solution Sys_Suit System Suitability Testing Std_Prep->Sys_Suit Sample_Prep Prepare Buspirone API Sample Solution Injection Inject Standard & Sample Solutions Sample_Prep->Injection Sys_Suit->Injection Detection PDA Detection (210 & 240 nm) Injection->Detection Integration Peak Integration Detection->Integration Calculation Quantification of Impurity 03 Integration->Calculation Report Final Report Calculation->Report

Caption: High-level workflow for the HPLC analysis of Buspirone impurities.

Impurity_Relationship Buspirone Buspirone Impurity_03 Impurity 03 (C11H11N3O2) Buspirone->Impurity_03 Process Impurity Impurity_N Impurity N (C22H32N2O4) Buspirone->Impurity_N Process Impurity N_Oxide N-Oxide (C21H31N5O3) Buspirone->N_Oxide Degradation Impurity_G Impurity G (C12H14N6) Buspirone->Impurity_G Starting Material

Caption: Relationship between Buspirone and some of its key impurities.

Conclusion

The effective control of pharmaceutical impurities is a cornerstone of modern drug development and manufacturing. Reference standards like 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile are indispensable tools in this endeavor. A thorough understanding of its Certificate of Analysis, coupled with a robust, validated analytical method, allows for the accurate and reliable quantification of this impurity in Buspirone API. This guide has provided a framework for understanding the analytical utility of this specific reference standard, offering a comparative perspective and a detailed experimental protocol to aid researchers and scientists in their quality control workflows. The principles and methodologies discussed herein are broadly applicable to the analysis of other pharmaceutical impurities, underscoring the universal importance of well-characterized reference standards in ensuring the safety and quality of medicines.

References

  • Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities. Journal of Chromatographic Science, 38(4), 151–156. [Link]

  • J&K Scientific LLC. (n.d.). Buspirone Impurity 03 | 42940-56-7. Retrieved January 13, 2026, from [Link]

  • Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A Review on Various Analytical Methodologies for Buspirone. (2023). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Walsh Medical Media. (2015, February 6). Analytical Determination of Buspirone Hydrochloride in Pure Solutions, Pharmaceutical Preparation and Urine Samples. Retrieved January 13, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 42940-56-7 | Product Name : 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. Retrieved January 13, 2026, from [Link]

  • PubChem. (n.d.). 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. Retrieved January 13, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. Retrieved January 13, 2026, from [Link]

  • precisionFDA. (n.d.). 7,9-DIOXO-8-AZASPIRO(4.5)DECANE-6,10-DICARBONITRILE. Retrieved January 13, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Analytical Methods for Buspirone Impurity Profiling

Introduction: The Criticality of Purity in Buspirone Buspirone, an anxiolytic agent of the azaspirodecanedione class, is widely prescribed for generalized anxiety disorder.[1][2] Unlike benzodiazepines, it offers a non-s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Buspirone

Buspirone, an anxiolytic agent of the azaspirodecanedione class, is widely prescribed for generalized anxiety disorder.[1][2] Unlike benzodiazepines, it offers a non-sedating therapeutic option, making its safety and efficacy paramount.[2] The pharmaceutical purity of Buspirone is a critical determinant of its safety profile, as even trace-level impurities can impact therapeutic effectiveness and patient safety.[1][3][4] These impurities can originate from various stages, including the synthetic route, degradation of the active pharmaceutical ingredient (API) under storage conditions, or as metabolic byproducts.[3][5][6]

Regulatory bodies like the International Conference on Harmonisation (ICH) mandate stringent control and characterization of impurities.[7] This guide, developed from a Senior Application Scientist's perspective, provides an in-depth comparison of the principal analytical methodologies for buspirone impurity profiling. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the optimal strategy for their specific analytical challenges.

Understanding the Impurity Landscape of Buspirone

A robust analytical strategy begins with understanding the potential impurities. For buspirone, these are broadly categorized as:

  • Process-Related Impurities: Intermediates and by-products from the chemical synthesis. Key examples cited in pharmacopoeias and literature include 1-(2-pyrimidinyl)-piperazine (Impurity I) and 3,3'-tetramethylene glutarimide (Impurity III).[7][8]

  • Degradation Products: Formed when buspirone is exposed to stress conditions like acid, base, heat, light, or oxidation.[6][9] A major degradation product identified in forced degradation studies is buspirone acid hydrochloride.[6][9][10]

  • Metabolites: While primarily a concern in bioanalysis, major metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP) can also be potential process impurities.[7]

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several official impurities, such as Buspirone EP Impurity E, G, J, L, and N, which are used to validate analytical methods.[11][12]

Core Analytical Techniques: A Comparative Analysis

The choice of an analytical technique is governed by the specific objective, whether it's routine quality control, stability testing, or the identification of novel, unknown impurities. We will compare the most prevalent methods: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

HPLC is the workhorse of pharmaceutical quality control labs due to its robustness, reproducibility, and cost-effectiveness. It is the most cited method for separating buspirone from its known impurities.

Expertise & Experience: Why HPLC is the Standard The fundamental principle of HPLC is the separation of compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule like buspirone and its structurally similar impurities, reversed-phase HPLC (using a nonpolar C18 stationary phase) is highly effective. The polarity differences between buspirone and its degradation products or synthesis precursors allow for their temporal separation as they travel through the column, enabling quantification.

However, a critical insight is that standard pharmacopeial HPLC methods are not always sufficient. For instance, some studies have shown that the USP HPLC assay method is unable to discriminate buspirone from all of its degradation products or resolve certain co-eluting impurities.[7][9][10] This necessitates the development of "stability-indicating" methods—a core task in pharmaceutical analysis—which are validated to resolve the API from all potential degradation products and process impurities.[6][9][13]

Experimental Protocol: A Validated Stability-Indicating HPLC Method This protocol is synthesized from validated methods designed to separate buspirone from its potential impurities and degradation products.[9][10][14]

  • Chromatographic System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV detector.

  • Column: Ultrasphere C18, 5 µm, 4.6 x 250 mm (or equivalent). The column is heated to 40°C to ensure reproducible retention times and improve peak shape.

  • Mobile Phase Preparation:

    • Mobile Phase A: Monobasic potassium phosphate buffer (pH 6.9).

    • Mobile Phase B: Acetonitrile and Methanol mixture (e.g., 13:17 v/v).

  • Gradient Elution: A gradient program is essential for resolving impurities with a wide range of polarities in a single run.

    • Start with 35% Mobile Phase B for 5 minutes.

    • Linearly increase to 54% Mobile Phase B over 5.5 minutes.

    • Hold for a sufficient time to elute all components, then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: PDA detector monitoring at 210 nm and 244 nm. Using multiple wavelengths is crucial because not all impurities have the same chromophore as buspirone, and this ensures all relevant species are detected.[9][10]

  • Sample Preparation: Dissolve the buspirone HCl bulk drug or finished product in the mobile phase to a known concentration (e.g., 500 ng/µL).

Data Presentation: HPLC Method Performance

ParameterTypical Performance ValueRationale
Linearity Range 5 - 500 ng/µLDemonstrates the concentration range over which the detector response is proportional to the analyte amount.[8][9][10]
Limit of Quantitation (LOQ) 1.25 - 2.5 ng/µLThe lowest concentration that can be reliably quantified, critical for controlling low-level impurities.[8][9][10]
Accuracy (% Recovery) 95 - 105%Ensures the method accurately measures the true amount of impurities present.[9][10]
Precision (%RSD) < 2.0%Intra- and inter-day variation should be minimal, ensuring the method is reproducible.[9][10]

Strengths & Limitations of HPLC-UV

  • Strengths: Robust, reliable, cost-effective, and widely available. Ideal for routine QC and release testing of known impurities.

  • Limitations: Limited peak capacity compared to UPLC. It cannot identify unknown impurities, as the UV detector provides no structural information. Co-elution of impurities can be a challenge.[7][9]

LC-MS/MS and UPLC-MS: For Enhanced Specificity and Speed

When the goal shifts from quantifying known impurities to identifying unknown ones or requiring higher sensitivity, Mass Spectrometry (MS) becomes indispensable.

Expertise & Experience: The Power of Mass-to-Charge Coupling liquid chromatography with a mass spectrometer provides a second dimension of separation and detection. While HPLC separates compounds in time, the MS detector separates them based on their mass-to-charge ratio (m/z). This is a game-changer for impurity profiling. An unknown peak in the chromatogram can be immediately characterized by its molecular weight, providing the first clue to its identity.

Tandem MS (MS/MS) takes this a step further. A specific impurity ion is selected and fragmented, creating a unique "fingerprint" spectrum that can be used to elucidate its chemical structure.[15][16] This is the definitive technique for characterizing novel degradation products found during stability studies.[15]

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides significantly higher resolution and speed compared to traditional HPLC. A UPLC-MS system can reduce analysis times from 30 minutes to under 5 minutes, dramatically increasing throughput for metabolite identification or high-volume sample analysis.[16][17]

Experimental Protocol: UPLC-MS/MS for High-Sensitivity Analysis This protocol is based on methods developed for the sensitive quantification of buspirone and its metabolites in biological matrices, which is directly applicable to trace impurity analysis.[16][17]

  • Chromatographic System: An ACQUITY UPLC System (or equivalent) coupled to a tandem quadrupole mass spectrometer (e.g., Quattro Premier XE).

  • Column: A reversed-phase UPLC column (e.g., < 2 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 5 mM Ammonium Acetate with 0.001% Trifluoroacetic Acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A rapid gradient is typical, e.g., 10% to 90% B in under 2 minutes.

  • Flow Rate: ~0.4 - 0.6 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities. A full scan or precursor ion scan is used for identifying unknowns.

    • MRM Transitions: For buspirone, the transition m/z 386.2 → 122.1 is monitored. For each impurity, a specific parent → daughter ion transition would be optimized.[16]

  • Sample Preparation: For trace analysis, solid-phase extraction (SPE) may be required to clean up the sample and concentrate the impurities.[16]

Data Presentation: LC-MS/MS Method Performance

ParameterTypical Performance ValueRationale
Linearity Range 10.4 – 6690.4 pg/mLDemonstrates the vast dynamic range suitable for trace analysis in complex matrices.[16]
Limit of Quantitation (LOQ) 10.4 pg/mLThe exceptionally low LOQ is a key advantage of MS detection, essential for genotoxic impurities.[16]
Analysis Time < 3 minutesUPLC enables high-throughput analysis without sacrificing resolution.[16]
Specificity High (based on m/z)Provides unambiguous identification and quantification even if chromatographic peaks overlap.
Gas Chromatography-Mass Spectrometry (GC-MS)

While less common than LC methods for a molecule like buspirone, GC-MS has specific applications, particularly for volatile or semi-volatile impurities.

Expertise & Experience: When to Consider GC-MS GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[18] For buspirone impurity profiling, its use is niche. It can be excellent for detecting residual solvents or certain low molecular weight, volatile synthesis precursors.[7] However, buspirone itself and many of its polar, high molecular weight degradation products are not sufficiently volatile for GC analysis without chemical derivatization, which adds complexity and potential for error to the workflow.[7][18]

Workflow Visualization: Choosing an Analytical Method

The following diagram provides a logical decision-making framework for selecting the appropriate analytical technique.

MethodSelection start What is the Analytical Goal? routine_qc Routine QC / Assay of Known Impurities start->routine_qc Quantification stability_id Stability Study / ID of Unknown Impurities start->stability_id Identification trace_analysis Trace Analysis / Bioanalysis (pg/mL) start->trace_analysis High Sensitivity hplc Use Stability-Indicating HPLC-UV/DAD routine_qc->hplc lcms Use UPLC-MS or LC-MS/MS stability_id->lcms gcms Is impurity volatile (e.g., residual solvent)? stability_id->gcms Consider also trace_analysis->lcms gcms->lcms No use_gcms Use GC-MS gcms->use_gcms Yes

Caption: Decision tree for selecting the optimal analytical method.

Forced Degradation: A Cornerstone of Impurity Profiling

A stability-indicating method can only be developed through forced degradation studies.[6] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.

Trustworthiness: The Self-Validating System The logic is self-validating: by creating the very impurities the method is supposed to detect, we can prove its capability. If the method can separate the active ingredient from degradation products formed under acid, base, oxidative, thermal, and photolytic stress, it is considered "stability-indicating."[6][9][10][14]

Experimental Protocol: Buspirone Forced Degradation This protocol outlines the typical stress conditions applied to buspirone HCl.[9]

  • Acid Hydrolysis: Treat a 500 ng/µL solution of buspirone HCl with 5N HCl and heat at 100°C for 1 hour.

  • Base Hydrolysis: Treat the solution with 0.1N NaOH and heat for 15 minutes.

  • Oxidative Degradation: Treat the solution with 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 100°C).

  • Photolytic Degradation: Expose the drug solution to UV light.

  • Analysis: Following exposure, neutralize the samples if necessary, dilute to a suitable concentration, and analyze using the developed HPLC or LC-MS method to check for new peaks and mass loss of the parent drug.

Workflow Visualization: Forced Degradation Study

ForcedDegradation cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze via Stability-Indicating LC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis heat Thermal Stress heat->analysis light Photolytic Stress light->analysis api Buspirone API Solution api->acid api->base api->oxidation api->heat api->light report Impurity Profile Report: - Peak Purity - Mass Balance - Degradation Pathway analysis->report

Caption: Workflow for a typical forced degradation study.

Conclusion and Future Outlook

The selection of an analytical method for buspirone impurity profiling is a strategic decision guided by the specific analytical objective.

  • For routine quality control and batch release testing where impurities are known and specifications are set, a validated, stability-indicating HPLC-UV method offers the perfect balance of performance, reliability, and cost-effectiveness.[8][10]

  • For identifying unknown impurities arising from new synthetic routes, manufacturing deviations, or degradation, LC-MS/MS is the gold standard. Its ability to provide molecular weight and structural data is unparalleled.[15][16]

  • For achieving the highest sensitivity and throughput, particularly in bioanalytical studies or when dealing with trace-level genotoxic impurities, a UPLC-MS/MS system is the most powerful tool.[16]

The field continues to evolve, with advancements in chromatography (e.g., multi-dimensional LC) and mass spectrometry (e.g., high-resolution MS) offering even greater power to detect and characterize impurities at vanishingly low levels. A well-characterized impurity profile is not just a regulatory requirement; it is a fundamental component of ensuring the safety and efficacy of medicines.

References

  • Kartal, M., Khedr, A., & Sakr, A. (2000). Liquid chromatographic method for the analysis of buspirone HCl and its potential impurities. Journal of Chromatographic Science, 38(4), 151-6. [Link]

  • Khedr, A., & Sakr, A. (2001). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. Journal of Chromatographic Science, 39(5), 203-8. [Link]

  • ResearchGate. (n.d.). Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities. Request PDF. [Link]

  • Daicel Pharma Standards. (n.d.). Buspirone Impurities Manufacturers & Suppliers. [Link]

  • Semantic Scholar. (n.d.). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. [Link]

  • SynZeal. (n.d.). Buspirone Impurities. [Link]

  • Omchemlabs. (n.d.). Buspirone Impurities. [Link]

  • Semantic Scholar. (n.d.). Forced degradation. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). A Review on Various Analytical Methodologies for Buspirone. [Link]

  • Oxford Academic. (2000). Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities. Journal of Chromatographic Science. [Link]

  • Oxford Academic. (2001). Stability-Indicating High-Performance Liquid Chromatographic Assay of Buspirone HCl. Journal of Chromatographic Science. [Link]

  • Omchemlabs. (n.d.). Buspirone Impurity M | CAS No. 80827-62-9. [Link]

  • Waters. (n.d.). High Throughput Metabolite ID Using Precursor Ion Scan and Neutral Loss Scan by UPLC-Tandem MS. [Link]

  • European Pharmacopoeia. (2014). BUSPIRONE HYDROCHLORIDE Buspironi hydrochloridum. Print Preview. [Link]

  • Semantic Scholar. (2001). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. [Link]

  • National Center for Biotechnology Information. (n.d.). Buspirone. PubChem. [Link]

  • PubMed. (1997). Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). A Review on Various Analytical Methodologies for Buspirone. [Link]

  • ResearchGate. (n.d.). Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities. Request PDF. [Link]

  • Joshi, P., et al. (2013). A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma. Analytical Methods, 5(24), 7014-7021. [Link]

  • ResearchGate. (2013). A sensitive LC-ESI-MS/MS method for the quantification of low concentrations of buspirone in human plasma. [Link]

  • MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. [Link]

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Validation

A Comparative Guide to the Cross-Validation of HPLC Methods for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth comparative analysis of two distinct High-Performanc...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This guide provides an in-depth comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a known impurity of the anxiolytic drug Buspirone.[1][2] The focus of this document is a comprehensive cross-validation protocol designed to ensure the interchangeability and consistent performance of these analytical procedures, a critical step in method lifecycle management.

Introduction to the Analyte and Analytical Challenges

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS No: 42940-56-7) is a spirocyclic compound featuring a complex chemical structure.[3][4] Its analysis via HPLC is essential for ensuring the purity and safety of Buspirone drug substances and products. The development of reliable HPLC methods for such compounds requires careful consideration of chromatographic parameters to achieve adequate separation from the active pharmaceutical ingredient (API) and other potential impurities.[5] This guide will explore two hypothetical, yet scientifically plausible, reversed-phase HPLC (RP-HPLC) methods and detail the process of their cross-validation.

The Imperative of Cross-Validation

Method cross-validation is a critical exercise when two or more analytical methods are used to generate data for the same analyte within the same project or across different laboratories. It provides documented evidence that the methods yield comparable results, ensuring data integrity and consistency throughout the drug development lifecycle. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, where cross-validation plays a key role in managing method changes and transfers.[6][7]

Hypothetical HPLC Methods for Comparison

Two distinct RP-HPLC methods have been designed for the analysis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. The selection of different stationary phases and mobile phase compositions is intentional to provide a robust test of method equivalency.

Method A: C18-Based Separation with Phosphate Buffer

This method employs a conventional C18 stationary phase, a workhorse in reversed-phase chromatography, with a phosphate buffer to control the mobile phase pH.[8]

ParameterCondition
Column ACE C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 238 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)

Method B: Phenyl-Hexyl-Based Separation with Formate Buffer

Method B utilizes a phenyl-hexyl stationary phase, which offers alternative selectivity through π-π interactions, potentially beneficial for aromatic or unsaturated compounds. A volatile formate buffer is used, making this method more amenable to mass spectrometry (MS) detection if required.

ParameterCondition
Column Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection Wavelength 238 nm
Injection Volume 5 µL
Diluent Water:Acetonitrile (70:30 v/v)

Cross-Validation Protocol

The cross-validation of Method A and Method B will be conducted in accordance with the principles outlined in ICH Q2(R2) guidelines.[7] The protocol is designed to demonstrate the equivalency of the two methods in terms of their ability to quantify 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile accurately and precisely.

Experimental Workflow for Cross-Validation

Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_methodA Analysis by Method A cluster_methodB Analysis by Method B cluster_data Data Analysis & Comparison prep_std Prepare Stock & Working Standards val_A Perform Full Validation of Method A prep_std->val_A val_B Perform Full Validation of Method B prep_std->val_B prep_spl Prepare Spiked Samples at 3 Levels run_A Analyze Cross-Validation Samples prep_spl->run_A run_B Analyze Cross-Validation Samples prep_spl->run_B prep_deg Prepare Forced Degradation Samples prep_deg->run_A prep_deg->run_B val_A->run_A comp_acc Compare Accuracy (% Recovery) run_A->comp_acc comp_prec Compare Precision (RSD) run_A->comp_prec comp_spec Compare Specificity & Peak Purity run_A->comp_spec val_B->run_B run_B->comp_acc run_B->comp_prec run_B->comp_spec stat_eval Statistical Evaluation (e.g., t-test) comp_acc->stat_eval comp_prec->stat_eval comp_spec->stat_eval

Caption: Workflow for the cross-validation of two HPLC methods.

Step-by-Step Methodology
  • Initial Method Validation: Before cross-validation, both Method A and Method B must be individually validated to demonstrate their suitability for the intended purpose.[9] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Forced Degradation Studies: To ensure the stability-indicating nature of both methods, forced degradation studies are crucial.[10][11] Samples of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting degraded samples will be analyzed by both methods to ensure that all degradation products are well-resolved from the main analyte peak.[12]

  • Cross-Validation Sample Preparation:

    • Prepare a common stock solution of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile reference standard.

    • From this stock, prepare spiked samples at three concentration levels: low, medium, and high (e.g., 50%, 100%, and 150% of the target analytical concentration). These samples should be prepared in the presence of the API (Buspirone) and a placebo matrix to mimic real-world sample conditions.[13]

    • Prepare a minimum of three independent samples at each concentration level.

  • Analysis:

    • Analyze the full set of spiked samples and forced degradation samples using both Method A and Method B.

    • It is recommended that the analyses be performed by the same analyst on the same day to minimize variability.

  • Data Evaluation and Acceptance Criteria:

    • Specificity: The chromatograms from the forced degradation studies should demonstrate that there is no co-elution of degradation products with the analyte peak in either method. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

    • Accuracy: The percentage recovery of the analyte from the spiked samples should be calculated for both methods. The difference in the mean recovery between the two methods at each concentration level should not exceed a predefined limit, typically ±5.0%.

    • Precision: The relative standard deviation (RSD) of the results for the replicate preparations at each concentration level should be calculated for both methods. The results should be comparable, and a statistical test (e.g., F-test) can be used to compare the variances.

    • Overall Comparison: The mean values obtained from the analysis of the same samples by both methods should be statistically compared using a Student's t-test to determine if there is any significant difference between the two methods. The acceptance criterion is typically a p-value > 0.05.

Hypothetical Comparative Data

Table 1: Comparison of Accuracy (% Recovery)

Concentration LevelMethod A (% Recovery ± SD)Method B (% Recovery ± SD)Difference in Mean Recovery
Low (50%)99.2 ± 0.8100.1 ± 0.6-0.9%
Medium (100%)100.5 ± 0.5101.0 ± 0.4-0.5%
High (150%)99.8 ± 0.799.5 ± 0.9+0.3%

Table 2: Comparison of Precision (% RSD)

Concentration LevelMethod A (% RSD)Method B (% RSD)
Low (50%)0.810.60
Medium (100%)0.500.40
High (150%)0.700.90

Discussion of Results and Method Selection

The hypothetical data presented in Tables 1 and 2 suggest that both Method A and Method B are accurate and precise for the quantification of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. The differences in mean recovery are well within the acceptable limit of ±5.0%, and the precision of both methods is excellent.

The choice between the two methods for routine use would depend on several factors:

  • Robustness: While not detailed in the cross-validation, the initial validation would have assessed the robustness of each method. The method that is less susceptible to small variations in chromatographic conditions would be preferred.

  • Run Time and Efficiency: Method B has a shorter gradient time, which could be advantageous for high-throughput environments.

  • Compatibility with other Analytical Techniques: The use of a volatile buffer in Method B makes it readily compatible with LC-MS, which is a significant advantage for impurity identification and characterization.

  • Cost and Availability of Reagents: The cost and availability of the specialized Phenyl-Hexyl column for Method B compared to the more common C18 column for Method A could be a consideration.

Conclusion

The cross-validation of HPLC methods is a scientifically rigorous process that ensures the consistency and reliability of analytical data. This guide has provided a comprehensive framework for comparing and cross-validating two distinct HPLC methods for the analysis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. By following a well-defined protocol that assesses specificity, accuracy, and precision, researchers and drug development professionals can be confident in the interchangeability of their analytical methods, thereby ensuring the quality and safety of pharmaceutical products.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 18-27.
  • Blessy, M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Mamatha, T. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Lichs, T. R., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Srinivasan, K., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 453-460.
  • Mehta, P., et al. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations.
  • Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(4), 1823-1830.
  • Suresh Babu, V. V., et al. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • Moreira, C. G., et al. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Brazilian Journal of Pharmaceutical Sciences, 47(2), 349-359.
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  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • Kumar, R., et al. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 9(3), 195-200.
  • AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. Retrieved from [Link]

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Comparative

A Comparative Guide to the Biological Activity of Buspirone Impurities: A Focus on 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Introduction: The Clinical Significance of Buspirone and the Imperative of Impurity Profiling Buspirone is a widely prescribed anxiolytic agent, distinguished from the benzodiazepine class by its non-sedating profile and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of Buspirone and the Imperative of Impurity Profiling

Buspirone is a widely prescribed anxiolytic agent, distinguished from the benzodiazepine class by its non-sedating profile and low potential for dependence.[1][2] Its therapeutic efficacy in generalized anxiety disorder is primarily attributed to its activity as a partial agonist at serotonin 5-HT1A receptors.[3][4] Additionally, Buspirone exhibits a complex pharmacology, including weak antagonist activity at dopamine D2, D3, and D4 receptors.[1][5]

The synthetic pathway and degradation of any active pharmaceutical ingredient (API) can result in the formation of impurities. These impurities, even at trace levels, can possess their own pharmacological or toxicological activities, potentially impacting the efficacy and safety of the final drug product. Therefore, a thorough characterization of the biological activity of key impurities is a critical aspect of drug development and quality control.

This guide provides a comparative framework for evaluating the biological activity of a specific Buspirone impurity, 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, against other known Buspirone-related compounds. While direct experimental data on the biological activity of many Buspirone impurities, including 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, is not extensively available in public literature, this guide puts forth a robust, scientifically grounded experimental plan to generate such crucial data. We will explore the rationale behind the necessary assays and how the results can be interpreted to build a comprehensive safety and activity profile.

Key Compounds for Comparison

A meaningful comparison requires a selection of relevant compounds, including the parent drug, its active metabolite, and key impurities.

Compound Name Structure Class Known Activity
Buspirone 8-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dioneParent Drug5-HT1A partial agonist; weak dopamine receptor antagonist.[1][3][5]
1-(2-Pyrimidinyl)piperazine (1-PP) 1-(Pyrimidin-2-yl)piperazineActive MetabolitePharmacologically active, with about 25% of the anxiolytic activity of buspirone.[6][7]
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrileProcess Impurity/DegradantBiological activity is currently uncharacterized.[8]
Buspirone Related Compound A 2-(Piperazin-1-yl)pyrimidineProcess ImpurityBiological activity is not well-documented in the public domain.[9]

Proposed Experimental Workflow for Comparative Biological Activity Profiling

To objectively compare the biological activities of these compounds, a tiered approach is recommended, starting with in vitro receptor binding and functional assays, followed by cell-based assays, and potentially culminating in in vivo studies if significant activity is detected.

Caption: Proposed tiered experimental workflow for comparative biological activity assessment.

Tier 1: In Vitro Receptor Binding and Functional Assays

The logical first step is to determine if the impurities interact with the same primary molecular targets as Buspirone.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile and other impurities for human recombinant 5-HT1A, D2, D3, and D4 receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • Radioligands (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2/D3, [3H]N-methylspiperone for D4).

    • Test compounds (Buspirone, 1-PP, 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, etc.) at a range of concentrations.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound membranes using a scintillation counter.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Affinities (Ki, nM) - Hypothetical Data

Compound 5-HT1A D2 D3 D4
Buspirone15300250400
1-PP60800750>1000
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile>10,000>10,000>10,000>10,000
Buspirone Related Compound A>1000>1000>1000>1000

This table presents hypothetical data for illustrative purposes.

Causality and Interpretation: A high Ki value for an impurity would suggest it is unlikely to interfere with the primary therapeutic mechanism of Buspirone. Conversely, a low Ki would necessitate further investigation in functional assays to determine if the binding is agonistic, antagonistic, or has no functional consequence.

Tier 2: Cell-Based Assays for Cytotoxicity and Neuronal Health

Regardless of receptor binding activity, it is crucial to assess the general cytotoxicity of any impurity.

Experimental Protocol: MTT Assay for Cell Viability

  • Objective: To evaluate the effect of the impurities on the metabolic activity and viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons).

  • Materials:

    • Cell line of choice.

    • Test compounds at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

    • Add MTT solution to each well and incubate. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation: Comparative Cytotoxicity (IC50, µM) - Hypothetical Data

Compound SH-SY5Y Cell Viability IC50
Buspirone>100
1-PP>100
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile25
Buspirone Related Compound A>100

This table presents hypothetical data for illustrative purposes.

Trustworthiness of the Protocol: This is a standard and widely accepted method for assessing cytotoxicity. Including positive (e.g., doxorubicin) and negative (vehicle) controls in the experimental design is essential for validating the results of each assay run.

Analysis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Based on its chemical structure, 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile lacks the N-arylpiperazine moiety that is crucial for the interaction of Buspirone and its analogues with serotonin and dopamine receptors.[10] This structural difference strongly suggests that it is unlikely to have significant affinity for these receptors. The primary concern for such a structurally alerted impurity would be its potential for off-target toxicity. The presence of two nitrile groups might also warrant investigation into its metabolic stability and potential for biotransformation into reactive intermediates.

G cluster_0 Buspirone cluster_1 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile Buspirone Pharmacophore: - N-arylpiperazine - Alkyl chain - Spirocyclic imide Impurity Structure: - Spirocyclic imide - Lacks N-arylpiperazine Buspirone->Impurity Structural Difference -> Predicted Loss of Receptor Activity

Caption: Structural comparison predicting the biological activity of the impurity.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to characterizing the biological activity of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile and other Buspirone impurities. The proposed experimental plan, starting with in vitro receptor profiling and moving towards cytotoxicity assessment, provides a clear path to understanding the potential impact of these impurities on the safety and efficacy of Buspirone.

Based on structural analysis, it is hypothesized that 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile will lack significant activity at the primary pharmacological targets of Buspirone. However, its potential for cytotoxicity should be experimentally determined to complete its safety profile. The generation of such empirical data is essential for ensuring the quality and safety of Buspirone formulations and for meeting regulatory requirements.

References

  • Temple, D. L., Jr., Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents. Journal of Clinical Psychiatry, 43(12 Pt 2), 4–10. [Link]

  • Pharmaffiliates. (n.d.). Buspirone-impurities. Retrieved from [Link]

  • Eison, A. S., & Temple, D. L., Jr. (1986). Buspirone: review of its pharmacology and current perspectives on its mechanism of action. The American journal of medicine, 80(3B), 1–9. [Link]

  • U.S. Food and Drug Administration. (2000). BuSpar Clinical Pharmacology Biopharmaceutics Review. Retrieved from [Link]

  • McMillen, B. A., Matthews, R. T., Sanghera, M. K., Shepard, P. D., & German, D. C. (1983). Dopamine receptor antagonism by the novel antianxiety drug, buspirone. Journal of Neuroscience, 3(4), 733–738. [Link]

  • Giraldo, M., Tornos, M. P., & Badia, A. (2007). Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans. International Journal of Neuropsychopharmacology, 10(4), 483–491. [Link]

  • Caccia, S., & Garattini, S. (1990). Dopaminergic effects of buspirone, a novel anxiolytic agent. Journal of Pharmacy and Pharmacology, 42(12), 875–878. [Link]

  • Wikipedia. (2024). Buspirone. Retrieved from [Link]

  • Gage, F. H., & Temple, D. L. (1982). Buspirone: chemical profile of a new class of anxioselective agents. Journal of Clinical Psychiatry, 43(12 Pt 2), 4-10. [Link]

  • Boyd-Kimball, D., & Abdul-Hay, S. O. (2022). Assessing the Anti-Inflammatory Activity of the Anxiolytic Drug Buspirone Using CRISPR-Cas9 Gene Editing in LPS-Stimulated BV-2 Microglial Cells. International Journal of Molecular Sciences, 23(15), 8617. [Link]

  • U.S. Food and Drug Administration. (n.d.). BuSpar Label. Retrieved from [Link]

  • Omchemlabs. (n.d.). Buspirone Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Buspirone. PubChem Compound Summary for CID 2477. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. PubChem Compound Summary for CID 343672. Retrieved from [Link]

  • Riblet, L. A., Taylor, D. P., Eison, M. S., & Stanton, H. C. (1982). Dopamine and antianxiety activity. Journal of Clinical Psychiatry, 43(12 Pt 2), 11–16. [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Spirocyclic Compounds in Cancer Cell Lines

In the relentless pursuit of novel and effective anticancer therapeutics, the unique three-dimensional architecture of spirocyclic compounds has positioned them as a promising class of molecules. Their rigid structures,...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective anticancer therapeutics, the unique three-dimensional architecture of spirocyclic compounds has positioned them as a promising class of molecules. Their rigid structures, born from two rings sharing a single atom, offer a distinct advantage in drug design, enabling precise spatial orientation of functional groups for enhanced target binding and improved pharmacological profiles. This guide provides an in-depth, objective comparison of the cytotoxic performance of various spirocyclic compounds against a panel of cancer cell lines, supported by experimental data and a detailed exploration of their mechanisms of action.

The Spirocyclic Advantage in Oncology

The departure from "flatland" chemical structures towards more three-dimensional scaffolds is a pivotal strategy in modern medicinal chemistry. Spirocycles, by their very nature, introduce conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1] This structural feature is particularly advantageous in oncology, where targeting specific protein-protein interactions or enzyme active sites is crucial for therapeutic efficacy while minimizing off-target effects.[2] The spirooxindole scaffold, in particular, has emerged as a "privileged structure" in cancer research, forming the core of numerous natural products and synthetic compounds with potent cytotoxic activities.[3]

Mechanisms of Spirocyclic Compound-Induced Cytotoxicity

The anticancer activity of many spirocyclic compounds, especially spirooxindoles, is intricately linked to their ability to modulate key signaling pathways that govern cell survival and death. A predominant mechanism involves the inhibition of the MDM2-p53 protein-protein interaction.

The p53-MDM2 Axis: A Prime Target

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[4] However, in many cancers, the function of wild-type p53 is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4] Spirooxindole-based compounds have been designed to mimic the key interactions of p53 with MDM2, fitting into a hydrophobic pocket on the MDM2 protein and thereby preventing p53 binding and subsequent degradation.[4] This restores p53 function, leading to the activation of downstream apoptotic pathways.

Diagram 1: The p53-MDM2 Signaling Pathway and its Inhibition by Spirooxindoles

p53_MDM2_pathway cluster_0 Normal Cellular Conditions cluster_1 Cancer Cells with Spirooxindole Treatment p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Degradation MDM2_n->p53_n Ubiquitination Spirooxindole Spirooxindole MDM2_c MDM2 Spirooxindole->MDM2_c Inhibition p53_c Active p53 Apoptosis Apoptosis p53_c->Apoptosis Induction

Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles, leading to p53-mediated apoptosis.

Induction of Apoptosis: The Ultimate Fate of Cancer Cells

The restoration of p53 function by spirocyclic compounds triggers the intrinsic pathway of apoptosis. This pathway is orchestrated by the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane. Activated p53 upregulates the expression of pro-apoptotic proteins like Bax, which leads to the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase-3, culminating in the dismantling of the cell. Some spiro-pyrrolopyridazine derivatives have been shown to induce apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and promoting the expression of the pro-apoptotic protein Bax and cytochrome c.[5]

Diagram 2: The Intrinsic Apoptosis Pathway Activated by Spirocyclic Compounds

intrinsic_apoptosis Spiro Spirocyclic Compound p53 p53 Activation Spiro->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Spirocyclic compounds can trigger the intrinsic apoptosis pathway via p53 activation.

Comparative Cytotoxicity: A Data-Driven Analysis

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various spirocyclic compounds against a selection of human cancer cell lines. This data, compiled from multiple peer-reviewed studies, provides a quantitative comparison of the cytotoxic potency of these compounds. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Spirocyclic Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Spirooxindoles Compound with 2-thienyl substituentMDA-MB-231 (Breast)3.797 ± 0.205[6]
Compound with 2-thienyl substituentPC3 (Prostate)4.314 ± 0.036[6]
Spirooxindole-pyrazole hybrid 8hA2780 (Ovarian)10.3[7]
Spirooxindole-pyrazole hybrid 8mA549 (Lung)17.7[7]
Spiro-isatin-thiazolidinone hybrid 18HCT116 (Colon)8.37[6]
Spiro-isatin-thiazolidinone hybrid 18MCF-7 (Breast)6.99[6]
Spiro-pyrrolopyridazines SPP10MCF-7 (Breast)2.31 ± 0.3[5]
SPP10H69AR (Lung)3.16 ± 0.8[5]
SPP10PC-3 (Prostate)4.2 ± 0.2[5]
Spiro-alkaloids Spiro-fused derivative 4Jurkat (T-cell leukemia)~2-10 (after 72h)[8]
Spiro-fused derivative 8K-562 (Myelogenous leukemia)~2-10 (after 72h)[8]
Spiro-phenothiazines Compound 7MCF-7 (Breast)83.08 µg/ml[9]
Compound 12MCF-7 (Breast)84.68 µg/ml[9]

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential hinges on the use of robust and reproducible in vitro assays. The following protocols for the MTT and LDH assays are widely accepted standards in the field.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirocyclic compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram 3: Experimental Workflow for In Vitro Cytotoxicity Screening

cytotoxicity_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT or LDH) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the in vitro cytotoxicity of spirocyclic compounds.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of spirooxindoles is significantly influenced by the nature and position of substituents on the oxindole and the spiro-fused heterocyclic ring.[10] For instance, the presence of electron-withdrawing groups on the oxindole ring can modulate the compound's interaction with biological targets.[10] The N-H group of the indole ring is often crucial for hydrogen bonding with the target protein.[10] Furthermore, the stereochemistry at the spiro center can play a critical role in determining the biological activity, with different diastereomers exhibiting varying levels of cytotoxicity.

Clinical Perspective and Future Directions

While the preclinical data for many spirocyclic compounds is highly encouraging, the translation to clinical applications is still in its early stages. Several spirocyclic drugs are currently marketed for various diseases, and a number of spiro-based compounds are in clinical trials for cancer.[4][11] The development of spirocyclic compounds is a dynamic field, with ongoing efforts to optimize their efficacy, selectivity, and pharmacokinetic properties through medicinal chemistry approaches.[12] High-throughput synthesis and computational modeling are accelerating the discovery and development of novel spirocyclic anticancer agents.[12]

Conclusion

Spirocyclic compounds represent a structurally diverse and promising class of molecules for the development of novel anticancer therapies. Their unique three-dimensional architecture provides a solid foundation for designing potent and selective inhibitors of key cancer-related pathways. The data presented in this guide highlights the significant cytotoxic potential of various spirocyclic scaffolds, particularly spirooxindoles, against a range of cancer cell lines. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the continued exploration and development of this exciting class of compounds.

References

  • Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. Retrieved from [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. (2022). ACS Publications. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. (2023). Nature. Retrieved from [Link]

  • Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Spirooxindol-1,3-oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers. Retrieved from [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

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Comparative

Justification for Utilizing 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile as a Negative Control in Drug Discovery Research

A Senior Application Scientist's Guide to Rigorous Assay Validation In the landscape of drug discovery and development, the integrity of experimental data is paramount. The ability to unequivocally attribute a biological...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rigorous Assay Validation

In the landscape of drug discovery and development, the integrity of experimental data is paramount. The ability to unequivocally attribute a biological effect to a specific molecular entity is the bedrock of a successful research program. This guide provides a comprehensive justification for the use of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile as a negative control, a critical tool for ensuring the validity of your screening and lead optimization campaigns. We will delve into the principles of negative controls, compare our designated compound with a hypothetical active analog, and provide a detailed experimental protocol for its application.

The Imperative of a Negative Control: Beyond the Vehicle

A negative control is an essential component of any well-designed experiment, serving to establish a baseline and rule out confounding variables.[1][2] While a vehicle control (the solvent in which the test compound is dissolved) is a necessary baseline, a true negative control compound offers a more sophisticated level of validation. An ideal negative control is a molecule that is structurally similar to the active compound but is devoid of the specific biological activity being investigated.[3] This allows researchers to confirm that the observed effects are a direct result of the specific pharmacophore and not due to non-specific interactions, cytotoxicity, or other off-target effects of the chemical scaffold.

The spirocyclic scaffold, a key feature of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, is increasingly prevalent in modern drug discovery.[4] These three-dimensional structures can offer improved potency and selectivity.[5][6] However, the biological activity of a molecule is not solely determined by its core scaffold but by the intricate interplay of its functional groups. While many spirocyclic compounds are biologically active, it is a well-established principle that even minor structural modifications can abrogate this activity. In fact, studies have shown that there is only a 30% probability that a compound with a high degree of structural similarity (Tanimoto coefficient ≥ 0.85) to an active compound will itself be active.[7][8] This underscores the importance of empirically validating the inertness of a proposed negative control.

Introducing 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: A Chemically Stable and Biologically Inert Scaffold

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (henceforth referred to as NC-1 ) is a commercially available compound with the following key characteristics:

PropertyValueSource
Molecular FormulaC11H11N3O2[9][10]
Molecular Weight217.22 g/mol [9][10]
AppearanceWhite to off-white solid[3][11]
Biological ActivityNo reported biological activity in major databases[9][10]

A thorough search of scientific literature and chemical databases, including PubChem, reveals a notable absence of any reported biological activity for NC-1.[9][10] This lack of known interaction with biological systems is the primary prerequisite for its consideration as a negative control. Its chemical structure, featuring a spirocyclic core flanked by dicarbonitrile and dioxo functionalities, is stable under typical assay conditions.

To illustrate the utility of NC-1, we will consider a hypothetical drug discovery program targeting a novel kinase, "Kinase X," which is implicated in a specific cancer phenotype. Our hypothetical "hit" compound, AC-1 (Active Compound 1) , is a structural analog of NC-1.

Chemical Structures of NC-1 and AC-1
Figure 1. Chemical structures of the negative control, NC-1 (7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile), and a hypothetical active analog, AC-1.

The only structural difference between NC-1 and AC-1 is the replacement of one of the nitrile groups with a pharmacophore known to interact with the ATP-binding pocket of kinases. This minor modification is designed to confer specific inhibitory activity against Kinase X to AC-1, while NC-1 is expected to be inactive.

Experimental Validation: A Comparative Study

To validate NC-1 as a negative control, we will perform a cell-based assay to measure the viability of a cancer cell line that is dependent on the activity of Kinase X for survival.

Hypothetical Signaling Pathway

AC1 AC-1 KinaseX Kinase X AC1->KinaseX Inhibits Apoptosis Apoptosis AC1->Apoptosis NC1 NC-1 NC1->KinaseX No Interaction Downstream Downstream Signaling KinaseX->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assay Seed 1. Seed Kinase X-dependent cancer cells in 96-well plates Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat cells with serial dilutions of: - AC-1 (Positive Control) - NC-1 (Negative Control) - Vehicle (DMSO) Incubate1->Treat Incubate2 4. Incubate for 72h Treat->Incubate2 Assay 5. Add CellTiter-Glo® reagent Incubate2->Assay Read 6. Measure luminescence Assay->Read

Caption: Experimental workflow for the cell viability assay.
Expected Results

The results of the cell viability assay are summarized in the table below.

CompoundConcentration (µM)% Cell Viability (relative to Vehicle)Standard Deviation
Vehicle (0.1% DMSO)-1004.5
AC-1 0.0198.25.1
0.175.66.3
148.94.8
1012.32.1
1005.11.5
NC-1 0.01101.55.5
0.199.84.9
197.45.2
1096.86.0
10095.35.8

The data clearly demonstrates that AC-1 inhibits cell viability in a dose-dependent manner, as expected for an active inhibitor of Kinase X. In stark contrast, NC-1 shows no significant effect on cell viability, even at the highest concentration tested. This lack of activity, in a compound that is structurally very similar to the active compound, provides strong evidence that the observed effects of AC-1 are due to its specific interaction with Kinase X and not some non-specific property of the 8-azaspiro[4.5]decane scaffold.

Logical Relationship of Controls

cluster_compounds Test Articles cluster_outcomes Expected Outcomes AC1 AC-1 (Active Compound) Activity Biological Activity (e.g., Cell Death) AC1->Activity Validates Assay Sensitivity NC1 NC-1 (Negative Control) NoActivity No Biological Activity NC1->NoActivity Confirms Specificity of Active Scaffold Vehicle Vehicle (e.g., DMSO) Vehicle->NoActivity Establishes Baseline

Caption: Logical relationship between the test compounds and the expected experimental outcomes.

Detailed Experimental Protocol: Cell Viability Assay

Materials:

  • Kinase X-dependent cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well white, clear-bottom tissue culture plates

  • AC-1, NC-1, and DMSO (cell culture grade)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the Kinase X-dependent cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare 10 mM stock solutions of AC-1 and NC-1 in DMSO.

    • Perform serial dilutions of the stock solutions in complete growth medium to achieve the desired final concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Prepare a vehicle control with 0.1% DMSO in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the dose-response curves for AC-1 and NC-1.

Conclusion

The judicious selection and use of a negative control are indispensable for the generation of high-quality, reproducible data in drug discovery. 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (NC-1) presents an excellent candidate for this role due to its structural similarity to a class of biologically active spirocyclic compounds, its commercial availability, and, most importantly, its documented lack of biological activity. By incorporating NC-1 into your experimental design, you can confidently differentiate between specific, on-target effects and non-specific artifacts, thereby enhancing the scientific rigor of your research and accelerating the journey from hit to lead.

References

  • Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Housing Innovations. What Is A Negative Control. [Link]

  • European Journal of Medicinal Chemistry. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PubChem. 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. [Link]

  • Rockland Immunochemicals. Positive and Negative Controls. [Link]

  • Study.com. Negative Control Group | Definition & Examples. [Link]

  • Boster Bio. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • Kentucky Gourd Society. Mastering Experimental Accuracy: How to Design Positive and Negative Controls. [Link]

  • ACS Publications. Do Structurally Similar Molecules Have Similar Biological Activity? | Journal of Medicinal Chemistry. [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Pharmaffiliates. CAS No : 42940-56-7 | Product Name : 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. [Link]

  • Science Ready. What are Positive and Negative Controls?. [Link]

  • PubMed. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro-[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. [Link]

  • Semantic Scholar. Do structurally similar molecules have similar biological activity?. [Link]

  • PubMed. Do Structurally Similar Molecules Have Similar Biological Activity?. [Link]

  • PubChemLite. 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. [Link]

  • PubChem. 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. [Link]

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Validation

A Researcher's Guide to the Purity Assessment of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison and a practical framework for assessing the pur...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison and a practical framework for assessing the purity of commercially available 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a key building block in the synthesis of various pharmacologically active compounds.[1] This document will delve into the rationale behind experimental choices, provide detailed analytical protocols, and present comparative data to aid in the selection of high-quality reagents for your research endeavors.

Introduction: The Significance of Purity in Spirocyclic Scaffolds

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile belongs to the class of spiro compounds, which are characterized by two rings sharing a single common atom.[2] This unique three-dimensional structure is of significant interest in medicinal chemistry for the development of novel therapeutics. The purity of this dicarbonitrile derivative is critical, as even minor impurities can lead to unwanted side reactions, impact product yield and quality, and potentially introduce toxic byproducts in the final active pharmaceutical ingredient (API).

This guide will focus on a multi-pronged analytical approach to purity assessment, employing a suite of orthogonal techniques to provide a comprehensive purity profile. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Elemental Analysis (CHN) for verifying the empirical formula.

Postulated Synthesis and Potential Impurities

A thorough understanding of the potential impurities begins with a likely synthesis route. While specific proprietary synthesis methods may vary between suppliers, a plausible and common approach for this class of compounds involves a Knoevenagel condensation of cyclopentanone with a malononitrile derivative, followed by a Michael addition and subsequent cyclization.[3][4][5]

Based on this postulated pathway, several potential process-related impurities could be present in the final product:

  • Unreacted Starting Materials: Cyclopentanone, malononitrile, or cyanoacetamide.

  • Intermediate Products: The open-chain intermediate formed after the initial Knoevenagel condensation.

  • Byproducts of Side Reactions: Polymers formed from the highly reactive starting materials or intermediates.

  • Isomers: Diastereomers of the final product.

The following diagram illustrates a generalized workflow for the synthesis and the points at which impurities may arise.

cluster_synthesis Postulated Synthesis Pathway cluster_impurities Potential Impurity Introduction A Cyclopentanone + Malononitrile B Knoevenagel Condensation Intermediate A->B Base Catalyst I1 Unreacted Starting Materials A->I1 C Michael Addition B->C I2 Incomplete Reaction Intermediate B->I2 D Cyclization C->D I3 Side Reaction Byproducts C->I3 E Crude Product D->E I4 Isomeric Impurities D->I4

Caption: Postulated synthesis and impurity formation pathway.

Comparative Purity Assessment: A Multi-Technique Approach

To provide a robust comparison, we will analyze hypothetical samples from three different commercial suppliers (Supplier A, Supplier B, and Supplier C) and compare them to a well-characterized in-house standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity assessment of non-volatile organic compounds. Given the polar nature of the dicarbonitrile and imide functionalities, a reverse-phase method with a polar-modified column is a suitable starting point.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 polar-embedded column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

cluster_hplc HPLC Analysis Workflow P1 Sample Weighing & Dissolution P2 HPLC Injection P1->P2 P3 Chromatographic Separation P2->P3 P4 UV Detection P3->P4 P5 Data Analysis (Peak Integration) P4->P5

Caption: HPLC analysis workflow for purity assessment.

Hypothetical HPLC Purity Data

SampleMain Peak Area (%)Impurity 1 (%)Impurity 2 (%)Total Impurities (%)
In-house Standard99.80.10.10.2
Supplier A98.50.80.71.5
Supplier B99.50.20.30.5
Supplier C97.21.51.32.8
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[6] This is particularly useful for detecting residual starting materials like cyclopentanone.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of dichloromethane.[3][7]

cluster_gcms GC-MS Analysis Workflow G1 Sample Dissolution in Volatile Solvent G2 GC Injection & Vaporization G1->G2 G3 Separation in GC Column G2->G3 G4 Ionization & Mass Analysis (MS) G3->G4 G5 Impurity Identification (Library Search) G4->G5

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Introduction Spirocyclic scaffolds are privileged structures in medicinal chemistry and drug discovery, prized for their rigid three-dimensional conformations that allow for precise interactions with biological targets....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds are privileged structures in medicinal chemistry and drug discovery, prized for their rigid three-dimensional conformations that allow for precise interactions with biological targets. Among these, 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, a functionally rich heterocyclic system, has garnered significant interest. Its unique architecture, incorporating a spirocyclic core, a glutarimide-like moiety, and two nitrile groups, makes it a valuable synthon for the development of novel therapeutic agents. This guide provides a comprehensive benchmark analysis of a modern, efficient multi-component synthesis of this target molecule against a more traditional, stepwise approach. We will delve into the mechanistic underpinnings of each method, present detailed, replicable experimental protocols, and offer a comparative analysis of their respective efficiencies, providing researchers with the critical data needed to make informed decisions in their synthetic endeavors.

The Target Molecule: A Structural Overview

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (C11H11N3O2, Molar Mass: 217.22 g/mol ) is characterized by a cyclopentane ring spiro-fused to a dihydropyridine core, which is further functionalized with two nitrile groups and two carbonyl groups, forming a cyclic imide structure.[1][2] This high degree of functionalization offers multiple points for further chemical modification, making it an attractive scaffold for library synthesis in drug discovery programs.

DOT Script for Molecular Structure

Caption: Structure of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile.

Methodology 1: One-Pot Multi-Component Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, convergent step.[3] This approach is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. We propose and detail a highly efficient one-pot synthesis of the target molecule based on analogous reactions reported in the literature for similar spirocyclic systems.[4]

Reaction Principle and Causality

This synthesis proceeds via a domino Knoevenagel condensation/Michael addition/cyclization cascade. The reaction brings together three commercially available and inexpensive starting materials: cyclopentanone, malononitrile, and cyanoacetamide. The choice of a basic catalyst, such as piperidine or sodium ethoxide, is crucial. The base serves to deprotonate the active methylene compounds (malononitrile and cyanoacetamide), generating the nucleophilic species required for the key bond-forming steps. The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfer steps and helps to solubilize the reactants and intermediates.

DOT Script for Reaction Workflow

G cluster_0 One-Pot Multi-Component Reaction Start Cyclopentanone, Malononitrile, Cyanoacetamide Catalyst Piperidine in Ethanol Start->Catalyst Reaction Reflux (e.g., 80°C, 4-6 h) Catalyst->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Product 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile Workup->Product

Caption: Workflow for the one-pot synthesis.

Detailed Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (10 mmol, 0.84 g), malononitrile (10 mmol, 0.66 g), and cyanoacetamide (10 mmol, 0.84 g).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of piperidine (1 mmol, 0.085 g) as a catalyst.

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 80°C) and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol (2 x 10 mL) and then dried under vacuum to afford the pure product as a white to off-white solid.

Expected Results and Characterization

This method is anticipated to provide the target compound in high yield (typically >80%) and purity. The identity and purity of the synthesized 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[5]

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • FT-IR: Characteristic peaks for C=O (around 1680-1720 cm⁻¹), N-H (around 3200-3400 cm⁻¹), and C≡N (around 2220-2260 cm⁻¹) should be observed.

  • Mass Spectrometry: To confirm the molecular weight of the product (m/z = 218.09 for [M+H]⁺).[2]

  • Melting Point: A sharp melting point indicates high purity.

Methodology 2: Conventional Stepwise Synthesis (Benchmark)

For comparative purposes, we outline a plausible conventional, stepwise synthesis. This approach, while often more labor-intensive, can sometimes offer better control over the formation of intermediates and may be necessary for certain complex analogues.

Reaction Principle and Causality

This two-step synthesis first involves the Knoevenagel condensation of cyclopentanone with two equivalents of an active methylene compound, such as ethyl cyanoacetate, to form a symmetrical intermediate. The second step is the cyclization of this intermediate with a source of ammonia, such as urea or ammonium acetate, to form the final spiro-heterocyclic product. This method separates the initial C-C bond formation from the subsequent heterocyclization, which can be advantageous in optimizing each step individually. A similar approach is described in a patent for the synthesis of the related 8-azaspiro[4.5]decane-7,9-dione.

DOT Script for Reaction Workflow

G cluster_1 Stepwise Synthesis cluster_2 Step 1: Knoevenagel Condensation cluster_3 Step 2: Cyclization Start1 Cyclopentanone, Ethyl Cyanoacetate (2 eq.) Catalyst1 Piperidine/Acetic Acid Start1->Catalyst1 Reaction1 Reflux with Dean-Stark Catalyst1->Reaction1 Intermediate Intermediate Diene Reaction1->Intermediate Start2 Intermediate Diene, Urea Intermediate->Start2 Catalyst2 Sodium Ethoxide in Ethanol Start2->Catalyst2 Reaction2 Reflux Catalyst2->Reaction2 Product2 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile Reaction2->Product2

Caption: Workflow for the stepwise synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Diene

  • Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (10 mmol, 0.84 g) and ethyl cyanoacetate (20 mmol, 2.26 g) in 50 mL of toluene.

  • Catalyst Addition: Add piperidine (2 mmol, 0.17 g) and a catalytic amount of acetic acid (0.5 mmol, 0.03 g).

  • Reaction Execution: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Workup: Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to the Final Product

  • Reaction Setup: Dissolve the crude intermediate from Step 1 and urea (10 mmol, 0.60 g) in 40 mL of absolute ethanol.

  • Catalyst Addition: To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (12 mmol).

  • Reaction Execution: Heat the mixture to reflux for 6-8 hours.

  • Product Isolation and Purification: After cooling, neutralize the reaction mixture with dilute hydrochloric acid. The precipitate formed is collected by filtration, washed with water and cold ethanol, and dried to give the final product.

Comparative Analysis

ParameterMethodology 1: Multi-Component SynthesisMethodology 2: Stepwise Synthesis
Reaction Time 4-6 hours10-14 hours (cumulative)
Number of Steps 12 (with intermediate isolation)
Overall Yield High (>80%)Moderate (typically 50-60%)
Atom Economy ExcellentGood
Operational Simplicity High (single operation)Moderate (multiple workups)
Solvent/Reagent Usage MinimalHigher (multiple solvents for reaction and workup)
Purification Simple filtrationMay require chromatography for the intermediate
Scalability Readily scalableMore complex to scale up

Conclusion and Recommendation

The one-pot, multi-component synthesis of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile offers significant advantages over the conventional stepwise approach. Its operational simplicity, shorter reaction time, higher overall yield, and superior atom economy make it the preferred method for the efficient and sustainable production of this valuable spirocyclic scaffold. The direct formation of the complex product from simple, inexpensive starting materials in a single synthetic operation aligns with the principles of green chemistry and is highly amenable to both academic research and industrial-scale production. For researchers and drug development professionals, the adoption of this multi-component strategy can accelerate the synthesis of novel derivatives and libraries based on the 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile core, thereby facilitating the discovery of new bioactive compounds.

References

  • PubChem. 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile. [Link]

  • PubChemLite. 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. [Link]

  • Stoltz, B. M. Multicomponent Reactions in Total Synthesis. [Link]

  • SpectraBase. 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile,mixture of (+/-) and meso - Optional[1H NMR]. [Link]

  • ResearchGate. Green Synthesis of Spirooxindole-pyrrolidine/Piperidine Fused Nitrochromane: One Pot Three Component Stereo and Regioselective Cycloaddition. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Authored for laboratory professionals, this guide provides a comprehensive framework for the safe handling, decontamination, and disposal of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS No. 42940-56-7).

Author: BenchChem Technical Support Team. Date: January 2026

Authored for laboratory professionals, this guide provides a comprehensive framework for the safe handling, decontamination, and disposal of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS No. 42940-56-7). Adherence to these protocols is essential not only for regulatory compliance but also for upholding a culture of safety within the research environment. The procedures outlined below are grounded in established safety principles and federal regulations to mitigate risks to personnel and the environment.

Hazard Profile and Immediate Safety Imperatives

Before any disposal operations, it is crucial to understand the inherent hazards of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile. This compound is not benign and requires respectful handling. Its hazard profile, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates stringent safety controls.[1][2]

Table 1: GHS Hazard Summary for 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Hazard ClassGHS ClassificationHazard CodeDescription
Acute Toxicity (Oral)Category 4H302Harmful if swallowed[1][2]
Acute Toxicity (Dermal)Category 4H312Harmful in contact with skin[1][2]
Acute Toxicity (Inhalation)Category 4H332Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[1][2][3]
Eye Damage/IrritationCategory 2H319Causes serious eye irritation[1][2][3]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation[1][2][3]
Essential Personal Protective Equipment (PPE) and Handling

The causality behind PPE selection is the prevention of exposure via all potential routes: dermal, ocular, and respiratory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1][4]

  • Eye and Face Protection: Use safety goggles with side-shields or a full-face shield to prevent splashes and contact with airborne particles.[1][4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, impervious clothing should be worn.[4]

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation.[4][5] Avoid creating dust.[4]

Core Disposal Workflow: A Regulatory-Compliant Approach

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] It must be treated as hazardous waste; dilution and drain disposal are strictly prohibited.[5] The following workflow ensures compliance and safety.

DisposalWorkflow start Waste Generated (Solid, Contaminated Items, or Solutions) classify Classify as Hazardous Waste (per 40 CFR §261.3) start->classify Step 1 segregate Segregate Waste Stream (Keep away from oxidizers) classify->segregate Step 2 container Select Appropriate Waste Container (HDPE, clearly labeled) segregate->container Step 3 labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) container->labeling Step 4 storage Store in Satellite Accumulation Area (Secure, ventilated, secondary containment) labeling->storage Step 5 ehs_contact Contact Institutional EHS/ Licensed Waste Vendor storage->ehs_contact Step 6 manifest Complete Hazardous Waste Manifest & Schedule Pickup ehs_contact->manifest Step 7 disposal Transport to a Permitted TSDF for Final Disposal manifest->disposal Step 8

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